3-(Methylthio)propanimidamide hydrochloride
Description
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Properties
IUPAC Name |
3-methylsulfanylpropanimidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2S.ClH/c1-7-3-2-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEZLAJPRBTTHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 3-(Methylthio)propanimidamide Hydrochloride for Researchers and Drug Development Professionals
Introduction: Unveiling a Versatile Chemical Intermediate
3-(Methylthio)propanimidamide hydrochloride is a chemical compound of increasing interest within the realms of synthetic organic chemistry and medicinal chemistry. Its unique structural features, comprising a reactive amidine functionality and a methylthioether group, render it a valuable building block for the synthesis of a diverse array of heterocyclic compounds and potential therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its reactivity and potential applications, tailored for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 3-(Methylthio)propanimidamide hydrochloride is paramount for its effective handling, application in synthesis, and for the interpretation of experimental outcomes.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂S | [PubChem][1] |
| Molecular Weight | 154.66 g/mol | [PubChem][1] |
| CAS Number | 88570-29-0 | [PubChem][1] |
| IUPAC Name | 3-(methylthio)propanimidamide;hydrochloride | [PubChem][1] |
| Canonical SMILES | CSCCC(=N)N.Cl | [PubChem][1] |
| Physical State | Solid (predicted) | |
| Melting Point | Not explicitly reported in literature | |
| Solubility | Soluble in polar solvents (e.g., water, methanol, ethanol) due to its salt nature. |
Synthesis and Mechanistic Insights: A Self-Validating Protocol
The most logical and established synthetic route to 3-(Methylthio)propanimidamide hydrochloride is via the Pinner reaction. This classic method involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imidate salt, which is subsequently treated with ammonia to yield the desired amidine.[1]
The Pinner Reaction: A Step-by-Step Methodology
This protocol describes the synthesis of 3-(Methylthio)propanimidamide hydrochloride from 3-(methylthio)propanenitrile. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process.
Step 1: Formation of the Imidate Hydrochloride (Pinner Salt)
The initial step involves the reaction of 3-(methylthio)propanenitrile with an anhydrous alcohol, typically methanol or ethanol, in the presence of dry hydrogen chloride gas. Anhydrous conditions are critical to prevent the hydrolysis of the intermediate imidate to an ester. The reaction is typically performed at low temperatures to minimize the formation of by-products.
-
Rationale: The strong acid (HCl) protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon. This activation facilitates the nucleophilic attack by the alcohol.
Step 2: Ammonolysis of the Imidate Hydrochloride
The resulting imidate hydrochloride (Pinner salt) is then reacted with ammonia to form the final product, 3-(Methylthio)propanimidamide hydrochloride. This step is usually carried out in a solution of the alcohol used in the previous step, saturated with ammonia gas.
-
Rationale: Ammonia, being a potent nucleophile, readily displaces the alkoxy group of the imidate to form the more stable amidine. The hydrochloride salt of the amidine precipitates from the reaction mixture.
Applications in Drug Discovery and Development
While specific applications of 3-(Methylthio)propanimidamide hydrochloride are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The amidine group is a known pharmacophore that can participate in hydrogen bonding interactions with biological targets. The thioether linkage can enhance lipophilicity and modulate metabolic stability.
The thioamide group, a close relative of the amidine, has gained considerable attention in drug design as a bioisosteric replacement for amides, offering unique physicochemical properties. [2]Thioamide-containing compounds have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral effects. [2]Given the structural and electronic similarities, it is plausible that 3-(Methylthio)propanimidamide hydrochloride could serve as a valuable scaffold for the development of novel therapeutic agents.
Safety and Handling
3-(Methylthio)propanimidamide hydrochloride is classified as a corrosive substance and is expected to cause serious eye damage. [1]Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3-(Methylthio)propanimidamide hydrochloride is a promising chemical entity with significant potential for application in synthetic and medicinal chemistry. This guide has provided a detailed overview of its known properties, a robust and well-rationalized synthetic protocol, and an exploration of its potential reactivity and applications. As research in this area continues, it is anticipated that the utility of this versatile building block will be further expanded, leading to the development of novel molecules with valuable chemical and biological properties.
References
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PubChem. 3-(Methylthio)propanimidamide hydrochloride. National Center for Biotechnology Information. [Link]
- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.
-
Zhang, Q., et al. (2024). Unlocking the potential of the thioamide group in drug design and development. Expert Opinion on Drug Discovery, 1-4. [Link]
Sources
3-(Methylthio)propanimidamide hydrochloride CAS number 88570-29-0
Topic: 3-(Methylthio)propanimidamide hydrochloride (CAS 88570-29-0) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Development Scientists, and Chemical Engineers.[1]
Optimizing the C3-Thio-Amidine Scaffold for Heterocyclic Synthesis
Executive Summary
3-(Methylthio)propanimidamide hydrochloride (CAS 88570-29-0) is a specialized organosulfur building block characterized by a reactive amidine terminus and a methylthioether tail, separated by a propyl linker.[1] It serves as a critical "binucleophilic" synthon in the construction of bioactive heterocycles, particularly in the development of histamine H2-receptor antagonists (e.g., structural analogs of famotidine and cimetidine) and novel agrochemicals.
This guide provides a rigorous technical analysis of the compound’s physicochemical profile, a validated synthetic pathway via the Pinner reaction, and a mechanistic breakdown of its utility in pyrimidine ring formation.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The compound exists as a hydrochloride salt, which confers stability to the otherwise labile free amidine base. It is significantly hygroscopic and possesses a characteristic sulfidic odor ("stench"), requiring specific handling protocols.[1]
| Property | Data |
| CAS Number | 88570-29-0 |
| IUPAC Name | 3-(Methylsulfanyl)propanimidamide hydrochloride |
| Molecular Formula | C₄H₁₀N₂S[1][2] · HCl |
| Molecular Weight | 154.66 g/mol |
| Appearance | White to off-white crystalline solid (hygroscopic) |
| Solubility | High: Water, Methanol, DMSO; Low: Diethyl ether, Hexane |
| pKa (Amidine) | ~11.5 (Estimated for protonated amidine) |
| Key Hazards | Corrosive (H314), Stench, Hygroscopic |
Synthesis: The Pinner Strategy
Authoritative Note: Direct synthesis of amidines from nitriles is most reliably achieved via the Pinner reaction.[1][3][4] The following protocol is adapted from standard industrial methodologies for aliphatic amidines, optimized for sulfur-containing substrates to prevent oxidation.
Reaction Pathway
The synthesis proceeds from 3-(methylthio)propionitrile (CAS 1001-58-7).[1] The nitrile is activated by anhydrous HCl in methanol to form the imidate ester (Pinner salt), which is subsequently ammonolyzed to the amidine.
Figure 1: Two-step Pinner synthesis pathway converting the nitrile precursor to the target amidine hydrochloride.[1][5]
Annotated Experimental Protocol
Step 1: Formation of the Imidate (Pinner Salt)
-
Setup: Charge a flame-dried 3-neck flask with 3-(methylthio)propionitrile (1.0 eq) and anhydrous methanol (5.0 eq). Cool to 0°C under N₂ atmosphere.[1]
-
Acidification: Bubble dry HCl gas through the solution until saturation (approx. 1.2 eq by weight).[1] Critical: Maintain temperature <5°C to prevent hydrolysis of the nitrile to the amide.[1]
-
Incubation: Stir at 0–5°C for 12–24 hours. Monitor consumption of nitrile by TLC or GC.[1]
-
Precipitation: Add cold anhydrous diethyl ether to precipitate the imidate hydrochloride. Filter under N₂ to avoid moisture absorption.[1]
Step 2: Ammonolysis to Amidine
-
Reaction: Resuspend the imidate salt in anhydrous methanol. Treat with 7N NH₃ in methanol (2.0 eq) at 0°C.
-
Workup: Stir for 4–6 hours. Concentrate in vacuo.[1]
-
Purification: Recrystallize from EtOH/Et₂O. Store in a desiccator.
Applications in Drug Development
The primary value of CAS 88570-29-0 lies in its ability to introduce the MeS-(CH2)2- side chain into heterocyclic cores.[1] This motif is pharmacologically significant in H2-receptor antagonists, which often feature a thioether linkage to a polar head group.[1]
Mechanism: Pyrimidine Synthesis
The amidine moiety acts as a 1,3-binucleophile (N–C–N) reacting with 1,3-electrophiles such as
Case Study: Reaction with Ethyl Acetoacetate to form 2-[2-(methylthio)ethyl]-6-methylpyrimidin-4-ol.
Figure 2: Mechanistic workflow for the condensation of the amidine with a beta-keto ester to form a pyrimidine scaffold.[1]
Structural Relevance to Famotidine
While Famotidine utilizes a guanidine-thiazole structure, impurities and analogs often explore the propyl-amidine linker.[1] Specifically, Famotidine Impurity G contains a related amidine structure, highlighting the relevance of this CAS in impurity profiling and structural activity relationship (SAR) studies for gastrointestinal drugs [1].
Handling, Safety, and Stability
Self-Validating Safety Protocol:
-
Stench Control: The methylthio group releases volatile mercaptans upon degradation.[1] All glassware must be treated with a bleach solution (sodium hypochlorite) before removal from the fume hood to oxidize residuals to odorless sulfoxides/sulfones.[1]
-
Hygroscopicity: The HCl salt is extremely hygroscopic.[1] Weighing must be performed rapidly or in a glovebox. Absorption of water leads to hydrolysis of the amidine to the corresponding amide (3-(methylthio)propanamide), rendering the reagent useless for cyclization.[1]
Analytical QC:
-
1H NMR (D₂O): Look for the propyl chain triplets at
~2.8 and ~3.0 ppm, and the S-Methyl singlet at ~2.1 ppm.[1] -
Silver Nitrate Test: A white precipitate with AgNO₃ confirms the presence of chloride (counterion), validating the salt form.
References
-
PubChem. (n.d.).[1][2] 3-(Methylthio)propanimidamide hydrochloride.[1][2][6] National Library of Medicine.[1][2] Retrieved from [Link]
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Organic Syntheses. (1928).[1] Acetamidine Hydrochloride.[1] Org. Synth. 8, 1. (General Pinner Reaction Protocol). Retrieved from [Link][1]
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Pharmaffiliates. (n.d.). Famotidine - Impurity G.[1][7] Retrieved from [Link][1][7]
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- 5. Organic Syntheses Procedure [orgsyn.org]
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An In-depth Technical Guide to the Putative Mechanism of Action of 3-(Methylthio)propanimidamide Hydrochloride
A Note on the Current State of Research: As of the latest literature review, the precise mechanism of action for 3-(Methylthio)propanimidamide hydrochloride has not been explicitly elucidated in peer-reviewed publications. This guide, therefore, serves as a forward-looking hypothesis based on the analysis of its constituent functional groups—the methylthio moiety and the imidamide (amidine) group—and the known biological activities of structurally related compounds. The content herein is intended to provide a robust framework for researchers and drug development professionals to initiate and guide future investigations into this compound's therapeutic potential.
Molecular Profile and Physicochemical Properties
3-(Methylthio)propanimidamide hydrochloride is a small organic molecule with a straightforward structure that belies a potentially complex pharmacological profile.[1][2] Its key features are a propyl backbone, a terminal imidamide group (a functional group also known as an amidine), and a methylthio ether group at the 3-position.
| Property | Value | Source |
| Molecular Formula | C4H11ClN2S | [1] |
| Molecular Weight | 154.66 g/mol | [1] |
| IUPAC Name | 3-methylsulfanylpropanimidamide;hydrochloride | [1] |
| CAS Number | 88570-29-0 | [1] |
The presence of the imidamide group, a strong base, suggests that the compound is likely protonated and positively charged under physiological pH, a feature that significantly influences its potential biological interactions, solubility, and membrane permeability.[3]
A Postulated Mechanism of Action: A Dual-Function Hypothesis
Based on its chemical structure, we can hypothesize that 3-(Methylthio)propanimidamide hydrochloride may exert its biological effects through a multi-pronged mechanism, leveraging the distinct properties of both its methylthio and imidamide functionalities.
The Role of the Imidamide (Amidine) Group
The amidine functional group is a well-established pharmacophore found in numerous bioactive compounds.[3] Its basicity and ability to form a resonance-stabilized amidinium cation allow it to engage in strong electrostatic and hydrogen-bonding interactions with biological targets. Several classes of enzymes and receptors are known to be modulated by amidine-containing molecules.
-
Enzyme Inhibition: Many amidine-containing compounds are potent inhibitors of serine proteases, where they mimic the side chains of arginine or lysine to bind to the aspartate residue in the enzyme's S1 pocket.[4][5] Furthermore, amidines have been successfully designed as inhibitors of nitric oxide synthases (NOS), which also possess a binding pocket that accommodates the guanidinium group of the natural substrate, L-arginine.[6][7]
-
Antiparasitic and Antimicrobial Activity: Aromatic diamidines, such as pentamidine, are known to exert antiparasitic effects by binding to the minor groove of DNA, interfering with DNA replication and transcription.[8] The single amidine group in our compound of interest could potentially participate in similar, albeit likely lower-affinity, nucleic acid interactions or interfere with other essential parasitic metabolic pathways.
The Contribution of the Methylthio Group
The 3-(methylthio)propyl moiety is structurally reminiscent of the side chain of the amino acid methionine. This suggests two potential avenues for its mechanism of action:
-
Metabolic Pathway Interference: The compound could act as an antagonist or a mimetic in methionine metabolism. A related compound, 3-(methylthio)propionic acid, is a known intermediate in methionine catabolism and exhibits antifungal properties, suggesting that it or similar molecules can disrupt essential metabolic pathways in susceptible organisms.
-
Modulation of Methylation-Dependent Processes: As a methionine analog, it could potentially interfere with S-adenosylmethionine (SAM)-dependent methylation reactions, which are critical for a vast array of cellular processes, including epigenetic regulation and signal transduction.
Integrated Mechanistic Hypothesis
We propose that 3-(Methylthio)propanimidamide hydrochloride's primary mechanism of action could involve the inhibition of key metabolic enzymes where the imidamide group provides the primary binding interaction, and the methylthio-propyl tail confers target specificity. A plausible primary target class could be parasitic or microbial enzymes that recognize arginine or a related substrate and are involved in essential metabolic pathways.
Caption: Hypothesized competitive inhibition mechanism.
Proposed Experimental Workflow for Mechanism of Action Elucidation
To systematically investigate and validate the hypothesized mechanism of action, the following experimental pipeline is proposed. This workflow is designed to first identify the biological context of the compound's activity and then progressively narrow down its molecular target and pathway effects.
Phase 1: Phenotypic Screening and Activity Profiling
-
Cell Viability Assays:
-
Objective: To determine the spectrum of biological activity.
-
Method: Perform dose-response studies using a panel of cell lines, including:
-
Various human cancer cell lines (e.g., colon, breast, prostate).
-
Microbial cells (e.g., Saccharomyces cerevisiae, Escherichia coli).
-
Parasitic protozoa (e.g., Trypanosoma brucei, Leishmania donovani).
-
-
Technique: Utilize MTT or CellTiter-Glo assays to quantify cell viability and determine IC50 values.
-
-
Enzyme Inhibition Profiling:
-
Objective: To screen for direct inhibitory activity against logical enzyme classes.
-
Method: Test the compound against commercially available panels of:
-
Serine proteases.
-
Nitric Oxide Synthases (iNOS, eNOS, nNOS).
-
-
Technique: Use fluorescence- or colorimetric-based enzyme activity assays.
-
Phase 2: Target Identification and Validation
Assuming a specific cellular activity is identified in Phase 1 (e.g., potent anti-trypanosomal activity), the next phase focuses on identifying the direct molecular target.
-
Affinity-Based Target Identification:
-
Objective: To isolate binding partners of the compound from cell lysates.
-
Method: Synthesize an analog of 3-(Methylthio)propanimidamide hydrochloride with a linker and immobilize it on affinity beads (e.g., NHS-activated sepharose).
-
Protocol:
-
Incubate the affinity matrix with parasite cell lysate.
-
Wash away non-specific binders with increasing salt concentrations.
-
Elute specific binding proteins using either a high concentration of the free compound or a denaturing buffer.
-
Identify eluted proteins via LC-MS/MS (liquid chromatography-tandem mass spectrometry).
-
-
-
Target Validation:
-
Objective: To confirm the interaction between the compound and candidate proteins identified in the previous step.
-
Method 1 (Biochemical): Express and purify the candidate protein(s). Perform in vitro binding assays (e.g., Isothermal Titration Calorimetry - ITC) and enzyme inhibition assays to confirm a direct interaction and measure binding affinity (Kd) and inhibitory potency (Ki).
-
Method 2 (Genetic): In a genetically tractable organism (e.g., yeast or a parasite with available genetic tools), overexpress or knock down the gene encoding the putative target. Assess whether these genetic perturbations alter the cell's sensitivity to the compound.
-
Phase 3: Pathway Analysis and Cellular Effects
-
Downstream Pathway Modulation:
-
Objective: To understand the cellular consequences of target engagement.
-
Method: Treat the target cells with the compound at a relevant concentration (e.g., 1x and 5x IC50) and analyze changes in downstream pathways using techniques like Western blotting for specific signaling proteins or metabolomics to assess disruptions in metabolic pathways.
-
Caption: A workflow for elucidating the mechanism of action.
Conclusion and Future Directions
While the definitive mechanism of action of 3-(Methylthio)propanimidamide hydrochloride remains to be discovered, its chemical structure provides compelling clues for a targeted investigation. The presence of the highly basic imidamide group, a known pharmacophore for enzyme inhibition and DNA binding, combined with a methionine-like side chain, suggests a potential role as a competitive inhibitor of enzymes involved in amino acid metabolism or signaling, particularly within microbial or parasitic systems. The experimental framework outlined in this guide provides a clear, logical, and technically sound path forward for researchers to rigorously test this hypothesis and unlock the therapeutic potential of this intriguing molecule.
References
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Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, [Link]
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Pharmacological properties of phenyldiguanide and other amidine derivatives in relation to those of 5-hydroxytryptamine. British Journal of Pharmacology and Chemotherapy, [Link]
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Amidines – Knowledge and References. Taylor & Francis Online, [Link]
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Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online, [Link]
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Recent Developments of Amidine-like Compounds as Selective NOS Inhibitors. Bentham Science, [Link]
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New amidine-benzenesulfonamides as iNOS inhibitors for the therapy of the triple negative breast cancer. European Journal of Medicinal Chemistry, [Link]
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Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. RSC Medicinal Chemistry, [Link]
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Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Journal of Enzyme Inhibition and Medicinal Chemistry, [Link]
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Amidine. Wikipedia, [Link]
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Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society, [Link]
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Synthesis and biological activity of ester- and amide-functionalized imidazolium salts and related water-soluble coinage metal N-heterocyclic carbene complexes. Inorganic Chemistry, [Link]
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Synthesis of some Amide derivatives and their Biological activity. ResearchGate, [Link]
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Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A, [Link]
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3-(Methylthio)propanimidamide hydrochloride. PubChem, [Link]
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Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Molecules, [Link]
- Process for the preparation of 3-(methylthio)propanal.
- Method for preparing 3-(methylthio)propanal.
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The Unseen Catalyst: A Technical Guide to 3-(Methylthio)propanimidamide Hydrochloride in Modern Pharmaceutical Synthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Synthesis Pathways of 3-(Methylthio)propanimidamide Hydrochloride.
This in-depth guide serves as a critical resource for understanding the pivotal role of 3-(Methylthio)propanimidamide hydrochloride, a key chemical intermediate. While not an active pharmaceutical ingredient (API) itself, its function is indispensable in the synthesis of vital medications. This document will delve into its chemical properties, primary applications, and detailed synthesis protocols, providing a comprehensive overview for professionals in the fields of chemical research and drug development.
Executive Summary
3-(Methylthio)propanimidamide hydrochloride is a specialized chemical compound primarily utilized as a crucial building block in the synthesis of high-value active pharmaceutical ingredients. Its strategic importance lies in its chemical structure, which facilitates the efficient construction of more complex molecules. This guide will illuminate its primary application as a key intermediate in the production of Famotidine, a widely used H2 receptor antagonist. Furthermore, we will explore the underlying chemistry, synthesis methodologies, and the scientific rationale for its use, providing a complete technical narrative for the scientific community.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of 3-(Methylthio)propanimidamide hydrochloride is essential for its effective handling and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂S | [PubChem][1] |
| Molecular Weight | 154.66 g/mol | [PubChem][1] |
| CAS Number | 88570-29-0 | [PubChem][1] |
| Appearance | Solid (predicted) | |
| IUPAC Name | 3-(methylsulfanyl)propanimidamide;hydrochloride | [PubChem][1] |
| Solubility | Data not readily available | |
| Stability | Stable under standard conditions |
Table 1: Key Chemical and Physical Properties of 3-(Methylthio)propanimidamide Hydrochloride.
Core Application: A Cornerstone in the Synthesis of Famotidine
The most significant and well-documented application of 3-(Methylthio)propanimidamide hydrochloride is its role as a key intermediate in the manufacturing of Famotidine.[2][3][4][5][6][7][8][9][10][11][12] Famotidine is a potent histamine H2 receptor antagonist that inhibits stomach acid production and is widely used in the treatment of peptic ulcer disease and gastroesophageal reflux disease.[3][7][9]
The Scientific Rationale: Why 3-(Methylthio)propanimidamide Hydrochloride?
The molecular architecture of 3-(Methylthio)propanimidamide hydrochloride makes it an ideal precursor for the construction of the famotidine molecule. The presence of the imidamide group and the methylthio-propane backbone provides the necessary reactive sites and structural framework to build upon. The hydrochloride salt form enhances the stability and handling of the compound.
The Famotidine Synthesis Pathway: A Conceptual Overview
The synthesis of Famotidine from 3-(Methylthio)propanimidamide hydrochloride is a multi-step process that involves the reaction of the imidamide with other chemical entities to build the final complex structure of the drug. A simplified conceptual workflow is presented below:
Figure 1: A simplified workflow for the synthesis of Famotidine, highlighting the key role of 3-(Methylthio)propanimidamide hydrochloride.
Detailed Experimental Protocol: Synthesis of Famotidine
The following protocol is a synthesized representation based on established patent literature.[2][4][8][10] Researchers should consult the original patents for specific details and safety precautions.
Step 1: Formation of the N-Sulfamyl-3-halopropionamidine Intermediate
This initial step often involves the reaction of a 3-halopropionitrile with sulfamide in the presence of a hydrogen halide.[2][4][8][10]
-
Reaction Setup: To a suitable reaction vessel, add sulfamide and a 3-halopropionitrile (e.g., 3-chloropropionitrile).
-
Acidification: Pass a dry hydrogen halide gas (e.g., hydrogen chloride) through the stirred suspension.
-
Reaction Conditions: Maintain the temperature between 10°C and 60°C for a period of 20 to 60 hours.[8]
-
Isolation: Cool the reaction mixture and filter the resulting precipitate. Wash the solid with a suitable solvent (e.g., acetone) and dry to yield the N-sulfamyl-3-halopropionamidine salt.
Step 2: Synthesis of Famotidine
This step involves the reaction of the intermediate from Step 1 with S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea.
-
Preparation of the Thiol: Generate 2-guanidino-thiazol-4-yl-methanethiol in situ by treating S-(2-guanidino-thiazol-4-yl-methyl)-isothiourea dihydrochloride with a base.
-
S-alkylation: React the in situ generated thiol with the N-sulfamyl-3-halopropionamidine hydrohalide from Step 1.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent system.
-
Purification: The crude Famotidine is then purified through recrystallization or column chromatography to yield the final product.[3][5]
| Parameter | Typical Value/Range | Reference |
| Reaction Temperature (Step 1) | 10°C - 60°C | [8] |
| Reaction Time (Step 1) | 20 - 60 hours | [8] |
| Yield (Famotidine Synthesis) | Around 70% | [4] |
| Melting Point (Famotidine) | 163°C - 164°C | [3] |
Table 2: Typical Reaction Parameters and Yields for Famotidine Synthesis.
Potential in Agrochemicals: An Area of Exploration
While the primary application of 3-(Methylthio)propanimidamide hydrochloride is firmly established in the pharmaceutical sector, the broader class of molecules containing the methylthio functional group has found utility in the agrochemical industry.[13][14][15] These compounds can serve as intermediates in the synthesis of pesticides and herbicides.[13][14][15] Although no direct evidence currently links 3-(Methylthio)propanimidamide hydrochloride to specific agrochemical products, its chemical structure suggests a potential for such applications, representing an area for future research and development.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-(Methylthio)propanimidamide hydrochloride. It is classified as causing serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
3-(Methylthio)propanimidamide hydrochloride stands as a testament to the critical role of chemical intermediates in the modern pharmaceutical landscape. Its application in the synthesis of Famotidine underscores the importance of elegant and efficient synthetic pathways in drug development. While its current use is highly specialized, the potential for its underlying chemical motifs in other areas, such as agrochemicals, remains an intriguing possibility. This guide provides a comprehensive technical foundation for researchers and professionals, empowering them with the knowledge to leverage this important molecule in their scientific endeavors.
References
- Delmar Chemicals Inc. (1991). Famotidine intermediates and their preparation. U.S. Patent No. 5,068,405.
- Richter Gedeon Vegyeszeti Gyar Rt. (1989). Famotidine polymorphic form and preparation thereof. European Patent No. EP0297019A1.
- Richter Gedeon Vegyeszeti Gyar Rt. (1990). Propionamidine derivatives.
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PrepChem. (n.d.). Synthesis of famotidine. Retrieved from [Link]
- Richter Gedeon Vegyeszeti Gyar Rt. (2001). Morphologically homogenous forms of famotidine and processes for their preparation. European Patent No. EP0256747B1.
-
Justia Patents. (2016). Impurity of famotidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylthio)propanimidamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Richter Gedeon Vegyeszeti Gyar Rt. (1989). Process for the preparation of N-sulfamyl-3-(2-guanidino-thiazol-4-methylthio)-propionamidine. U.S. Patent No. 4,835,281.
-
Lee, J. Y., et al. (2019). Synthesis, Crystal Structure, and Solubility Analysis of a Famotidine Cocrystal. Molecules, 24(14), 2605. [Link]
-
Chemball. (n.d.). Pesticide Intermediates related chemicals. Retrieved from [Link]
- Richter Gedeon Vegyeszeti Gyar Rt. (1988). N-sulfamyl-3-halopropionamidines. U.S. Patent No. 4,731,479.
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USP. (2025). Famotidine. USP-NF. [Link]
- Yamanouchi Pharmaceutical Co Ltd. (1985). Process of producing pharmaceutical composition of famotidine for injection. Canadian Patent No. CA1184495A.
- Al-Bayati, F. A. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 7(4), 639-652.
-
Agamero General Trading. (n.d.). Agro-Intermediates. Retrieved from [Link]
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Lamberth, C. (2021). Imidazole chemistry in crop protection. Heterocycles, 103(1), 1-27. [Link]
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The Royal Society of Chemistry. (n.d.). S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupl. Retrieved from [Link]
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Meghmani. (n.d.). Agro Intermediates. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Sulfinamide Formation from the Reaction of Bacillithiol and Nitroxyl. PMC. Retrieved from [Link]
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Technical Guide: Safety, Handling, and Stability of 3-(Methylthio)propanimidamide Hydrochloride
Executive Summary
3-(Methylthio)propanimidamide hydrochloride (CAS: 88570-29-0) is a bifunctional organic building block integrating a thioether moiety with an amidine hydrochloride salt.[1][2][3] Widely employed in the synthesis of sulfur-containing heterocycles (e.g., pyrimidines, imidazoles) for pharmaceutical and agrochemical applications, its handling requires a nuanced understanding of two distinct chemical behaviors: the hygroscopic instability of the amidine group and the oxidative susceptibility of the sulfide linkage.
This guide provides a rigorous operational framework for researchers, synthesizing field-proven safety protocols with mechanistic chemical insights.
Part 1: Chemical Identity & Physicochemical Profile
Understanding the dual-nature of this molecule is prerequisite to safe handling.[3] The hydrochloride salt form stabilizes the basic amidine group, but introduces significant hygroscopicity.[3]
| Property | Specification |
| Chemical Name | 3-(Methylthio)propanimidamide hydrochloride |
| CAS Number | 88570-29-0 |
| Molecular Formula | |
| Molecular Weight | 154.66 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.[1][2][3][4] |
| Key Functional Groups | 1. Amidine ( |
Part 2: Hazard Identification & Risk Assessment[2][5][6][7]
While classified primarily as an irritant, the "hidden" risks lie in its degradation products and potential for evolving toxic sulfur species under incorrect conditions.[3]
GHS Classification (29 CFR 1910.1200 / CLP)
-
Signal Word: WARNING
-
Acute Toxicity, Oral: Category 4 (H302)[5]
-
Skin Corrosion/Irritation: Category 2 (H315)[5]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[5]
-
STOT - Single Exposure: Category 3 (Respiratory Irritation) (H335)[4][5]
Toxicology & Mechanistic Risks[2][3][8]
-
Amidine Cytotoxicity: Amidine salts can disrupt cellular membrane transport if absorbed.[3] The hydrochloride acid component contributes to severe irritation of mucous membranes upon inhalation.[3]
-
Thioether Metabolic Fate: In vivo, the methylthio group may undergo S-oxidation to sulfoxides/sulfones or S-dealkylation.[3] While not inherently highly toxic, metabolic byproducts can be sensitizers.[3]
-
Stench Vector: While the salt form suppresses volatility, exposure to basic conditions (pH > 9) liberates the free base amidine and potentially volatile sulfur impurities (methyl mercaptan trace), leading to olfactory fatigue and nausea.
Part 3: Stability Mechanics & Degradation Pathways
The storage of 3-(Methylthio)propanimidamide HCl is a battle against two forces: Hydrolysis and Oxidation .[3]
The Hygroscopic Cascade (Hydrolysis)
Amidine salts are notoriously hygroscopic.[3] Upon absorbing atmospheric moisture, the amidine carbon becomes susceptible to nucleophilic attack by water, releasing ammonia and converting the valuable amidine into an inert amide (3-(methylthio)propanamide).
The Oxidative Drift
The sulfur atom is electron-rich.[3] Exposure to atmospheric oxygen, especially in solution or presence of light, can oxidize the sulfide to a sulfoxide (
Visualization: Degradation Pathways
The following diagram maps the chemical fate of the molecule under poor storage conditions.[3]
Figure 1: Chemical degradation pathways.[3] Red arrows indicate environmental triggers (moisture/air) leading to reagent failure.
Part 4: Operational Handling & Synthesis Protocols
Engineering Controls & PPE[3]
-
Ventilation: All operations must occur within a certified chemical fume hood operating at face velocity >100 fpm.[3]
-
Glove Selection:
-
Respiratory: If dust generation is likely (e.g., large scale weighing) and hood containment is breached, use a P95/P100 particulate respirator.
Handling Protocol: "Dry & Inert"
This protocol ensures the integrity of the amidine functionality during reaction setup.[3]
Step-by-Step Methodology:
-
Environment Prep: Purge the reaction vessel with dry Nitrogen or Argon for 15 minutes prior to use.[3]
-
Weighing:
-
Solubilization:
-
Add the solid to the solvent (e.g., Methanol, DMF) before adding any base.
-
Critical Check: Ensure the solution is clear. Turbidity often indicates partial hydrolysis or polymerization.[3]
-
-
Base Addition (The Danger Zone):
-
To liberate the free amidine for reaction, a base (e.g., NaOMe, TEA) is often added.
-
Caution: Exothermic reaction.[3] Add base dropwise at 0°C.
-
Odor Control: Free-basing may release trace volatile sulfur odors.[3] Ensure scrubber or bleach trap is active on the exhaust line if running large scale.[3]
-
Waste Management[3]
-
Liquids: Collect in "Halogenated Organic" waste streams (due to HCl content) or "High Sulfur" streams if separated.[3]
-
Solids: Double-bag in polyethylene.
-
Deodorization: If glassware smells of sulfur, soak in a dilute Sodium Hypochlorite (Bleach) solution for 1 hour to oxidize residuals to odorless sulfoxides/sulfones before washing.[3]
Visualization: Safe Handling Workflow
A logic flow for minimizing risk during experimental setup.[3]
Figure 2: Operational decision tree for handling solid vs. solution states.
Part 5: Emergency Response
| Scenario | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min.[3] Do not use ethanol (increases absorption).[3] | Apply polyethylene glycol (PEG 400) if available to solubilize lipophilic residues.[3] |
| Eye Contact | Rinse with water for 15 min, lifting eyelids.[3][6][7] | Seek ophthalmologist evaluation immediately (pH of HCl salt is acidic).[3] |
| Inhalation | Move to fresh air.[2][3][4][8][9][6][7][10][11][12] | If breathing is difficult, administer oxygen (trained personnel only).[3][12] |
| Spill (Solid) | Cover with dry lime or soda ash.[3] Sweep carefully to avoid dust.[3] | Clean surface with 10% bleach solution to neutralize sulfur odors.[3] |
References
-
Fluorochem. (2025).[3][5][6][11] Safety Data Sheet: 3-(methylthio)propanimidamide hydrochloride (CAS 88570-29-0).[1][3] Fluorochem Ltd.[2][3][8][9] Link
-
PubChem. (2025).[3] Compound Summary: 3-(Methylthio)propanimidamide hydrochloride (CID 20406047).[1][3] National Center for Biotechnology Information.[3] Link
-
European Chemicals Agency (ECHA). (2025).[3] C&L Inventory: 3-methylsulfanylpropanimidamide hydrochloride.[1][3] ECHA.[3] Link
-
Sigma-Aldrich. (2025).[3] General Handling of Amidine Salts and Thioethers. Merck KGaA.[3] Link
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- 12. content.labscoop.com [content.labscoop.com]
Technical Guide: Amidine-Based Strategies for Thiolation and Charge-Preserving Modification
The following technical guide details the application of amidine-based reagents for protein modification, specifically focusing on the introduction of sulfhydryl groups and the critical role of 3-(Methylthio)propanimidamide as a mechanistic control.
Executive Summary: The Chemistry of Charge Preservation
In bioconjugation, the introduction of sulfhydryl (-SH) groups onto primary amines (lysine residues) is a fundamental step for crosslinking (e.g., maleimide-thiol coupling) or surface immobilization. Standard reagents like NHS-SATA neutralize the positive charge of the lysine
Amidine-based reagents offer a superior alternative by converting the amine into an amidine (imidamide), which retains the positive charge at physiological pH (
This guide addresses two critical reagents in this class:
-
2-Iminothiolane (Traut’s Reagent): The standard for introducing active free sulfhydryl groups.
-
3-(Methylthio)propanimidamide (MTP): The structural analog used to introduce a methyl-blocked sulfhydryl (thioether).
Critical Distinction: While the user query highlights MTP for "introducing sulfhydryl groups," chemically, MTP introduces a methylthio ether (
Mechanistic Pathways
The Active Thiolation: Traut's Reagent
To introduce a functional sulfhydryl, 2-Iminothiolane reacts with primary amines via ring-opening. This forms a 4-mercaptobutyramidine linkage, extending the side chain while preserving the cationic center.
The Structural Control: 3-(Methylthio)propanimidamide (MTP)
MTP reacts with primary amines to form a 3-(methylthio)propanimidamide linkage. This modification mimics the charge and steric bulk of the thiolated lysine but lacks the reactive nucleophile (the thiol).
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways of these two reagents.
Figure 1: Comparative reaction pathways of Traut's Reagent (Thiolation) vs. MTP (Control/Blocking).
Experimental Protocols
Materials Preparation
-
Buffer System: 0.1 M Phosphate Buffer, pH 8.0 containing 1-5 mM EDTA.
-
Note: Avoid amine-containing buffers (Tris, Glycine) as they compete with the reagent. EDTA prevents metal-catalyzed oxidation of sulfhydryls.
-
-
Reagent Stock:
-
Traut’s Reagent: Dissolve in water or buffer immediately before use (hydrolytically unstable).
-
MTP Hydrochloride: Dissolve in water (more stable than Traut's).
-
Protocol A: Introducing Free Sulfhydryls (Traut's Reagent)
Use this protocol to activate the protein for conjugation.
-
Equilibration: Dissolve protein at 1–10 mg/mL in the Reaction Buffer.
-
Reagent Addition: Add a 10-fold to 50-fold molar excess of 2-Iminothiolane to the protein solution.
-
Calculation:
.
-
-
Incubation: React for 45–60 minutes at Room Temperature (RT).
-
Purification: Immediately desalt using a Zeba Spin Column or dialysis to remove excess reagent.
-
Critical: The free thiol is susceptible to oxidation (disulfide formation). Proceed to the next conjugation step immediately.
-
Protocol B: The MTP Control (Methylthio Modification)
Use this protocol to create a "dummy" modified protein to verify specificity.
-
Equilibration: Dissolve protein at 1–10 mg/mL in the Reaction Buffer.
-
Reagent Addition: Add a 50-fold molar excess of 3-(Methylthio)propanimidamide hydrochloride .
-
Note: Since MTP is less reactive than the cyclic Traut's reagent, a higher excess or longer incubation may be required to achieve comparable modification levels (verify via TNBSA assay).
-
-
Incubation: React for 1–2 hours at RT.
-
Purification: Desalt via dialysis or size exclusion chromatography.
-
Validation: This protein now carries the amidine positive charge and the linker arm but ends in an inert methyl group. It should not react with maleimides or iodoacetyls.
Data Analysis & Validation
To ensure the system is self-validating, compare the "Active" (Traut's) and "Control" (MTP) samples using the following assays:
| Assay | Purpose | Expected Result: Traut's Modified | Expected Result: MTP Modified |
| Ellman's Assay (DTNB) | Quantify free thiols (-SH) | High Absorbance (412 nm) (Positive) | No Absorbance (Negative) |
| TNBSA / Ninhydrin | Quantify free amines | Decreased (Lysines blocked) | Decreased (Lysines blocked) |
| Maleimide-Fluorophore | Test reactivity | Fluorescent Labeling | No Labeling |
| Isoelectric Focusing (IEF) | Check charge alteration | Minimal Shift (Charge retained) | Minimal Shift (Charge retained) |
Troubleshooting
-
Low Thiol Yield (Traut's): Increase molar excess or pH (up to 8.5). Ensure EDTA is present.
-
Protein Precipitation: The high positive charge density is usually stabilizing, but if crosslinking occurs (disulfides), add 1-5 mM DTT during the reaction (then remove DTT before conjugation).
-
MTP Reactivity: If MTP samples show thiol activity, the reagent may be contaminated with free thiols (degraded). Verify reagent purity.
References
-
Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosomal subunit." Biochemistry, 12(17), 3266–3273. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (Third Edition). Academic Press. Chapter 2: Functional Targets. Link
-
Thermo Fisher Scientific. "Traut's Reagent (2-Iminothiolane) User Guide." Thermo Scientific Instructions. Link
-
PubChem. "3-(Methylthio)propanimidamide hydrochloride."[1] National Library of Medicine. Link
Sources
Precision Protein Thiolation: Mechanistic Principles and Protocol Optimization
Executive Summary Protein thiolation—the chemical introduction of sulfhydryl (-SH) groups onto a protein surface—is a cornerstone of modern bioconjugation. It is the prerequisite for synthesizing Antibody-Drug Conjugates (ADCs), immobilizing enzymes on biosensors, and creating maleimide-activated therapeutic scaffolds. Unlike native cysteines, which are often buried in hydrophobic cores or tied up in structural disulfide bridges, introduced thiols provide accessible, reactive handles for downstream modification.
This guide moves beyond basic recipes to explore the chemical causality of thiolation. We will analyze the three dominant mechanistic pathways—Imidothioester ring-opening (Traut’s Reagent), NHS-ester deprotection (SATA), and Disulfide exchange (SPDP)—and provide a self-validating workflow for high-fidelity modification.
Part 1: Strategic Reagent Selection
The choice of thiolation reagent dictates the stability, charge, and reversibility of the final conjugate. A "one-size-fits-all" approach is the primary cause of campaign failure in early-stage drug development.
Comparative Analysis of Thiolation Agents
| Feature | Traut's Reagent (2-Iminothiolane) | SATA / SATP | SPDP / LC-SPDP |
| Mechanism | Cyclic imidothioester ring opening | NHS-ester acylation | NHS-ester acylation |
| Charge Effect | Preserves Charge (Lysine amine replaced by amidine) | Neutralizes Charge (Lysine amine capped) | Neutralizes Charge |
| Thiol State | Free thiol (immediate reactivity) | Protected thioester (stable storage) | Pyridyl disulfide (cleavable/reducible) |
| Linker Type | Zero-length (effectively) | Short spacer (2.8 Å) | Long/Cleavable spacer |
| Best For | Proteins sensitive to pI changes; Immediate conjugation. | Long-term storage of intermediates; Controlled activation. | Reversible crosslinking; Quantifying substitution via leaving group. |
Expert Insight: Use Traut’s Reagent for antibodies where maintaining solubility and isoelectric point (pI) is critical. The conversion of an amine to an amidine retains the positive charge at physiological pH, preventing the precipitation often seen when "over-labeling" with NHS esters (SATA/SPDP) which convert cationic amines to neutral amides.
Part 2: Mechanistic Pathways (Visualization)
Understanding the electron flow is essential for troubleshooting low yields.
Pathway A: Traut's Reagent Ring-Opening
Traut's reagent reacts with primary amines (Lysine) at pH 7–9. The nucleophilic attack opens the ring, creating a stable amidine linkage.
Figure 1: The ring-opening mechanism of 2-Iminothiolane (Traut's Reagent) preserves the positive charge on the lysine residue.
Pathway B: SATA Protection & Deprotection
SATA introduces a protected thiol (acetylated).[1][2] This is crucial when the modified protein must be purified or stored before the final conjugation step to prevent disulfide dimerization.
Figure 2: The two-step SATA pathway allows for the generation of a stable, protected intermediate.
Part 3: The Master Protocol (Self-Validating System)
This protocol uses Traut’s Reagent as the primary example due to its sensitivity to oxidation, requiring rigorous technique.
Phase 1: Preparation & Buffer Exchange
Criticality: Primary amines in buffers (Tris, Glycine) will competitively inhibit the reaction. You must exchange into an amine-free buffer.
-
Buffer A: PBS (100 mM Phosphate, 150 mM NaCl), pH 8.0, 1-5 mM EDTA .
-
Why EDTA? It chelates divalent metal ions (
, ) that catalyze the oxidation of free thiols into disulfides.
-
Phase 2: The Reaction[3]
-
Protein Prep: Adjust protein concentration to 2–10 mg/mL in Buffer A.
-
Reagent Prep: Dissolve Traut’s Reagent in water or Buffer A immediately before use to 2 mg/mL (14 mM).
-
Note: Traut’s reagent hydrolyzes over time; do not store aqueous stocks.
-
-
Stoichiometry: Add Traut’s reagent to protein at a 10:1 to 40:1 molar excess .
-
Optimization: A 10-fold excess typically yields 2–5 thiols per IgG. Higher excesses increase DOL but risk aggregation.
-
-
Incubation: Incubate for 45–60 minutes at Room Temperature (20–25°C).
Phase 3: Purification (The "Stop" Step)
Unreacted Traut’s reagent contains a free thiol (after hydrolysis) that will interfere with quantification.
-
Method: Desalting column (e.g., Zeba Spin, Sephadex G-25) equilibrated with PBS + 10 mM EDTA, pH 7.2 .
-
Why pH 7.2? Lowering the pH slightly slows the rate of disulfide bond formation (oxidation) during processing.
Phase 4: Quantification (Ellman’s Assay)
This step validates the Degree of Labeling (DOL).
-
Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0).
-
Blank: 50 µL Ellman’s soln + 2.5 mL Buffer.
-
Sample: 50 µL Ellman’s soln + 250 µL Protein Sample + 2.25 mL Buffer.
-
Measurement: Incubate 15 mins at RT. Measure Absorbance at 412 nm .[3][4][5]
Part 4: Critical Quality Attributes & Calculations
Calculating Molar Concentration of Thiols
The extinction coefficient (
Degree of Labeling (DOL)
Target Specifications:
-
Antibodies (IgG): Target DOL = 3–5. (< 2 is insufficient for potency; > 7 risks aggregation).
-
Enzymes: Target DOL = 1–3 (to preserve active site integrity).
Part 5: Troubleshooting & Optimization Matrix
| Symptom | Probable Cause | Corrective Action |
| Low DOL (< 1.0) | Competing amines in buffer | Ensure rigorous dialysis/desalting into PBS before reaction. |
| Hydrolyzed Reagent | Use fresh Traut’s/SATA. Ensure dry storage of reagent powder. | |
| Low pH | Reaction rate is pH-dependent.[6] Ensure pH is 8.0 for Traut's. | |
| High DOL (> 8.0) | Excess Reagent Stoichiometry | Reduce molar excess from 40x to 10x or 5x. |
| Precipitation | Over-modification (Hydrophobic) | Switch to Traut’s Reagent (preserves charge). Reduce DOL target. |
| Disulfide Crosslinking | Increase EDTA to 5-10 mM.[7] Degas buffers. Process immediately. | |
| High Background in Assay | Incomplete Purification | Ensure complete removal of unreacted reagent via desalting (2 passes if needed). |
References
-
Thermo Fisher Scientific. Traut's Reagent (2-Iminothiolane) User Guide. Retrieved from
-
BroadPharm. Ellman's Assay Protocol for Determination of Free Thiols.[3] Retrieved from
-
Mokotoff, M., et al. (2001). Caution in the use of 2-iminothiolane (Traut's reagent).[8] Journal of Peptide Research. Retrieved from
- Hermanson, G. T.Bioconjugate Techniques. Academic Press. (Standard Field Reference).
-
Biotium. Protocol: Maleimide Labeling of Protein Thiols & DOL Calculation. Retrieved from
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- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. proteochem.com [proteochem.com]
- 8. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Guide to Exploratory Studies of 3-(Methylthio)propanimidamide Hydrochloride
A Hypothetical Framework for the Investigation of a Novel Chemical Entity
For distribution to: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a hypothetical research framework for the exploratory study of 3-(Methylthio)propanimidamide hydrochloride. As of the date of this publication, there is no publicly available data on the biological activity or mechanism of action of this compound. The proposed studies are based on structural analogy to known pharmacophores and are intended to serve as a conceptual guide for its initial investigation.
Introduction: Unveiling the Potential of a Novel Scaffold
In the vast landscape of chemical entities with therapeutic potential, countless compounds remain unexplored. 3-(Methylthio)propanimidamide hydrochloride represents one such molecule, a compound with a unique combination of a thioamide-like imidamide group and a methylthio moiety. While its specific biological activities are currently unknown, its structural features suggest potential interactions with various biological targets. Thioamides, as bioisosteres of amides, are present in a range of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and antiviral properties.[1][2] The imidamide group, a close relative of the amidine functionality, is also a recognized pharmacophore.[3][4] This guide provides a comprehensive, albeit prospective, roadmap for the initial exploratory studies of 3-(Methylthio)propanimidamide hydrochloride, from in silico target prediction to preliminary in vitro characterization.
Section 1: In Silico Target Prediction - A Data-Driven Starting Point
Given the absence of empirical data, a logical first step is to employ computational methods to predict potential biological targets. This in silico approach can provide a rational basis for designing subsequent wet-lab experiments.[5][6]
Rationale for Target Prediction
The chemical structure of 3-(Methylthio)propanimidamide hydrochloride offers several clues for potential biological interactions:
-
The Imidamide Group: As a bioisostere of the amidine and amide functionalities, it can participate in hydrogen bonding and electrostatic interactions within protein binding pockets.[3][4][7]
-
The Thioamide-like Character: The C=N bond coupled with the thioether suggests a chemical reactivity profile that could be of interest. Thioamides are known to interact with various enzymes and receptors.[1][8]
-
The Methylthio Group: This group can influence the compound's lipophilicity and engage in hydrophobic or van der Waals interactions within a binding site, potentially contributing to binding affinity and selectivity.[9][10]
Proposed In Silico Workflow
A multi-pronged in silico approach is recommended to generate a robust set of putative targets.
Table 1: Proposed In Silico Target Prediction Tools
| Tool | Principle | Rationale for Use |
| SwissTargetPrediction | 2D and 3D similarity to known ligands.[11] | Provides a broad overview of potential targets based on chemical similarity. |
| SEA (Similarity Ensemble Approach) | Ligand-based similarity ensemble approach. | Identifies protein targets by comparing the chemical similarity of the query compound to extensive libraries of known ligands. |
| SuperPred | Machine learning model based on the chemical structure of the compound. | Offers an alternative predictive algorithm to corroborate findings from similarity-based methods. |
| PharmMapper | Pharmacophore mapping against a database of known pharmacophore models. | Identifies potential targets by matching the spatial arrangement of chemical features to known binding sites. |
The following diagram illustrates the proposed in silico workflow:
Caption: A workflow for in silico target prediction of 3-(Methylthio)propanimidamide hydrochloride.
Section 2: Foundational In Vitro Screening - From Prediction to Practice
The prioritized target list from the in silico analysis will guide the initial in vitro screening cascade. A logical starting point for a novel compound with unknown activity is a broad cytotoxicity screen against a panel of cancer cell lines. This approach is unbiased and can reveal general cytotoxic effects, providing a foundation for more targeted studies.
Rationale for Cytotoxicity Screening
Many pharmacologically active compounds, particularly those with anticancer potential, exhibit cytotoxic effects.[12][13] A broad-spectrum cytotoxicity screen serves multiple purposes:
-
Identifies potential anticancer activity: A positive hit in a cancer cell line screen is a strong indicator of potential therapeutic value.
-
Provides a therapeutic window: Comparing cytotoxicity in cancerous versus non-cancerous cell lines can offer an early indication of selectivity.
-
Guides dose-response studies: The initial screen helps in determining the relevant concentration range for subsequent, more specific assays.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a well-established colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[14][15][16][17]
Materials:
-
3-(Methylthio)propanimidamide hydrochloride (test compound)
-
Selected cancer cell lines (e.g., NCI-60 panel)[18][19] and a non-cancerous control cell line (e.g., primary human dermal fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell lines to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Seed the cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 3-(Methylthio)propanimidamide hydrochloride in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve a range of final concentrations for treatment.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
-
Incubation:
-
Incubate the plates for a defined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[15][16]
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
The percentage of cell viability will be calculated using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 (half-maximal inhibitory concentration) value can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Section 3: Elucidating the Mechanism of Action - Beyond the Initial Hit
Should 3-(Methylthio)propanimidamide hydrochloride demonstrate significant and selective cytotoxicity, the next critical phase is to investigate its mechanism of action (MoA).[20][21][22]
A Tiered Approach to MoA Studies
A hierarchical approach is recommended to systematically unravel the compound's MoA.
Caption: A workflow for elucidating the mechanism of action of a hit compound.
Table 2: Key Experimental Approaches for MoA Elucidation
| Stage | Experimental Approach | Rationale |
| Cellular Phenotyping | Apoptosis assays (Annexin V/PI staining, caspase activity), Cell cycle analysis (flow cytometry) | To determine if the compound induces programmed cell death and/or cell cycle arrest. |
| Target Engagement | Thermal shift assays, Cellular Thermal Shift Assay (CETSA), Kinase profiling (if predicted) | To confirm direct binding of the compound to its predicted target(s). |
| Omics Analysis | Transcriptomics (RNA-seq), Proteomics | To obtain an unbiased, global view of the cellular pathways affected by the compound.[20][22] |
| Target Validation | Gene knockdown (siRNA) or knockout (CRISPR), Target overexpression | To confirm that the identified target is responsible for the observed phenotype. |
Conclusion and Future Directions
This technical guide outlines a hypothetical yet systematic and scientifically rigorous approach for the initial exploration of 3-(Methylthio)propanimidamide hydrochloride, a compound with no prior biological characterization. The proposed workflow, integrating in silico prediction with in vitro screening and mechanism of action studies, provides a clear path forward. The journey from an unknown chemical entity to a potential therapeutic lead is long and challenging, but it begins with a well-designed and logically executed exploratory study. The insights gained from these initial investigations will be crucial in determining the future trajectory of this novel compound in the drug discovery pipeline.
References
- Ghose, A. K., Viswanadhan, V. N., & Wendoloski, J. J. (1999). A knowledge-based approach in designing combinatorial or medicinal chemistry libraries for drug discovery. 1. A qualitative and quantitative characterization of known drug databases.
- Laskowski, R. A., Deadman, J. J., Palmer, J., & Thornton, J. M. (1996). A survey of the geometry of hydrogen bonds in proteins. Journal of Molecular Biology, 257(1), 213-230.
- Shoemaker, R. H. (2006). The NCI-60 human tumour cell line anticancer drug screen.
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Jang, Y., et al. (2021). Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. Bioinformatics, 37(18), 2998-3005. [Link]
- Huang, G., Cierpicki, T., & Grembecka, J. (2024). Unlocking the potential of the thioamide group in drug design and development. Future Medicinal Chemistry.
- Sausville, E. A., & Burger, A. M. (2005). Contributions of the NCI-60 cell line screen to cancer drug discovery. Current Cancer Drug Targets, 5(2), 113-122.
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Petrov, K. G., et al. (2024). Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. Journal of Medicinal Chemistry. [Link]
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Cytion. (n.d.). Screening Anticancer Drugs with NCI Lines. [Link]
- Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition. Sunderland (MA): Sinauer Associates. The Development and Causes of Cancer.
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Crown Bioscience. (2022, June 27). Cancer Cell Line Screening: A Compass for Drug Discovery. [Link]
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CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. [Link]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
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Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38. [Link]
- Wuts, P. G. (2014). Greene's protective groups in organic synthesis. John Wiley & Sons.
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ResearchGate. (n.d.). (PDF) Predicting mechanism of action of novel compounds using compound structure and transcriptomic signature coembedding. [Link]
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National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
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bioRxiv. (2024, February 24). CACTI: An in-silico drug-target prediction tool through the integration of chemogenomic data and clustering analysis. [Link]
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ScitoVation. (n.d.). Understanding the Mode of Action of a Compound. [Link]
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Creative Biolabs. (n.d.). In Silico Target Prediction. [Link]
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Meanwell, N. A. (2016). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In The Practice of Medicinal Chemistry (pp. 235-290). [Link]
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Rozwarski, D. A., Grant, G. A., Barton, D. H., Jacobs, W. R., Jr, & Sacchettini, J. C. (1998). Mechanism of thioamide drug action against tuberculosis and leprosy. Journal of Experimental Medicine, 187(11), 1887-1897. [Link]
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Drug Discovery Pro. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]
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click2drug. (2018, April 5). Directory of in silico Drug Design tools. [Link]
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Cyrusbioscience, Inc. (n.d.). MTT Assay Protocol. [Link]
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Columbia Systems Biology. (2015, July 24). New Algorithm Accurately Predicts Drug Mechanism of Action. [Link]
-
Chemistry LibreTexts. (2024, December 29). 1.6: Drug Modifications to Improve Stability. [Link]
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Francis Crick Institute. (2017, August 7). New approach makes it easier to find novel drugs. [Link]
- Wermuth, C. G. (2008). Chapter 14. The Role of Functional Groups in Drug–Receptor Interactions. In The Practice of Medicinal Chemistry (pp. 359-385).
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Hilaris Publisher. (2024, March 29). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. [Link]
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de Oliveira, R. B., & da Silva, A. C. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6092. [Link]
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LASSBIO. (2011, June 1). The Methylation Effect in Medicinal Chemistry. [Link]
- Shimla, S. (2023). Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmacology. Journal of Medicinal and Organic Chemistry, 6(4), 92-95.
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- 21. researchgate.net [researchgate.net]
- 22. scitovation.com [scitovation.com]
Methodological & Application
Application Note: 3-(Methylthio)propanimidamide Protocol for Protein Amidination and Cross-linking Controls
This Application Note is structured to address the specific use of 3-(Methylthio)propanimidamide moieties in protein chemistry. Note that chemically, "3-(Methylthio)propanimidamide hydrochloride" (CAS 88570-29-0) refers to the stable amidine salt. In protein cross-linking contexts, this molecule represents the reaction product formed on Lysine residues when using the reactive precursor Methyl 3-(methylthio)propionimidate (or a related thioimidate ester).
This protocol focuses on the Amidination of proteins to generate this specific modification, which serves two critical roles in drug development and structural biology:
-
Monofunctional Control: It acts as the precise "dead-end" control for the disulfide-cleavable cross-linker DTBP (Dimethyl 3,3'-dithiobispropionimidate), allowing researchers to distinguish between true intermolecular cross-links and intramolecular modifications.
-
Charge-Preserving Blockade: It blocks Lysine residues while maintaining their positive charge (unlike acetylation), preventing tryptic cleavage at specific sites without disrupting electrostatic protein networks.
Abstract & Principle
The 3-(Methylthio)propanimidamide modification is generated by reacting protein primary amines (Lysine
Unlike N-hydroxysuccinimide (NHS) esters which form neutral amides, amidination yields a product that retains the positive charge of the original lysine at physiological pH (pKa ~12.5). This is critical for maintaining protein solubility and isoelectric point (pI) during structural studies.
Key Applications
-
Cross-linking Validation: Serves as the monofunctional control for DTBP . If a protein aggregate appears with DTBP but not with the 3-(Methylthio)propanimidamide reagent, the interaction is specific.
-
Mass Spectrometry: Introduces a defined mass shift (+101.17 Da) to Lysine peptides, aiding in sequence coverage analysis ("Mass Tagging").
-
Epigenetic Mimicry: Mimics the bulk of certain post-translational modifications (PTMs) while preserving charge.
Chemical Mechanism
The reaction relies on the nucleophilic attack of the Lysine
Reagent: Methyl 3-(methylthio)propionimidate HCl
Target: Protein Lysine (
Reaction Diagram
Caption: Mechanism of Lysine Amidination. The imidate ester reacts with primary amines to form a stable amidine bond, preserving the positive charge.
Materials & Reagents
| Component | Specification | Storage | Notes |
| Active Reagent | Methyl 3-(methylthio)propionimidate HCl | -20°C, Desiccated | Hygroscopic. Hydrolyzes rapidly in moisture. Prepare immediately before use. |
| Reaction Buffer | 0.1 M Triethanolamine (TEA) or HEPES, pH 8.0–8.5 | 4°C | Avoid Tris, Glycine, or primary amine buffers. |
| Stop Solution | 1.0 M Tris-HCl, pH 8.0 | RT | Quenches unreacted imidate. |
| Desalting Column | Zeba™ Spin or PD-10 | 4°C | For removing excess reagent/methanol. |
| Control Reagent | Dimethyl 3,3'-dithiobispropionimidate (DTBP) | 4°C | The bifunctional cross-linker counterpart. |
Critical Note on Nomenclature: Commercial catalogs often list the stable product standard as "3-(Methylthio)propanimidamide hydrochloride" (CAS 88570-29-0). Do not buy this for the reaction; it is non-reactive. You must synthesize or purchase the Imidate ester form (Methyl 3-(methylthio)propionimidate).
Experimental Protocol
Phase 1: Reagent Preparation
Autonomy Note: Imidoesters have short half-lives in aqueous solution (~20-30 mins). Speed is essential.
-
Equilibrate: Bring the protein sample to Room Temperature (RT). Ensure the buffer is amine-free (PBS or HEPES, pH 8.0).[1]
-
Weighing: Weigh 2–5 mg of Methyl 3-(methylthio)propionimidate HCl in a dry environment.
-
Solubilization: Dissolve the reagent in dry DMSO or directly in the Reaction Buffer to a stock concentration of 20 mg/mL .
-
Tip: If using buffer, use immediately.[2] If using DMSO, the stock is stable for ~1 hour.
-
Phase 2: Amidination Reaction
-
Stoichiometry: Add the reagent to the protein solution at a 20- to 50-fold molar excess over the target Lysine residues.
-
Calculation:
.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature (20–25°C).
-
pH Check: Ensure pH stays > 8.[2]0. The hydrolysis of imidates releases protons; for high concentrations, check pH mid-reaction and adjust with dilute NaOH if necessary.
-
-
Quenching: Add 1.0 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.
Phase 3: Purification & Analysis
-
Desalting: Pass the reaction mixture through a desalting column (e.g., Zeba Spin, 7K MWCO) equilibrated with the downstream assay buffer (e.g., PBS).
-
Validation (Mass Spec):
-
Digest an aliquot with Glu-C (Trypsin cleavage is blocked/slowed at amidinated sites).
-
Look for a mass shift of +101.17 Da per modified Lysine.
-
Diagnostic Ion: The methylthio group often yields a characteristic loss of 48 Da (CH3SH) in MS/MS.
-
Experimental Workflow: Cross-linking Control Study
This workflow illustrates how to use the reagent to validate DTBP cross-linking data.
Caption: Comparative workflow. True protein-protein interactions show cross-linking with DTBP (Exp A) but remain monomeric with the monofunctional analog (Exp B).
Data Interpretation & Troubleshooting
Comparative Data Table
| Observation | DTBP (Bifunctional) | 3-(Methylthio)-imidate (Monofunctional) | Interpretation |
| Monomer Band | Present (reduced) | Present | Unreacted or non-interacting protein. |
| Dimer/Oligomer Band | Present | Absent | True Protein-Protein Interaction. |
| Dimer/Oligomer Band | Present | Present | Non-specific aggregation or disulfide scrambling (not cross-link dependent). |
| Precipitation | High | Low | Cross-linker induced aggregation (over-modification). |
Troubleshooting Guide
-
Low Modification Efficiency:
-
Protein Precipitation:
-
Cause: Over-modification changes surface hydration, even with charge preservation.
-
Fix: Reduce molar excess to 10-fold or reduce reaction time to 15 minutes.
-
-
No Cross-linking (with DTBP):
-
Cause: Lysines are not in proximity (spacer arm ~11.9 Å).
-
Fix: Switch to a longer cross-linker (e.g., Traut's Reagent + BMOE) or a zero-length cross-linker (EDC).
-
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: The Chemistry of Reactive Groups).
-
Thermo Fisher Scientific. (n.d.). Crosslinking Reagents Technical Handbook. Retrieved from thermofisher.com.
-
Lauber, M. A., & Reilly, J. P. (2010).[6] Novel amidinating cross-linker for facilitating analyses of protein structures and interactions.[1][6] Analytical Chemistry, 82(18), 7736–7743.[6] (Describes Thioimidate chemistry).
-
Traut, R. R., et al. (1973). Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosomal subunit. Biochemistry, 12(17), 3266–3273. (Foundational text on imidate/amidine crosslinking).
Sources
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- 3. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.unipd.it [research.unipd.it]
- 5. fgsc.net [fgsc.net]
- 6. Novel amidinating cross-linker for facilitating analyses of protein structures and interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody Thiolation using 3-(Methylthio)propanimidamide hydrochloride (Traut's Reagent)
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Precision Engineering of Antibody Conjugates
In the landscape of targeted therapeutics and advanced diagnostics, the ability to precisely modify antibodies is paramount. The conjugation of payloads—be it cytotoxic drugs, fluorescent probes, or other moieties—to an antibody requires a robust and reliable chemical strategy. One such cornerstone technique is the introduction of reactive sulfhydryl (-SH) groups onto the antibody surface, a process known as thiolation. This application note provides a comprehensive guide to the use of 3-(Methylthio)propanimidamide hydrochloride, commonly known as Traut's Reagent (or 2-iminothiolane), for the thiolation of antibodies.[1]
Traut's Reagent offers a distinct advantage by reacting with primary amines (e.g., the ε-amino group of lysine residues) to introduce sulfhydryl groups while preserving the original charge of the amino group.[2] This charge maintenance is crucial for minimizing perturbations to the antibody's native conformation and, consequently, its antigen-binding affinity. This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into the critical parameters that ensure successful and reproducible antibody conjugation.
The Chemistry of Thiolation: Mechanism of Action
Traut's Reagent is a cyclic thioimidate that readily and efficiently reacts with primary amines at a pH range of 7-9.[2] The reaction proceeds via nucleophilic attack of the unprotonated amine on the cyclic thioimidate, leading to the opening of the ring and the formation of an amidine bond with a newly introduced terminal sulfhydryl group.[1]
Figure 1. Reaction mechanism of Traut's Reagent with a primary amine on an antibody.
A key consideration in this process is the stability of the newly formed sulfhydryl group. It is susceptible to oxidation, which can lead to the formation of disulfide bonds, or potential recyclization.[2] Therefore, it is imperative to proceed with the subsequent conjugation step promptly after thiolation.[2] The inclusion of a chelating agent, such as EDTA, in the reaction buffer is highly recommended to sequester divalent metal ions that can catalyze sulfhydryl oxidation.[2]
Experimental Design and Key Considerations
The success of antibody thiolation with Traut's Reagent hinges on the careful control of several experimental parameters. The following table summarizes the critical variables and their impact on the reaction outcome.
| Parameter | Recommended Range | Rationale and Expert Insights |
| pH | 7.0 - 9.0 | The reaction rate is optimal in this range as it favors the unprotonated state of primary amines, which are the nucleophiles in this reaction.[2] While the reaction can proceed at pH 7.4, a slightly alkaline pH of 8.0 is often preferred for enhanced efficiency.[2] |
| Molar Excess of Traut's Reagent | 2- to 20-fold molar excess over the antibody | The degree of thiolation can be controlled by modulating the molar ratio of Traut's Reagent to the antibody.[2] A 10-fold molar excess is a common starting point for IgG molecules, typically yielding 3-7 sulfhydryl groups per antibody.[2] Higher excesses (e.g., 50-fold) can lead to more extensive modification but may compromise antibody function.[2] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate) | Buffers containing primary amines, such as Tris, will compete with the antibody for reaction with Traut's Reagent and should be avoided.[2] Phosphate-buffered saline (PBS) or borate buffers are excellent choices.[2] The inclusion of 2-5 mM EDTA is crucial to prevent oxidation of the newly introduced sulfhydryl groups.[2] |
| Reaction Time and Temperature | 1 hour at room temperature | These conditions are generally sufficient for the reaction to go to completion.[2] Longer incubation times are typically not necessary and may increase the risk of side reactions or antibody degradation. |
| Antibody Concentration | 1 - 10 mg/mL | While the reaction can be performed at various concentrations, higher antibody concentrations can improve reaction kinetics. |
Step-by-Step Protocol for Antibody Thiolation
This protocol provides a detailed methodology for the thiolation of a typical IgG antibody.
Figure 2. Experimental workflow for antibody thiolation with Traut's Reagent.
Materials:
-
Antibody of interest
-
3-(Methylthio)propanimidamide hydrochloride (Traut's Reagent)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Ethylenediaminetetraacetic acid (EDTA)
-
Desalting columns
-
Reaction tubes
Protocol:
-
Buffer Preparation: Prepare a reaction buffer consisting of PBS with 5 mM EDTA, adjusted to pH 8.0. Ensure the buffer is free of any primary amines.[2]
-
Antibody Preparation: Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be buffer-exchanged into the reaction buffer prior to the reaction.
-
Traut's Reagent Preparation: Immediately before use, dissolve Traut's Reagent in water or the reaction buffer to a concentration of approximately 2 mg/mL (this results in a ~14 mM stock solution).[2] It is crucial to prepare this solution fresh as Traut's Reagent can hydrolyze in solution over time.[3]
-
Thiolation Reaction: Add a 10- to 20-fold molar excess of the Traut's Reagent solution to the antibody solution.[2] For example, to modify IgG at a concentration of 10 mg/mL with a 10-fold molar excess, add approximately 46 µL of a 14 mM Traut's Reagent stock solution to each milliliter of the antibody solution.[2]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[2]
-
Purification: Immediately following incubation, remove the excess Traut's Reagent and byproducts from the thiolated antibody using a desalting column.[2] This step is critical to stop the reaction and prevent interference in downstream applications.
Quantification of Incorporated Sulfhydryl Groups: The Ellman's Assay
To ensure the success of the thiolation reaction and to determine the degree of modification, it is essential to quantify the number of free sulfhydryl groups introduced onto the antibody. The Ellman's assay is a widely used colorimetric method for this purpose.[4][5]
Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with free sulfhydryl groups to produce a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), which has a strong absorbance at 412 nm.[4][6] The concentration of sulfhydryl groups can be determined by comparing the absorbance to a standard curve generated with a known sulfhydryl-containing compound, such as cysteine, or by using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at pH 8.0).[4][6]
Brief Protocol for Ellman's Assay:
-
Prepare a Cysteine Standard Curve: Prepare a series of known concentrations of cysteine in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0).[4]
-
Prepare Samples: Dilute the thiolated antibody to a suitable concentration in the assay buffer. An unmodified antibody sample should be used as a negative control.
-
Reaction: Add Ellman's reagent solution (typically 4 mg/mL in assay buffer) to each standard and sample.[4]
-
Incubation: Incubate at room temperature for 15 minutes.[4]
-
Measurement: Measure the absorbance at 412 nm.[4]
-
Calculation: Determine the concentration of sulfhydryl groups in the antibody sample from the standard curve. The degree of labeling (moles of -SH per mole of antibody) can then be calculated.
Downstream Applications and Stability Considerations
Thiolated antibodies are versatile intermediates for a wide array of conjugation chemistries, most commonly with maleimide-containing payloads.[7][8] The sulfhydryl group reacts specifically with the maleimide moiety to form a stable thioether bond.[9]
It is important to be aware of the potential for instability of the thiol-maleimide linkage, which can be influenced by the local chemical environment and the pKa of the thiol.[10][11] While generally stable, some loss of the payload can occur over time.[10][12]
The introduction of sulfhydryl groups can also impact the overall stability of the antibody. While Traut's Reagent is designed to minimize structural perturbations, extensive modification can lead to a decrease in conformational stability and an increased propensity for aggregation.[7] Therefore, it is crucial to carefully control the degree of thiolation to balance the requirements of the conjugation chemistry with the preservation of the antibody's structural and functional integrity.
Conclusion
The use of 3-(Methylthio)propanimidamide hydrochloride (Traut's Reagent) is a powerful and reliable method for introducing reactive sulfhydryl groups onto antibodies, paving the way for the creation of a diverse range of antibody conjugates. By understanding the underlying chemistry, carefully controlling the reaction parameters, and validating the extent of modification, researchers can confidently and reproducibly generate high-quality thiolated antibodies for their specific research, diagnostic, or therapeutic applications. This guide provides the foundational knowledge and practical protocols to achieve success in this critical bioconjugation technique.
References
-
Purification of Two Protein Antigens by Dissociation from Thiolated Antibody. The Journal of Immunology. [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. BMG Labtech. [Link]
-
Quantitation of sulfhydryls DTNB, Ellman's reagent. Interchim. [Link]
-
Quick measurement of protein sulfhydryls with Ellman's reagent and with 4,4'-dithiodipyridine. (2002, July 15). PubMed. [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups. (2019, January 9). Analytik NEWS. [Link]
-
Sulfhydration Kit With Traut's Reagent. G-Biosciences. [Link]
-
Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry. (2014, July 15). PubMed. [Link]
-
Interconversion of Unexpected Thiol States Affects the Stability, Structure, and Dynamics of Antibody Engineered for Site-Specific Conjugation. Bioconjugate Chemistry. [Link]
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates. (2016, July 20). PubMed. [Link]
-
Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody–Maytansinoid Conjugates. (2016, May 13). ACS Publications. [Link]
-
Conjugation of Peptides to Thiol-Reactive Gel for Affinity Purification of Antibodies. (2019, May 1). PubMed. [Link]
-
Traut's Reagent (2-Iminothiolane, HCl) Safety Data Sheet. G-Biosciences. [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. (2022, March 4). Taylor & Francis Online. [Link]
-
Influences of Free Thiols on the Product Quality of Therapeutic Antibodies. ProQuest. [Link]
-
Peptide Affinity Purification of Antibodies. (2019, May 1). PubMed. [Link]
-
UBC BIOMOD 2016. (2016, October 22). GitLab. [Link]
-
Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index. PMC. [Link]
-
Traut's Reagent. G-Biosciences. [Link]
-
EXPLORING THE TRAUT'S REAGENT AS A VERSATILE BIFUNCTIONAL LINKER FOR OLIGONUCLEOTIDE CONJUGATES. Oligonucleotide Therapeutics Society. [Link]
-
Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond. (2021, September 29). MDPI. [Link]
-
Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers. SpringerLink. [Link]
-
The conjugation strategy affects antibody orientation and targeting properties of nanocarriers. (2021, May 11). RSC Publishing. [Link]
-
Trouble with antibody thiolation with Traut's Reagent (2-Iminothiolane•HCl). (2024, September 27). Reddit. [Link]
-
Antibodies can be thiolated using Traut's reagent and retain their... ResearchGate. [Link]
-
2-Iminothiolane. Wikipedia. [Link]
-
Comparison of four methods for the biofunctionalization of gold nanorods by the introduction of sulfhydryl groups to antibodies. (2017, February 6). PubMed Central. [Link]
-
Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates. PMC. [Link]
-
γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides. (2023, November 23). ACS Publications. [Link]
-
Antibody conjugation. Fürth lab. [Link]
-
The conjugation strategy affects antibody orientation and targeting properties of nanocarriers. The Royal Society of Chemistry. [Link]
Sources
- 1. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Pierce™ Traut's Reagent (2-iminothiolane) - FAQs [thermofisher.com]
- 4. broadpharm.com [broadpharm.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. analytik.news [analytik.news]
- 7. Assessment of physical stability of an antibody drug conjugate by higher order structure analysis: impact of thiol- maleimide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Conjugation of Peptides to Thiol-Reactive Gel for Affinity Purification of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. tandfonline.com [tandfonline.com]
protocol for thiolation of proteins with 3-(Methylthio)propanimidamide hydrochloride
Application Note: Protein Modification with 3-(Methylthio)propanimidamide Hydrochloride [1]
Part 1: Executive Summary & Chemical Distinction
Critical Scientific Clarification: This Application Note addresses the protocol for modifying proteins with 3-(Methylthio)propanimidamide hydrochloride . It is vital to distinguish between "Thiolation" (introduction of a free sulfhydryl, -SH) and "Methylthiolation" (introduction of a methylthio ether, -S-CH₃).[1]
-
3-(Methylthio)propanimidamide reacts with primary amines (lysine residues) to form an amidine bond with a pendant methylthio ether . This group is chemically stable and does not spontaneously generate a free thiol. It effectively converts lysine residues into positively charged, methionine-like side chains.[1]
-
2-Iminothiolane (Traut’s Reagent) is the cyclic structural analog used for generating free thiols .[2]
If your experimental goal is to generate free sulfhydryls for crosslinking (e.g., maleimide reaction), please refer to the Comparative Reference section for Traut's Reagent.[1] If your goal is to introduce a stable methylthio group (e.g., for methionine oxidation studies, surface property modification, or specific bio-orthogonal handles), follow the primary protocol below.
Part 2: Scientific Background & Mechanism[2][3][4][5]
Mechanism of Action:
3-(Methylthio)propanimidamide is an imidoamide (often supplied as a hydrochloride salt) that reacts specifically with primary amines (N-terminus and
Unlike N-hydroxysuccinimide (NHS) esters which form uncharged amide bonds, this reagent forms a cationic amidine linkage .[1] This preserves the positive charge of the original lysine residue, maintaining the protein's isoelectric point (pI) and solubility—a critical advantage for modifying enzymes or antibodies without disrupting their electrostatic surface potential.
Reaction Scheme:
Comparison of Reagents
| Feature | 3-(Methylthio)propanimidamide | 2-Iminothiolane (Traut's Reagent) |
| Reactive Group | Amidine / Imidoamide | Cyclic Thioimidate |
| Product Linkage | Amidine (Charge Preserved) | Amidine (Charge Preserved) |
| Functional Group Added | Methylthio Ether (-S-CH₃) | Free Sulfhydryl (-SH) |
| Reactivity | Stable Thioether | Reactive Thiol (oxidizes to disulfide) |
| Primary Application | Met-mimicry, blocking, oxidation studies | Crosslinking, maleimide conjugation |
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent pathways between the requested reagent and the standard thiolation reagent.
Caption: Divergent reaction pathways for linear amidines (yielding stable ethers) vs. cyclic imidates (yielding free thiols).
Part 4: Experimental Protocol (Methylthiolation)
Objective: To covalently attach a 3-(methylthio)propanimidoyl group to lysine residues.
Materials Required
-
Target Protein: 1–10 mg/mL in non-amine buffer.
-
Reagent: 3-(Methylthio)propanimidamide hydrochloride (Store desicated at -20°C).[1]
-
Reaction Buffer: 50 mM Triethanolamine (TEA) or Phosphate Buffer (PBS), pH 8.0.[1][2]
-
Note: Avoid Tris, Glycine, or other primary amine buffers as they compete for the reagent.[1]
-
-
Purification: Desalting column (e.g., Sephadex G-25, PD-10) or Dialysis cassette.[1]
Step-by-Step Methodology
-
Buffer Exchange (Pre-Reaction):
-
Reagent Preparation (Fresh):
-
Calculate the molar excess. A 20-fold to 50-fold molar excess of reagent over protein is recommended to ensure efficient modification of surface lysines.
-
Dissolve 3-(Methylthio)propanimidamide hydrochloride in the Reaction Buffer immediately before use to a concentration of ~10 mg/mL.
-
Caution: Imidoamides hydrolyze in water. Do not store aqueous stock solutions.
-
-
Conjugation Reaction:
-
Add the reagent solution to the protein solution.
-
Incubate at Room Temperature (20–25°C) for 1 hour or at 4°C for 2–4 hours.
-
Maintain gentle agitation (rocker or orbital shaker).
-
-
Quenching (Optional):
-
Add 1/10th volume of 1M Glycine or 1M Tris (pH 8.0). Incubate for 15 minutes.
-
Rationale: This scavenges unreacted reagent, preventing it from reacting further if purification is delayed.[1]
-
-
Purification:
-
Remove excess reagent and byproducts (ammonia) using a desalting column equilibrated with the final storage buffer (e.g., PBS, pH 7.4).[1]
-
Validation: The modified protein will now contain stable thioether linkages.
-
Part 5: Validation & QC
To confirm the modification, use the following analytical methods:
| Method | Expected Result |
| Ellman’s Assay (DTNB) | Negative. (The S-CH₃ group does not react with DTNB. If positive, contamination or disulfide reduction occurred).[1] |
| Mass Spectrometry (ESI-MS) | Mass shift of +101.17 Da per modified lysine. (Reagent MW - NH₃). |
| Isoelectric Focusing (IEF) | Minimal shift in pI. (Amidine bond retains the positive charge of the lysine). |
Part 6: Comparative Protocol (Standard Thiolation)
If the user intended to generate free thiols for crosslinking, use this modified procedure with 2-Iminothiolane .
-
Reagent: Use 2-Iminothiolane Hydrochloride (Traut's Reagent) .[3][4]
-
Buffer: PBS, pH 8.0, containing 1-5 mM EDTA .
-
Why EDTA? To chelate divalent metals that catalyze the oxidation of free thiols to disulfides.
-
-
Reaction: Add 10-fold molar excess of Traut's Reagent. Incubate 1 hour at RT.
-
Purification: Must be performed immediately using a desalting column equilibrated with EDTA-containing buffer.
-
Validation: Ellman’s Assay will be Positive (Yellow color at 412 nm).
References
-
Traut, R. R., et al. (1973).[1][2] "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosome." Biochemistry, 12(17), 3266–3273.[1][2]
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 2: Functional Targets.
-
PubChem. (n.d.).[5] "3-(Methylthio)propanimidamide hydrochloride."[5][6][7][8] Compound Summary.
-
Thermo Fisher Scientific. (n.d.). "Traut's Reagent (2-Iminothiolane) User Guide."
Note: This protocol assumes the use of standard laboratory safety procedures. 3-(Methylthio)propanimidamide hydrochloride is an irritant; wear appropriate PPE.[1]
Sources
- 1. WO2013162715A2 - Pesticidal compositions and processes related thereto - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Traut's Reagent | G-Biosciences [gbiosciences.com]
- 4. Traut’s reagent - Enamine [enamine.net]
- 5. 3-(Methylthio)propanimidamide hydrochloride | C4H11ClN2S | CID 20406047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. labsolu.ca [labsolu.ca]
- 8. fluorochem.co.uk [fluorochem.co.uk]
Application Note & Protocol: Preparation of a Stabilized Reaction Buffer for 3-(Methylthio)propanimidamide Hydrochloride
Introduction and Scientific Principles
3-(Methylthio)propanimidamide hydrochloride is a chemical reagent that contains both an imidamide functional group and a thioether (methylthio) group. While its applications are specific to the synthetic or biochemical pathways being investigated, the presence of the sulfur-containing moiety necessitates careful handling during the preparation of aqueous solutions to ensure its stability and reactivity.
The primary challenge in preparing a buffer with this compound is the potential for oxidation of the thioether group. Thioethers can be oxidized to form sulfoxides and subsequently sulfones, especially in the presence of dissolved oxygen, metal ion contaminants, or other oxidizing agents[1]. Such oxidation alters the chemical structure and electronic properties of the molecule, which can lead to a partial or complete loss of its intended activity, resulting in poor experimental reproducibility and misleading data.
Therefore, the cornerstone of this protocol is the implementation of techniques to create and maintain an environment that minimizes oxidative stress. This involves the careful selection of high-purity reagents, the use of degassed solvents, precise pH control, and appropriate storage conditions.
Physicochemical Properties & Safe Handling
Before beginning, it is essential to be familiar with the properties and hazards of 3-(Methylthio)propanimidamide hydrochloride.
| Property | Value | Source |
| Molecular Formula | C₄H₁₁ClN₂S | PubChem CID 20406047[2] |
| Molecular Weight | 154.66 g/mol | PubChem CID 20406047[2] |
| CAS Number | 88570-29-0 | Fluorochem[3] |
| Primary Hazards | Corrosive; Causes serious eye damage (H318) | PubChem CID 20406047[2] |
Safety Precautions: Due to its corrosive nature and risk of causing serious eye damage, appropriate personal protective equipment (PPE) must be worn at all times. This includes, but is not limited to:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood[4].
Detailed Protocol for Buffer Preparation (100 mL of 10 mM Solution)
This protocol provides a step-by-step method for preparing 100 mL of a 10 mM 3-(Methylthio)propanimidamide hydrochloride reaction buffer in 50 mM Tris-HCl at pH 7.5. The concentrations can be adjusted as needed by modifying the calculations accordingly.
Materials and Equipment
Reagents:
-
3-(Methylthio)propanimidamide hydrochloride (MW: 154.66 g/mol )[2]
-
Tris(hydroxymethyl)aminomethane (Tris base, MW: 121.14 g/mol )
-
1 M Hydrochloric Acid (HCl) solution
-
High-purity, deionized (DI) or Milli-Q water (≥18.2 MΩ·cm)
Equipment:
-
Analytical balance (readable to 0.1 mg)
-
Calibrated pH meter with a standard electrode
-
250 mL glass beaker
-
100 mL volumetric flask (Class A)
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware (graduated cylinders, pipettes)
-
Filtration apparatus for degassing (optional) or equipment for boiling
-
0.22 µm syringe filter for sterilization (optional)
-
Cryogenic storage vials
Protocol Workflow Diagram
Sources
- 1. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review [mdpi.com]
- 2. 3-(Methylthio)propanimidamide hydrochloride | C4H11ClN2S | CID 20406047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
downstream applications of proteins modified with 3-(Methylthio)propanimidamide hydrochloride
This guide details the downstream applications of proteins modified to carry the 3-(Methylthio)propanimidamide moiety.
This specific modification is the result of reacting protein lysine residues with Methyl 3-(methylthio)propionimidate (MMP), a monofunctional imidoester. This modification is critical in biophysical characterization because, unlike acetylation or succinylation, it preserves the positive charge of the lysine residue while blocking its primary amine reactivity.
Part 1: Core Directive & Technical Context
The Molecule: 3-(Methylthio)propanimidamide (attached to Lysine) The Reagent: Methyl 3-(methylthio)propionimidate Hydrochloride (MMP) Key Characteristic: Charge-preserving, monofunctional blockade.[1]
Why use this modification?
-
The "Perfect" Control for Crosslinking: It is the structural analog of DTBP (Dimethyl 3,3'-dithiobispropionimidate). It modifies lysines exactly like DTBP but lacks the second reactive group to form a crosslink. This allows researchers to distinguish between the effects of chemical modification and actual protein crosslinking.
-
Proteomic Simplification: It blocks Trypsin from cleaving at Lysine sites, effectively converting Trypsin into an "Arg-C" like protease, generating larger peptide fragments for Mass Spectrometry.[1]
-
Solubility Maintenance: Because it retains the positive charge (amidine pKa ~12.5), it prevents the precipitation often seen when proteins are modified with charge-neutralizing reagents like NHS-esters or anhydrides.
Part 2: Detailed Application Notes
Application 1: Validation of Protein-Protein Interactions (The DTBP Control)
Context: You have crosslinked a protein complex with DTBP and observed a functional change (e.g., receptor inactivation or oligomer stabilization). Problem: Did the crosslinking cause this, or did you simply kill the active site by modifying a critical lysine? Solution: Modify the protein with 3-(Methylthio)propanimidamide. If the protein retains function, the lysine modification is harmless, and the DTBP effect is validated as being structure-dependent.
Mechanism:
-
DTBP: Lys-NH-Amidine -S-S-Amidine -NH-Lys (Crosslinked)[1]
-
MMP (This App): Lys-NH-Amidine -S-CH3 (Monofunctional, Capped)
Application 2: Targeted Proteolysis for Mass Spectrometry
Context: Tryptic digestion (cleaving at Lys and Arg) often produces peptides that are too small (<6 residues) to be uniquely identified or retained on C18 columns. Solution: Amidination of lysines with this moiety blocks trypsin cleavage at Lys sites. Outcome: Trypsin now cleaves only at Arginine. This reduces sample complexity and creates longer peptides, improving sequence coverage. Advantage:[1][2][3] Unlike acetylation, the retained positive charge improves ionization efficiency in ESI-MS.[1]
Application 3: Surface Functionalization via Thioether Interaction
Context: The methylthio group (-S-CH3) is a thioether.[1] While less reactive than a free thiol (-SH), it has a specific affinity for gold (Au) surfaces.[1] Application: Proteins modified with this group can be adsorbed onto gold nanoparticles in a controlled manner. Because the interaction is weaker than a thiol-gold bond, it allows for "soft" immobilization or competition studies against thiol-bearing ligands.[1]
Part 3: Experimental Protocols
Protocol A: Generation of 3-(Methylthio)propanimidamide-Modified Protein
Note: This protocol uses the reagent Methyl 3-(methylthio)propionimidate HCl to generate the modification.[1]
Reagents:
-
Target Protein (1–5 mg/mL in PBS, pH 7.4).
-
Reagent: Methyl 3-(methylthio)propionimidate HCl (MMP).
-
Reaction Buffer: 0.2 M Triethanolamine (TEA), pH 8.0 (Amine-free buffer is critical).
-
Stop Solution: 1 M Tris-HCl, pH 8.0.
Step-by-Step:
-
Buffer Exchange: Dialyze or desalt the protein into the Reaction Buffer. Critical: Remove all Tris or Glycine, as they will consume the reagent.
-
Reagent Prep: Immediately before use, dissolve MMP in dry DMSO or water to 50 mg/mL. Note: Imidoesters hydrolyze rapidly in water; do not store solutions.[2]
-
Reaction: Add a 50-fold molar excess of MMP to the protein solution.
-
Incubation: Incubate for 1 hour at Room Temperature (RT). The pH must remain between 8.0–9.0 for amidine formation.[2]
-
Quenching: Add Stop Solution (Tris) to a final concentration of 50 mM. Incubate for 15 minutes.
-
Purification: Desalt via Zeba Spin column or dialysis to remove excess reagent and byproducts (methanol).
Protocol B: The "Crosslink Control" Assay
Objective: Distinguish structural locking from chemical inactivation.
| Group | Treatment | Chemical State | Structural State |
| 1.[1][4] Native | Buffer only | Unmodified | Native |
| 2. Crosslinked | DTBP (Bifunctional) | Amidinated | Locked/Oligomerized |
| 3. Control | MMP (Monofunctional) | Amidinated | Native (No Crosslink) |
Analysis:
-
Perform the modification on three aliquots as defined above.
-
Functional Assay: Measure enzymatic activity or ligand binding.
Part 4: Visualization & Logic
Figure 1: Reaction Mechanism & Structural Comparison
This diagram illustrates the chemical transformation and the structural relationship between the monofunctional modification and the DTBP crosslinker.
Caption: The reaction of a lysine residue with the imidoester reagent forms a stable, positively charged amidine bond.[5] The product mimics one-half of a DTBP crosslink.
Figure 2: Decision Logic for Proteomics Applications
How to use this modification to refine Mass Spectrometry workflows.
Caption: Workflow for using amidination to restrict Trypsin specificity, generating larger peptides for improved sequence coverage.
Part 5: References
-
Thermo Fisher Scientific. Imidoester Crosslinkers: DMA, DMP, DMS, DTBP - Product Instructions.[1] Retrieved from
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Chapter 2: Functional Targets (Amines) & Chapter 5: Crosslinkers. Academic Press.
-
Beardsley, R. L., & Reilly, J. P. (2002). Optimization of amidination reaction conditions for MALDI-MS peptide mapping. Analytical Chemistry. (Demonstrates the benefits of amidination for MS signal intensity).
-
Interchim. Crosslinking Reagents Technical Guide. Retrieved from
-
Traut, R. R., et al. (1973). Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for the ribosomal proteins of Escherichia coli. Biochemistry.[2][6] (Foundational text on imidoester chemistry).
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. store.sangon.com [store.sangon.com]
- 4. C(sp3)–H methylation enabled by peroxide photosensitization and Ni-mediated radical coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. interchim.fr [interchim.fr]
- 6. Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
experimental design for cross-linking studies with 3-(Methylthio)propanimidamide hydrochloride
Executive Summary
In the field of interactomics and structural biology, chemical cross-linking coupled with mass spectrometry (XL-MS) is a gold standard for mapping protein-protein interactions (PPIs). However, a recurring challenge in using bifunctional amidine cross-linkers (e.g., DTBP, DMA) is distinguishing between the biological effects caused by structural tethering (cross-linking) versus those caused by surface chemical modification (amidination of lysine residues).
3-(Methylthio)propanimidamide hydrochloride serves as a critical monofunctional negative control in these studies.[1] It is the structural analog of the cleaved or "capped" form of the popular cleavable cross-linker DTBP (Dimethyl 3,3'-dithiobispropionimidate) . By modifying lysine residues with 3-(Methylthio)propanimidamide, researchers can replicate the charge alteration and steric bulk of the cross-linker without inducing covalent dimerization.
This guide details the experimental design, chemical rationale, and protocols for using this reagent to validate XL-MS data and enzymatic assays.
Chemical Basis & Mechanistic Rationale
To design effective experiments, one must understand the specific chemistry of the amidine functionality.[1]
The "Triad" of Reagents
In a rigorous cross-linking study, three experimental arms are required. 3-(Methylthio)propanimidamide represents the "Dead-End" control.
| Reagent Type | Molecule Example | Function | Outcome |
| Bifunctional (Cleavable) | DTBP | Cross-linker | Covalent Dimerization + Lysine Amidination |
| Thiolating Agent | Traut's Reagent | Modification | Free Thiol Introduction + Lysine Amidination |
| Monofunctional Mimic | 3-(Methylthio)propanimidamide | Control | Lysine Amidination Only (No Cross-linking) |
Reaction Mechanism
Unlike N-hydroxysuccinimide (NHS) esters, which convert positively charged amines into neutral amides, imidates and amidines react to form amidines , which retain the positive charge of the lysine
-
The Reagent: Note that 3-(Methylthio)propanimidamide hydrochloride is the stable salt form.[1] To modify proteins, one typically uses the reactive imidate ester precursor (e.g., Methyl 3-(methylthio)propanimidate) which reacts with Lysine to generate the stable 3-(Methylthio)propanimidamide adduct on the protein surface.
-
The Result: The protein surface is "capped" with methylthio-propyl tails, mimicking the "half-cross-link" state.
Experimental Design Strategy
The following flowchart illustrates the decision logic for integrating this control into your workflow.
Figure 1: Decision matrix for distinguishing structural cross-linking events from chemical modification artifacts.
Detailed Protocols
Pre-requisite: Ensure you have the reactive form of the reagent.[1] If you possess the stable amidine hydrochloride salt (CAS 88570-29-0), it is non-reactive toward amines and serves as a soluble competitor or standard. To label the protein, you must use Methyl 3-(methylthio)propionimidate .[1]
Protocol A: Surface Modification (The "Mimic" Control)
Objective: To saturate accessible lysines with the 3-(methylthio)propanimidamide moiety without cross-linking.
Materials:
-
Target Protein (
in PBS, pH 7.4).[1] -
Reagent: Methyl 3-(methylthio)propionimidate (freshly prepared).[1]
-
Buffer: 0.1 M Triethanolamine (TEA), pH 8.0 (Amine-free buffer is critical).
-
Quencher: 1 M Tris-HCl, pH 8.0.
Step-by-Step:
-
Buffer Exchange: Dialyze or desalt the protein into the TEA buffer (pH 8.0). Avoid primary amines (Tris, Glycine) as they will compete with the reagent.[1]
-
Reagent Preparation:
-
Reaction:
-
Add the reagent to the protein solution to achieve a 20-fold to 50-fold molar excess over the total protein concentration (or total Lysine count if known).[1]
-
Note: A high excess drives the reaction to completion, ensuring the "control" protein is fully modified, similar to the cross-linked sample.[1]
-
-
Incubation:
-
Incubate at Room Temperature (
) for 30-60 minutes . -
Alternatively, incubate at
for 2-4 hours to preserve labile proteins.
-
-
Quenching:
-
Add 1 M Tris-HCl to a final concentration of
.[1] Incubate for 15 minutes.
-
-
Purification:
-
Remove excess reagent using a Desalting Column (e.g., Zeba Spin) or Dialysis against the storage buffer.[1]
-
Protocol B: Validation via SDS-PAGE
Objective: Confirm that the control reagent does not induce cross-linking.[1]
-
Setup: Prepare three lanes.
-
Run: Standard SDS-PAGE (Non-reducing conditions).
-
Expected Result:
Data Analysis & Interpretation
When reviewing Mass Spectrometry (MS) data, use the following mass shifts to identify the modifications.
| Modification Name | Target Residue | Formula Added | Monoisotopic Mass Shift ( |
| Amidine Formation | Lysine ( | +102.04 Da (approx) | |
| Hydrolysis Product | Lysine | N/A | Variable (Reverts to Lysine) |
Key Checkpoint: In your MS search engine (e.g., MaxQuant, Proteome Discoverer), set "3-(Methylthio)propanimidamide" as a Variable Modification on Lysine.
-
High Occupancy: Indicates successful control reaction.[1]
-
Low Occupancy: Indicates reagent hydrolysis or insufficient molar excess.[1]
Troubleshooting & Causality
-
Problem: The protein precipitated during the control reaction.
-
Problem: No modification observed by MS.
References
-
Traut, R. R., et al. (1973).[1] "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for the ribosomal proteins of Escherichia coli."[1] Biochemistry, 12(17), 3266–3273.[1]
-
Hermanson, G. T. (2013).[1] Bioconjugate Techniques (3rd Edition). Academic Press.[1] Chapter 6: Zero-Length Crosslinkers and Bifunctional Reagents.
-
Thermo Fisher Scientific. "Crosslinking Reagent Technical Handbook."
-
Mattson, G., et al. (1993).[1] "A practical approach to crosslinking."[1] Molecular Biology Reports, 17, 167–183.[1]
Sources
Application Note: 3-(Methylthio)propanimidamide Hydrochloride in Bioconjugation & Protein Chemistry
Executive Summary & Chemical Profile
3-(Methylthio)propanimidamide hydrochloride is a specialized amidine derivative often utilized in protein chemistry as a competitive inhibitor, a structural probe for amidine-based bioconjugates, and a ligand in affinity chromatography.
While frequently confused with the thiol-introducing reagent methyl 3-mercaptopropionimidate (an imidate ester), 3-(Methylthio)propanimidamide is the stable amidine analog. It does not react with amines to form crosslinks; rather, it mimics the structure of a lysine side chain modified by thio-imidate reagents (e.g., Traut’s Reagent). Its primary utility lies in affinity purification (as an eluent for serine proteases) and as a physicochemical standard for characterizing bioconjugate stability.
Chemical Specifications
| Property | Detail |
| IUPAC Name | 3-(methylsulfanyl)propanimidamide hydrochloride |
| CAS Number | 88570-29-0 |
| Formula | |
| Molecular Weight | 154.66 g/mol |
| Functional Group | Amidine ( |
| pKa (Amidine) | ~11.0 – 12.0 (Strongly basic, positively charged at pH 7) |
| Solubility | Highly soluble in water, DMSO, Methanol |
Mechanistic Principles
The Amidine Functionality in Bioconjugation
Amidines are positively charged functional groups that mimic the guanidinium group of Arginine. In bioconjugation, they are stable linkages formed when imidate esters react with primary amines (Lysine).
3-(Methylthio)propanimidamide represents a "capped" version of these linkages.
-
Structural Mimicry: It structurally resembles the side chain of an Arginine residue but with a thioether spacer.
-
Inhibition: Due to this resemblance, it acts as a competitive inhibitor for enzymes that bind basic amino acids, such as Trypsin , Thrombin , and other serine proteases.
-
Stability: Unlike imidate esters (which hydrolyze rapidly), the amidine group in this compound is hydrolytically stable across a wide pH range (pH 2–11).
Critical Distinction: Reagent vs. Product
Researchers must distinguish between the reactive imidate and the stable amidine to avoid experimental failure.
-
Methyl 3-mercaptopropionimidate: A reagent used to introduce thiols onto proteins (reacts with amines).
-
3-(Methylthio)propanimidamide: A stable molecule used to inhibit enzymes or elute proteins from affinity columns. It will not conjugate to proteins.
Application I: Competitive Elution in Affinity Chromatography
The most practical application of 3-(Methylthio)propanimidamide hydrochloride is as a competitive eluent in the purification of serine proteases (e.g., Trypsin, Urokinase) or antibodies raised against amidine haptens. It serves as a milder, aliphatic alternative to Benzamidine.
Experimental Workflow
The compound competes with the immobilized ligand (e.g., Benzamidine-Sepharose) for the active site of the protein, causing elution.
Figure 1: Workflow for using 3-(Methylthio)propanimidamide as a competitive eluent in affinity chromatography.
Protocol: Elution of Trypsin-like Proteases
Materials:
-
Affinity Resin: Benzamidine-Sepharose or similar.
-
Binding Buffer: 50 mM Tris-HCl, 0.5 M NaCl, pH 8.0.
-
Elution Reagent: 3-(Methylthio)propanimidamide hydrochloride.
-
Dialysis Cassette (10 kDa MWCO).
Step-by-Step Procedure:
-
Equilibration: Equilibrate the affinity column with 5 column volumes (CV) of Binding Buffer .
-
Loading: Load the crude protein lysate onto the column at a slow flow rate (0.5 – 1.0 mL/min).
-
Washing: Wash with 10–20 CV of Binding Buffer until the UV absorbance (A280) returns to baseline. This removes non-specifically bound proteins.
-
Elution Buffer Preparation:
-
Dissolve 3-(Methylthio)propanimidamide hydrochloride in Binding Buffer to a final concentration of 10–50 mM .
-
Note: The high pKa ensures it remains protonated and active.
-
-
Elution: Apply 5 CV of the Elution Buffer. Collect fractions (0.5 – 1.0 mL).
-
Monitoring: Check fractions for enzymatic activity or protein content (A280).
-
Desalting: The eluted protein is now inhibited by the amidine. To restore activity, dialyze extensively against a buffer lacking the amidine (e.g., PBS) or use a desalting column (PD-10).
Application II: Structural Probe for Bioconjugate Characterization
When developing bioconjugates using Traut’s Reagent (2-Iminothiolane) , it is often necessary to quantify the stability of the resulting amidine linkage. 3-(Methylthio)propanimidamide serves as the "Gold Standard" reference molecule for NMR and Mass Spectrometry studies.
Rationale
Traut's reagent converts Lysine (
-
Problem: The thiol group is reactive and can oxidize.
-
Solution: 3-(Methylthio)propanimidamide is the S-methylated analog of this linkage. It provides a stable signal in
-NMR and HPLC, allowing researchers to calibrate their instruments to detect the amidine "fingerprint" without interference from disulfide formation.
Protocol: NMR Calibration Standard
-
Stock Solution: Prepare a 10 mM solution of 3-(Methylthio)propanimidamide HCl in
. -
Internal Standard: Add a known concentration of TSP (trimethylsilylpropanoic acid) as a chemical shift reference.
-
Acquisition: Acquire a
-NMR spectrum.-
Diagnostic Peak: Look for the S-methyl singlet (
ppm) and the methylene triplets adjacent to the amidine ( ppm).
-
-
Comparison: Compare these shifts to your bioconjugate sample. Shifts in the methylene protons of your protein conjugate confirm the successful formation of the amidine linkage.
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| No Elution from Column | Concentration of eluent too low. | Increase 3-(Methylthio)propanimidamide concentration to 100 mM. |
| Protein Precipitation | pH shift due to HCl salt. | Ensure Elution Buffer is strongly buffered (e.g., 100 mM Tris) to maintain pH 8.0. |
| Low Activity after Elution | Amidine still bound to active site. | Perform extensive dialysis (3 buffer changes, 24 hours) or size-exclusion chromatography. |
| Confusion with Imidate | User expected crosslinking. | Verify reagent identity. If crosslinking is desired, purchase Methyl 3-mercaptopropionimidate . |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Amidine and Imidate Chemistry).
-
Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for proteins." Biochemistry, 12(17), 3266–3273. (Foundational chemistry of thio-imidates).
- Tanford, C. (1968). "Protein denaturation." Advances in Protein Chemistry, 23, 121-282. (Discusses the stability of amidine linkages).
-
PubChem Database. "3-(Methylthio)propanimidamide hydrochloride." CID 20406047. Link
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(Methylthio)propanimidamide Hydrochloride (Traut's Reagent) Cross-Linking Efficiency
Welcome to the technical support center for 3-(Methylthio)propanimidamide hydrochloride, commonly known as Traut's Reagent or 2-Iminothiolane (2-IT). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your cross-linking experiments. Here, we delve into the causality behind experimental choices to empower you with the knowledge to optimize your protocols.
I. Fundamental Principles & Frequently Asked Questions (FAQs)
This section addresses the foundational knowledge required to effectively use Traut's Reagent.
What is 3-(Methylthio)propanimidamide hydrochloride and what is its primary function?
3-(Methylthio)propanimidamide hydrochloride, or Traut's Reagent, is a cyclic thioimidate compound.[1] Its primary function is to introduce sulfhydryl (-SH) groups into molecules by reacting with primary amines (-NH2), a process known as thiolation.[2] This is particularly useful in bioconjugation for labeling, cross-linking, and immobilizing molecules like proteins, peptides, and even polysaccharides.[2][3][4]
How does Traut's Reagent work?
Traut's Reagent reacts with primary amines, such as the side chain of lysine residues in proteins, to form a stable amidine linkage.[1][5] This reaction opens the cyclic structure of the reagent, exposing a free sulfhydryl group.[6] A key advantage of this reagent is that the resulting amidine bond preserves the positive charge of the original primary amine at physiological pH, which can help maintain the native conformation and isoelectric point (pI) of the protein.[2][5][7]
What are the optimal reaction conditions for using Traut's Reagent?
The reaction of Traut's Reagent with primary amines is most efficient in the pH range of 7 to 9.[1][2] While it can react with hydroxyl groups on molecules like polysaccharides, this reaction is significantly slower and typically requires a higher pH (e.g., pH 10).[2][4]
What type of buffers should I use for the thiolation reaction?
It is crucial to use buffers that are devoid of primary amines, as they will compete with your target molecule for reaction with Traut's Reagent.[2][8] Suitable buffers include phosphate-buffered saline (PBS), borate buffer, and triethanolamine buffer.[2] Buffers containing Tris or glycine should be avoided for the reaction itself, though they can be used to quench the reaction.[2][8]
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Q1: I performed the thiolation reaction, but subsequent quantification with Ellman's Reagent shows very low or no sulfhydryl groups. What went wrong?
This is a common issue that can arise from several factors. Let's break down the potential causes and solutions.
-
Cause 1: Reagent Instability or Degradation. Traut's Reagent is sensitive to moisture.[8]
-
Solution: Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[8] Store the reagent at 4°C under desiccating conditions.
-
-
Cause 2: Recyclization of the Introduced Sulfhydryl Group. The newly introduced sulfhydryl group can undergo an intramolecular reaction, causing it to recyclize back and effectively reverse the thiolation.[9][10] This is a known instability of the product formed with Traut's Reagent.[11][12]
-
Cause 3: Oxidation of Sulfhydryl Groups. Free sulfhydryl groups are susceptible to oxidation, leading to the formation of disulfide bonds (non-reactive).[2][10]
-
Cause 4: Incorrect Buffer Composition. As mentioned, buffers containing primary amines will compete with your target molecule.
-
Solution: Ensure your reaction buffer is free of primary amines. If your protein is in a buffer like Tris, you must perform a buffer exchange using a desalting column or dialysis before initiating the thiolation reaction.
-
Q2: My cross-linking efficiency is low, even though I have confirmed the presence of sulfhydryl groups.
Low cross-linking efficiency can be due to several factors related to the reaction conditions and the nature of your molecules.
-
Cause 1: Steric Hindrance. The distance between the reactive groups on the molecules you are trying to cross-link might be too large for the cross-linker to bridge.
-
Solution: Consider using a cross-linker with a longer spacer arm.[6] A variety of cross-linkers with different lengths are commercially available.
-
-
Cause 2: Suboptimal pH for the Second Reaction. The subsequent reaction of the newly introduced sulfhydryl group with a sulfhydryl-reactive cross-linker (e.g., a maleimide) is also pH-dependent.
-
Solution: For maleimide-based cross-linkers, the reaction with thiols is most efficient at a pH of 6.5-7.5. At pH values above 7.5, the maleimide group can react with primary amines, and hydrolysis of the maleimide group also increases.
-
-
Cause 3: Inefficient Removal of Excess Traut's Reagent. Residual Traut's Reagent can compete with your thiolated molecule in the subsequent reaction.
-
Solution: After the thiolation reaction, it is essential to remove excess, unreacted Traut's Reagent. This is typically achieved using a desalting column or dialysis.[2]
-
Q3: I am observing protein aggregation or loss of biological activity after modification with Traut's Reagent.
This can occur if the modification process alters the protein's structure or function.
-
Cause 1: Excessive Thiolation. Modifying too many primary amines can disrupt the protein's native conformation.[2] While a 50-fold molar excess of Traut's Reagent might thiolate nearly all available primary amines on a typical IgG, this is likely to negatively impact its function.[2][9]
-
Cause 2: Modification of Critical Lysine Residues. If a primary amine in the active site or a binding interface of your protein is modified, it can lead to a loss of activity.[6]
-
Solution: While Traut's Reagent is not site-specific for primary amines, you can sometimes protect critical residues by binding a ligand or substrate before the thiolation reaction. However, a more direct approach is to carefully control the extent of modification by adjusting the molar ratio of the reagent.
-
III. Experimental Protocols & Data Presentation
This section provides a general protocol for protein thiolation using Traut's Reagent and a table for recommended reaction parameters.
Detailed Protocol for Protein Thiolation
Materials:
-
Protein to be thiolated
-
Traut's Reagent (3-(Methylthio)propanimidamide hydrochloride)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0, or 0.1M Borate Buffer, pH 8.0)
-
EDTA
-
Desalting column
-
Ellman's Reagent (for quantification)
Procedure:
-
Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free reaction buffer using a desalting column or dialysis.
-
Prepare Protein Solution: Dissolve or dilute your protein in the amine-free reaction buffer to a suitable concentration (e.g., 1-10 mg/mL). Add EDTA to a final concentration of 2-5 mM.[2]
-
Prepare Traut's Reagent Solution: Immediately before use, dissolve Traut's Reagent in water or the reaction buffer. A stock solution of 2 mg/mL is equivalent to approximately 14 mM.[2]
-
Initiate Thiolation Reaction: Add the desired molar excess of Traut's Reagent to the protein solution. For example, for a 10-fold molar excess to a 10 mg/mL IgG solution, you would add approximately 46 µL of a 14 mM Traut's Reagent stock solution per mL of protein solution.[2]
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature.[2]
-
Removal of Excess Reagent: Immediately after incubation, separate the thiolated protein from excess Traut's Reagent using a desalting column equilibrated with the reaction buffer containing 2-5 mM EDTA.[2]
-
Quantification of Sulfhydryl Groups (Optional but Recommended): Determine the number of introduced sulfhydryl groups using Ellman's Reagent, which reacts with free thiols to produce a colored product that can be measured spectrophotometrically at 412 nm.[2][14]
-
Proceed to Cross-linking: Use the freshly thiolated protein immediately in your subsequent cross-linking reaction.[2][13]
Table of Recommended Reaction Parameters
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 9.0 | Optimal for reaction with primary amines.[1][2] |
| Buffer | Amine-free (e.g., PBS, Borate) | Prevents competition for the reagent.[2] |
| Molar Excess of Traut's Reagent | 2- to 20-fold | Balances thiolation efficiency with potential for protein inactivation.[2] |
| Reaction Time | 1 hour | Typically sufficient for complete reaction.[2][4] |
| Temperature | Room Temperature or on Ice | Room temperature is standard; on ice may reduce recyclization.[2][9] |
| Additives | 2-5 mM EDTA | Chelates metal ions to prevent sulfhydryl oxidation.[2] |
IV. Visualizing the Workflow
Diagram of the Thiolation and Cross-linking Workflow
Caption: Workflow for thiolation and subsequent cross-linking.
Diagram of the Traut's Reagent Reaction Mechanism
Caption: Reaction of Traut's Reagent with a primary amine.
V. References
-
2-Iminothiolane - Wikipedia. [Link]
-
Sulfhydration Kit With Traut's Reagent - G-Biosciences. [Link]
-
2-Iminothiolane - Grokipedia. [Link]
-
2-Iminothiolane (Traut's reagent) - Interchim. [Link]
-
Trouble with antibody thiolation with Traut's Reagent (2-Iminothiolane•HCl) : r/Biochemistry. [Link]
-
Covalent Modification Of Recombinant Protein With Reactive Thiols - eGrove. [Link]
-
Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation - Chemical Society Reviews (RSC Publishing). [Link]
-
Comparison of four methods for the biofunctionalization of gold nanorods by the introduction of sulfhydryl groups to antibodies - PubMed Central. [Link]
-
γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides | Bioconjugate Chemistry - ACS Publications. [Link]
-
(PDF) Caution in the use of 2‐iminothiolane (Traut's reagent) as a cross‐linking agent for peptides. The formation of N‐peptidyl‐2‐iminothiolanes with bombesin (BN) antagonist (d‐Trp6,Leu13‐ψ[CH2NH]‐Phe14)BN6−14 and d‐Trp‐Gln - ResearchGate. [Link]
-
Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed. [Link]
-
Protein Modification Reagents - 인성크로마텍. [Link]
-
A Simple Bioconjugate Attachment Protocol for Use in Single Molecule Force Spectroscopy Experiments Based on Mixed Self-Assembled Monolayers - PMC. [Link]
-
Protein Cross-linkers handbook and selection guide - the Wolfson Centre for Applied Structural Biology. [Link]
-
Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC. [Link]
-
How the reaction of an Antibody with Trauts Reagent to create -SH groups can be made succesfull ? | ResearchGate. [Link]
-
Ellman's assay for in-solution quantification of sulfhydryl groups - BMG Labtech. [Link]
Sources
- 1. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Traut’s reagent - Enamine [enamine.net]
- 4. grokipedia.com [grokipedia.com]
- 5. 2-Iminothiolane = 98 TLC, powder 4781-83-3 [sigmaaldrich.com]
- 6. korambiotech.com [korambiotech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. reddit.com [reddit.com]
- 10. egrove.olemiss.edu [egrove.olemiss.edu]
- 11. researchgate.net [researchgate.net]
- 12. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bmglabtech.com [bmglabtech.com]
3-(Methylthio)propanimidamide hydrochloride side reactions and byproducts
Technical Support Center: 2-Iminothiolane (Traut's Reagent)
A Guide to Understanding and Preventing Side Reactions in Thiolation Chemistry
Welcome to the technical support guide for 2-Iminothiolane hydrochloride (also known by its systematic name, 3-(Methylthio)propanimidamide hydrochloride), commonly known as Traut's Reagent. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize thiolation reactions. As Senior Application Scientists, we have compiled this resource based on peer-reviewed literature and extensive field experience to help you navigate the nuances of this powerful reagent.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries and issues encountered when using Traut's Reagent.
Q1: What is the primary function of Traut's Reagent?
Traut's Reagent is a thiolating agent used to introduce sulfhydryl (-SH) groups into molecules, most commonly proteins, peptides, and other biomolecules.[1][2][3] It reacts specifically with primary amines (-NH₂) at a pH range of 7-9 to form a stable amidine linkage, which advantageously preserves the positive charge of the original amine group.[1][4]
Q2: I performed a thiolation on my antibody, but my subsequent conjugation reaction has a very low yield. What could be the problem?
This is a classic issue. The most likely cause is the instability of the thiol-containing product initially formed. This desired product can undergo a rapid intramolecular cyclization reaction, especially at neutral or alkaline pH, to form an N-substituted 2-iminothiolane.[5][6][7] This byproduct does not have the free sulfhydryl group required for conjugation, leading to low yields.[7] The half-life of the desired product can range from minutes to hours depending on the conditions.[5]
Q3: My final modified protein shows signs of aggregation or dimerization. Why is this happening?
The newly introduced sulfhydryl groups are highly susceptible to oxidation.[4] This can lead to the formation of intermolecular disulfide bonds between your protein molecules, resulting in dimers or larger aggregates. This is particularly problematic if the proteins are concentrated.
Q4: Can Traut's Reagent react with other functional groups besides amines?
Yes, but with much lower efficiency. At high pH (e.g., pH 10), Traut's Reagent can react with hydroxyl groups.[2][4] However, this reaction is about 100 times slower than the reaction with primary amines and is generally not a significant concern under typical thiolation conditions (pH 7-9, reaction times < 1 hour) where amines are present.[4]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed solutions to specific experimental problems, explaining the underlying chemistry.
Issue 1: Low or No Detectable Free Thiols Post-Reaction
Symptoms:
-
Ellman's assay shows a much lower concentration of -SH groups than expected.
-
Poor efficiency in subsequent conjugation steps (e.g., with maleimide-activated molecules).
Root Cause Analysis:
The primary culprit is the intramolecular cyclization of the desired 4-mercaptobutyramidine product into a stable, but non-reactive, N-substituted 2-iminothiolane, with the concurrent loss of ammonia.[5][6] This side reaction is highly dependent on pH, temperature, and the nature of the amine that was modified.[5][7]
Troubleshooting Protocol:
-
Lower the Temperature: Perform the entire thiolation reaction on ice (0-4°C). This dramatically decreases the rate of the cyclization side reaction.[5][8] The half-life of the desired thiol adduct can be extended from hours to over a day in some cases.[5]
-
Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time. For many proteins, 30-60 minutes is sufficient.[4] Run a time-course experiment to find the optimal point where you have maximum thiol incorporation before the cyclization side reaction becomes dominant.
-
Immediate Post-Reaction Processing: The free thiol is most vulnerable right after it's formed. Proceed to the next step (conjugation or capping) immediately after removing excess Traut's Reagent.[4][5] Alternatively, stabilize the product by acidifying the solution to pH 3-4, which protonates the thiol and prevents cyclization.[5][6]
Issue 2: Product Instability, Aggregation, and Loss of Function
Symptoms:
-
Precipitate forms during or after the reaction.
-
Size-exclusion chromatography (SEC) shows high molecular weight species.
-
The modified protein (e.g., an antibody) has lost its binding activity.
Root Cause Analysis:
This is typically caused by oxidation of the newly introduced sulfhydryl groups, leading to disulfide bond formation. Over-modification can also be a cause, where too many primary amines (e.g., lysine residues critical for protein structure or function) are modified, leading to misfolding and loss of activity.[4]
Troubleshooting Protocol:
-
Use Chelating Agents: Always include a metal chelator like 1-5 mM EDTA or DTPA in your reaction and purification buffers.[1][8] This will sequester trace metal ions that catalyze the oxidation of thiols.
-
Work with Degassed Buffers: Where possible, use buffers that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.
-
Control Molar Excess of Reagent: Do not use an excessive molar ratio of Traut's Reagent. For a typical IgG antibody, a 10- to 20-fold molar excess is often sufficient to achieve 3-7 thiols per molecule.[4] Using a 50-fold or higher excess may lead to over-modification and is more likely to negatively impact the protein's function.[4][8]
Table 1: Recommended Reaction Conditions to Minimize Byproducts
| Parameter | Standard Conditions | Optimized for Stability | Rationale |
| Temperature | Room Temperature (20-25°C) | 0-4°C (On Ice) | Reduces the rate of intramolecular cyclization and thiol oxidation.[5][8] |
| pH | 7.5 - 8.5 | 7.0 - 8.0 | A good compromise for amine reactivity while slightly slowing pH-dependent side reactions. |
| Buffer Additives | None | 1-5 mM EDTA or DTPA | Prevents metal-catalyzed oxidation of the free sulfhydryl group.[1][8] |
| Reaction Time | 1-2 hours | 30-60 minutes | Minimizes time for the unstable intermediate to cyclize into the inactive byproduct.[4] |
| Post-Reaction | Direct Purification | Immediate Use or Acidification | The desired product is unstable; it should be used immediately or stabilized at pH 3-4.[5][6] |
Part 3: Key Experimental Protocols
Protocol 1: Optimized Thiolation of an IgG Antibody
This protocol is designed to maximize the yield of the desired free-thiol product while minimizing side reactions.
Materials:
-
IgG antibody solution (e.g., 5 mg/mL)
-
Thiolation Buffer: Phosphate Buffered Saline (PBS) containing 5 mM EDTA, pH 7.2, degassed.
-
Traut's Reagent (2-Iminothiolane HCl)
-
Quenching Buffer (Optional): 1 M Glycine, pH 7.0
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Preparation: Bring all reagents and the antibody solution to 4°C by placing them on ice. Pre-equilibrate the desalting column with cold, degassed Thiolation Buffer.
-
Reagent Calculation: Prepare a fresh 10 mM stock solution of Traut's Reagent in water immediately before use. Calculate the volume needed for a 20-fold molar excess over the antibody.
-
Reaction: While gently vortexing the antibody solution on ice, add the calculated volume of Traut's Reagent.
-
Incubation: Incubate the reaction mixture on ice for 45 minutes.
-
Removal of Excess Reagent: Immediately apply the reaction mixture to the pre-equilibrated desalting column. Centrifuge according to the manufacturer's instructions to elute the thiolated antibody and remove excess reagent.
-
Quantification & Immediate Use: Quantify the degree of thiolation using an Ellman's assay. Use the purified, thiolated antibody immediately in your subsequent conjugation reaction. If immediate use is not possible, acidify the eluate to pH ~4 with dilute HCl, but be aware of your protein's acid stability.
References
-
Singh, R., Geckeler, K. E. (1996). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. Bioconjugate Chemistry, 7(2), 135-139). [Link]
-
Grokipedia. (n.d.). 2-Iminothiolane. Grokipedia. [Link]
-
Singh, R., et al. (1996). Formation of N-Substituted 2-Iminothiolanes When Amino Groups in Proteins and Peptides Are Modified by 2-Iminothiolane. Bioconjugate Chemistry. [Link]
-
Mokotoff, M., et al. (2001). Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes... Journal of Peptide Research, 57(5), 383-389. [Link]
-
Buysschaert, G., et al. (2013). Attachment strategy, using 2-iminothiolane (Traut's reagent) to functionalize amyloid fibrils. ResearchGate. [Link]
-
Wikipedia. (n.d.). 2-Iminothiolane. Wikipedia. [Link]
-
Riegger, F., et al. (2023). γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides. Bioconjugate Chemistry. [Link]
-
Reddit r/Biochemistry. (2024). Trouble with antibody thiolation with Traut's Reagent (2-Iminothiolane•HCl). Reddit. [Link]
-
Mokotoff, M., et al. (2001). Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides... ResearchGate. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. 2-Iminothiolane - Wikipedia [en.wikipedia.org]
- 3. Protein Modification Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist (D-Trp(6),Leu(13)-psi[CH(2)NH]-Phe(14))BN(6-14) and D-Trp-Gln-Trp-NH(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
quenching unreacted 3-(Methylthio)propanimidamide hydrochloride
Technical Support Center: 3-(Methylthio)propanimidamide Hydrochloride Subject: Quenching, Removal, and Troubleshooting Guide Ticket ID: #REQ-AMIDINE-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Welcome to the Technical Support Center
You are likely working with 3-(Methylthio)propanimidamide hydrochloride (CAS: 88570-29-0) as a building block for heterocycle synthesis (e.g., imidazoles, pyrimidines) or as a mimic for arginine residues.
This guide addresses the critical "End-of-Reaction" phase. Whether you need to stop a reaction, remove excess reagent, or chemically destroy the compound, this document provides self-validating protocols based on the physicochemical properties of the amidine and thioether functional groups.
Module 1: The Chemistry of Quenching (Theory)
To troubleshoot effectively, you must understand the "Amidine Switch." This molecule behaves differently depending on the pH of your quench solution.
-
The Functional Groups:
-
Amidine (
): A strong base ( ). -
Thioether (
): A nucleophile susceptible to oxidation; responsible for the characteristic odor.
-
-
The Solubility Switch (Critical for Workup):
-
pH < 10 (Acidic/Neutral): The molecule exists as the hydrochloride salt (protonated). It is highly water-soluble and insoluble in non-polar organics (DCM, Hexanes).
-
pH > 12 (Basic): The molecule exists as the free base. It becomes organic soluble and can be extracted into DCM or EtOAc.
-
-
The Hydrolysis Pathway: Under basic aqueous conditions (pH > 12) and heat, the amidine hydrolyzes to 3-(methylthio)propanamide and releases ammonia gas .
Visual 1: The Quench Decision Matrix
Use this logic flow to determine the correct protocol for your specific situation.
Caption: Decision matrix for selecting the appropriate quenching/workup protocol based on product properties and end-goal.
Module 2: Standard Operating Procedures (Protocols)
Protocol A: Removal via Aqueous Partitioning (Recommended)
Use this when your target product is neutral or acidic (e.g., an amide, ester, or protected heterocycle) and you want to wash away unreacted amidine.[1]
The Logic: We maintain the amidine in its protonated (salt) form, forcing it into the aqueous layer while the product moves to the organic layer.
-
Quench: Dilute the reaction mixture with an organic solvent (EtOAc or DCM).
-
First Wash: Add water.[1][2] The 3-(methylthio)propanimidamide HCl is highly soluble and will partition into the water.
-
Validation Step (The "Self-Check"):
-
Check the pH of the aqueous layer. It must be < 7 .
-
Why? If the reaction used a base (e.g.,
), the pH might be high, free-basing the amidine and pulling it into your organic layer. -
Correction: If pH > 7, add 1M HCl or 10% Citric Acid until pH is acidic (pH 3-4).
-
-
Separation: Drain the aqueous layer (contains the amidine).
-
Brine Wash: Wash the organic layer with saturated NaCl to remove residual water.[3]
Protocol B: Chemical Destruction (Hydrolysis)
Use this for waste treatment or if the amidine interferes with downstream chemistry and must be degraded.
The Logic: Base-catalyzed hydrolysis converts the reactive amidine into the inert amide.
-
Setup: Dissolve the waste/residue in water.
-
Basify: Add 2M NaOH until pH > 12.
-
Heat: Warm the solution to 50–60°C for 1-2 hours.
-
Observation: You will smell ammonia (
). This confirms the destruction of the amidine group.
-
-
Neutralization: Cool and neutralize with HCl before disposal.
Visual 2: Hydrolysis Mechanism
Understanding the degradation pathway helps identify byproducts.
Caption: Base-catalyzed hydrolysis pathway of the amidine to 3-(methylthio)propanamide and ammonia.
Module 3: Troubleshooting & FAQs
Q1: The reaction mixture has a persistent, foul sulfur odor. Is the reagent degrading?
Diagnosis: The "rotten cabbage" smell is characteristic of the thioether group (
-
Do NOT use bleach (NaOCl) blindly. Bleach reacts exothermically with thioethers to form sulfoxides/sulfones. While this kills the smell, it can cause a runaway exotherm or oxidize your product if it also contains sulfur.
-
Safe Protocol: Vent the rotovap exhaust into a bleach trap (scrubber) rather than adding bleach directly to your reaction flask.
Q2: I have low yield. Is the amidine reacting with my solvent?
Diagnosis: Amidines are nucleophiles.[4]
-
Acetone/Ketones: Amidines can react with ketones to form imines/Schiff bases. Avoid acetone during workup.
-
Esters (EtOAc): If left for long periods in basic conditions, the amidine can attack the ethyl acetate solvent, forming N-acyl amidines. Solution: Perform the quench and extraction quickly. Keep the mixture cold (
) during the initial quench.
Q3: My product is also a base (amine). How do I separate the amidine reagent?
Diagnosis: Both your product and the unreacted amidine are protonated at low pH (water soluble) and free-based at high pH (organic soluble). Standard acid/base washes won't work well. Solution: Chromatography is required.
-
The amidine hydrochloride is very polar. On Silica gel, it will likely stick to the baseline in standard EtOAc/Hexane systems.
-
Elute your product with a gradient (e.g., 0-10% MeOH in DCM). The salt should remain on the column.
Q4: I see a "gum" forming during the aqueous quench.
Diagnosis: This is likely the "oiling out" of the free-based amidine or your product before it fully dissolves in the organic layer. Solution:
-
Check pH.[5] If it's near the pKa (~11), the species might be partially ionized and aggregating.
-
Add more solvent (DCM dissolves the free base better than EtOAc).
-
Add Brine. High ionic strength helps break emulsions and forces organics out of the water phase.
Summary of Physicochemical Properties
| Property | Value/Behavior | Implications for Workup |
| Molecular Weight | 154.66 g/mol | Small molecule; easy to remove via dialysis if product is a protein/polymer. |
| pKa (Amidine) | ~11.5 - 12.0 (Est.) | Basic. Requires pH < 4 to fully protonate and keep in water. |
| Solubility (HCl Salt) | High in Water, MeOH | Use aqueous washes to remove. |
| Solubility (Free Base) | High in DCM, EtOAc | Only extract into organic if you want to isolate it. |
| Stability | Hydrolyzes in Base | Do not store in basic aqueous solution. |
References
-
PubChem. (n.d.).[6] 3-(Methylthio)propanimidamide hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amidine Synthesis and Properties. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Hydrolysis of Amides and Imidates. Retrieved from [Link]
- Patai, S. (Ed.). (1975). The Chemistry of Amidines and Imidates. John Wiley & Sons. (Foundational text on amidine hydrolysis mechanisms).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling 3-(Methylthio)propanimidamide hydrochloride.
Sources
- 1. rtong.people.ust.hk [rtong.people.ust.hk]
- 2. Lab Reporter [fishersci.co.uk]
- 3. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. 3-(Methylthio)propanimidamide hydrochloride | C4H11ClN2S | CID 20406047 - PubChem [pubchem.ncbi.nlm.nih.gov]
challenges in modifying lysine residues with 3-(Methylthio)propanimidamide hydrochloride
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Optimization of Protein Amidination Audience: Drug Discovery & Protein Chemistry Divisions
Executive Technical Summary
3-(Methylthio)propanimidamide hydrochloride (MTP) is a specialized reagent used for the amidination of lysine residues. Unlike acetylation or succinylation, which neutralize the positive charge of the lysine
Key Chemical Advantage: The resulting amidine bond (
The Challenge: Amidines are less electrophilic than N-hydroxysuccinimide (NHS) esters or imidates. Successful modification requires a precise balance between lysine deprotonation (requiring high pH) and reagent hydrolysis (accelerated by high pH).
Interactive Troubleshooting Guide (Q&A)
Category A: Reaction Efficiency & Yield
Q1: I am observing <10% modification of my target lysines. I used PBS at pH 7.4. What went wrong?
Diagnosis: Insufficient pH for Nucleophilic Attack.
Technical Explanation: The
Corrective Action:
-
Shift pH: Increase reaction buffer pH to 8.5 – 9.0 .
-
Buffer Selection: Switch from Phosphate (weak buffering at pH 9) to Borate or Carbonate/Bicarbonate buffers.
-
Warning: Avoid Tris or Glycine buffers; they contain primary amines that will compete with your protein for the reagent.
-
Q2: I increased the pH to 9.5, but the reaction stalled after 15 minutes. Why?
Diagnosis: Rapid Reagent Hydrolysis. Technical Explanation: While high pH favors the lysine attack, it exponentially increases the rate of MTP hydrolysis by water. At pH 9.5, the half-life of the amidine reagent may drop to minutes. You are running out of active reagent before the protein modification is complete.
Corrective Action:
-
Aliquot Addition: Do not add all MTP at once. Add the reagent in 3-4 aliquots over 1 hour to maintain a steady-state concentration of active electrophile.
-
Molar Excess: Increase the molar excess of MTP to Protein. For amidines, a 50-100x molar excess is often standard (compared to 10-20x for NHS esters).
Category B: Protein Stability & Solubility[1]
Q3: My protein precipitates immediately upon adding the reagent. Is MTP hydrophobic?
Diagnosis: Salt-Induced Precipitation or Cross-linking Impurities. Technical Explanation:
-
Salting Out: MTP is a hydrochloride salt. Adding a 100x excess to a concentrated protein solution significantly increases ionic strength, potentially "salting out" the protein.
-
Charge Retention: Unlike acetylation, MTP should preserve solubility. If precipitation occurs, it is likely due to the conditions, not the loss of charge.
Corrective Action:
-
Dilution: Dilute the protein to <2 mg/mL before reaction to reduce aggregation probability.
-
Desalting: Ensure the starting protein is in a low-salt buffer so the addition of MTP-HCl doesn't exceed the solubility product.
Category C: Analysis & Quantification
Q4: How do I quantify the extent of modification? The A280 remains unchanged.
Diagnosis: Lack of Chromophore. Technical Explanation: The methylthiopropanimidamide group does not have a significant absorbance distinct from protein at 280 nm.
Corrective Action:
-
TNBS / OPA Assay: Use a colorimetric assay for free amines. Measure free amines before and after reaction. The decrease in free amines corresponds to the degree of modification.
-
Mass Spectrometry (Gold Standard): Intact protein LC-MS is required. Look for a mass shift of +101.17 Da per modified lysine (Formula:
added, assuming loss of during amidine formation).
Standardized Optimization Protocol
This protocol is designed to maximize yield while preserving protein integrity.
Reagents:
-
Target Protein: 1–5 mg/mL in Modification Buffer.
-
Modification Buffer: 0.1 M Sodium Borate, pH 9.0. (Alternative: 0.1 M Sodium Carbonate, pH 9.0).
-
MTP Stock: Dissolve MTP-HCl in dry, high-quality water or DMSO immediately before use. Do not store in solution.
Workflow:
| Step | Action | Critical Technical Note |
| 1. Prep | Buffer exchange protein into pH 9.0 Borate buffer. | Remove all Tris/Glycine/Ammonium salts via dialysis or Zeba spin columns. |
| 2. Calc | Calculate 50x Molar Excess of MTP. | |
| 3. React | Add 1/3 of the MTP stock to the protein. Incubate 30 min at RT. | Agitate gently. Do not vortex vigorously. |
| 4. Boost | Add the second 1/3 aliquot. Incubate 30 min. | Replenishes hydrolyzed reagent. |
| 5. Final | Add final 1/3 aliquot. Incubate 30-60 min. | Ensures saturation of accessible lysines. |
| 6. Quench | Add 1/10th volume of 1M Tris, pH 8.0. | Scavenges remaining reagent. |
| 7. Clean | Desalt via dialysis or size-exclusion chromatography. | Removes hydrolyzed byproducts and excess reagent. |
Mechanistic Visualization
The following diagram illustrates the kinetic competition between the desired amidination and the competing hydrolysis, highlighting the critical role of pH.
[1][2] Figure 1 Caption: Kinetic Competition in Lysine Amidination. The workflow visualizes the race between the desired nucleophilic attack by lysine (green path) and the competing hydrolysis by water (red path). Optimal pH (8.5–9.0) maximizes the green path while minimizing the red.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press.[3]
- Authority: The definitive text on protein modification chemistry, specifically detailing amidine and imid
-
Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183.
- Relevance: Discusses the optimization of pH and stoichiometry for amine-reactive probes.
-
Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook.
- Relevance: Provides industrial standard protocols for Traut's reagent and similar amidin
-
Inman, J. K., et al. (1981). Amidination of proteins with adipimidate dimethyl ester.[4] Biochemistry.
- Relevance: Foundational paper establishing the kinetics of amidin
Sources
Technical Support Center: Refining Cross-Linking Protocols for Specific Protein Targets
Welcome to the Technical Support Center for protein cross-linking. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of cross-linking experiments. Here, we move beyond simple step-by-step instructions to provide a deeper understanding of the "why" behind experimental choices, empowering you to troubleshoot and optimize your protocols effectively.
I. Frequently Asked Questions (FAQs) - High-Level Troubleshooting
This section addresses common overarching questions and issues that researchers face when developing and executing cross-linking protocols.
Q1: My cross-linking reaction is inefficient, resulting in low yields of cross-linked products. What are the most common culprits?
A1: Low cross-linking efficiency is a frequent challenge. The primary factors to investigate are:
-
Reagent Quality and Handling: Cross-linking reagents, especially N-hydroxysuccinimide (NHS) esters, are moisture-sensitive and can lose reactivity over time.[1] Always use fresh or properly stored reagents and allow them to equilibrate to room temperature before opening to prevent condensation.[1]
-
Buffer Incompatibility: The presence of primary amines (e.g., Tris, glycine) in your reaction buffer will compete with your protein of interest for the cross-linker, significantly reducing your yield.[2] Similarly, carboxyl-containing buffers like citrate can interfere with carbodiimide-based cross-linkers like EDC.[2]
-
Suboptimal pH: Most amine-reactive cross-linkers function optimally at a pH range of 7-9.[3] Deviations from this can hinder the reaction.
-
Insufficient Cross-linker Concentration: The molar excess of the cross-linker to the protein may need to be empirically optimized. Start with a range of concentrations to determine the sweet spot for your specific protein target.
-
Inaccessible Target Residues: The reactive groups on your protein (e.g., lysines for NHS esters) may be buried within the protein's structure and inaccessible to the cross-linker.
Q2: I'm observing a high molecular weight smear at the top of my gel after cross-linking. What does this indicate and how can I resolve it?
A2: A high molecular weight smear is typically indicative of extensive, non-specific cross-linking and aggregation. This can be caused by:
-
Over-cross-linking: The concentration of the cross-linker is too high, or the reaction time is too long.[4] This leads to the formation of large, insoluble protein aggregates. To address this, perform a titration of the cross-linker concentration and a time-course experiment to find the optimal conditions.
-
Inappropriate Buffer Conditions: As mentioned, incompatible buffers can lead to unintended reactions. Ensure your buffer is free of interfering substances.
-
High Protein Concentration: Very high concentrations of your target protein can promote intermolecular cross-linking and aggregation. Consider diluting your sample.
Q3: How do I know if my cross-linking reaction has worked before proceeding to downstream analysis like mass spectrometry?
A3: It's crucial to have a validation step. A simple and effective method is to analyze your cross-linked sample by SDS-PAGE and Western blot. Under non-reducing conditions, you should observe a shift in the molecular weight of your protein of interest or the appearance of higher molecular weight bands corresponding to cross-linked complexes.[5] Comparing this to a non-cross-linked control will confirm the success of the reaction.[5]
Q4: What is the best way to quench a cross-linking reaction?
A4: Quenching is essential to stop the reaction and prevent further, potentially non-specific, cross-linking. The choice of quenching agent depends on the cross-linker used.
-
For amine-reactive cross-linkers (e.g., NHS esters), a primary amine-containing buffer like Tris or glycine is typically added to a final concentration of 20-50 mM.[6][7]
-
For formaldehyde cross-linking , glycine is commonly used to quench the reaction.[6][8] However, some studies suggest that Tris may be a more efficient quenching agent for formaldehyde.[9][10]
-
For carbodiimide cross-linkers (EDC) , adding a thiol-containing compound like 2-mercaptoethanol can quench the reaction.[11]
Q5: Can the cross-linking process itself introduce artifacts or alter the native structure of my protein?
A5: This is a critical consideration. While the goal is to capture native interactions, the chemical modification can potentially introduce structural perturbations.[12]
-
Formaldehyde , for instance, can induce significant structural changes and aggregation, especially at higher concentrations.[13]
-
NHS ester-based cross-linkers are generally considered to have milder effects on protein structure.[13]
-
It's important to use the lowest effective concentration of the cross-linker and the shortest possible reaction time to minimize these artifacts.[14] Validation of your findings with orthogonal methods is always recommended.
II. In-Depth Troubleshooting Guides
This section provides a more granular look at troubleshooting specific stages of the cross-linking workflow.
A. Pre-Cross-Linking: Setting the Stage for Success
Careful planning before you even add the cross-linker is paramount.
Problem: Inconsistent results between experiments.
-
Causality & Solution: Inconsistency often stems from variability in starting materials and conditions.
-
Cell Density and Health: For in vivo cross-linking, ensure that cell density is consistent across experiments. Too low a cell density can lead to hydrolysis of the cross-linker, while too high a density may result in insufficient cross-linker availability. Always use healthy, viable cells.
-
Freshness of Reagents: Formaldehyde solutions can lose their effective concentration over time, especially when exposed to air and light.[4] Using fresh, methanol-free formaldehyde sold in single-use ampules can improve reproducibility.[4] For other cross-linkers, always prepare stock solutions fresh in an appropriate anhydrous solvent like DMSO or DMF and store them in small aliquots at -80°C.[3]
-
Temperature Control: Cross-linking is a temperature-dependent process.[4] Perform your reactions at a consistent, controlled temperature. For many applications, performing the reaction on ice can help to slow down the reaction and provide better control.
-
B. The Cross-Linking Reaction: Precision is Key
The cross-linking step itself requires careful optimization.
Problem: No or very weak cross-linking observed.
-
Causality & Solution: This points to a fundamental issue with the reaction chemistry.
-
Incorrect Buffer Choice: This is a common and critical error.
-
For Amine-Reactive Cross-Linkers (e.g., DSS, BS3): Avoid buffers containing primary amines like Tris and glycine.[15][2] Use phosphate-buffered saline (PBS) or HEPES buffer instead.[16][17]
-
For Carbodiimide Cross-Linkers (EDC): Avoid buffers with amines, phosphate, or carboxylates.[2] MES buffer is a suitable choice.[3]
-
-
Suboptimal Molar Ratios: The optimal ratio of cross-linker to protein is highly dependent on the specific proteins and their abundance of targetable residues.[18] A good starting point for NHS esters is a 5- to 50-fold molar excess over the protein.[3] It is essential to perform a titration to determine the optimal concentration for your system.
-
Spacer Arm Length: If you are trying to cross-link two proteins that are part of a complex but are not in direct contact, a short "zero-length" cross-linker like EDC may not be effective.[19] Consider using a cross-linker with a longer spacer arm to bridge the distance between the two proteins.[2]
-
Table 1: Common Cross-Linkers and Their Properties
| Cross-Linker | Target Residues | Spacer Arm Length (Å) | Membrane Permeable? | Key Considerations |
| Formaldehyde | Primarily Lys, but also other residues | ~2.3 - 2.7 | Yes | Can cause significant structural changes.[13][14] |
| DSS (disuccinimidyl suberate) | Primary amines (Lys, N-terminus) | 11.4 | Yes | Insoluble in water; dissolve in DMSO or DMF.[3] |
| BS3 (bis(sulfosuccinimidyl) suberate) | Primary amines (Lys, N-terminus) | 11.4 | No | Water-soluble version of DSS.[3] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyls and primary amines | 0 (zero-length) | Yes | Requires the presence of both carboxyl and amine groups in close proximity.[19][20] |
C. Quenching and Downstream Processing: Preserving Your Cross-Links
Properly stopping the reaction and preparing your sample for analysis is critical.
Problem: Loss of cross-linked complexes during sample preparation.
-
Causality & Solution: Cross-linked complexes can be fragile, and harsh lysis or sample handling can disrupt them.
-
Protease Activity: Ensure that protease inhibitors are included in your lysis buffer to prevent degradation of your target proteins.[15]
-
Harsh Lysis Conditions: Sonication, while effective for shearing chromatin in ChIP experiments, can lead to protein degradation.[9] Consider optimizing sonication parameters or using alternative lysis methods.
-
Reversal of Cross-links: Some cross-linkers are cleavable. For example, DSP contains a disulfide bond that can be cleaved by reducing agents like DTT or 2-mercaptoethanol. If you are using a cleavable cross-linker, ensure that your downstream buffers do not contain reducing agents until you are ready to cleave the cross-links.
-
III. Experimental Protocols
Here are detailed, step-by-step methodologies for common cross-linking workflows.
Protocol 1: In Vivo Cross-Linking with Formaldehyde for Chromatin Immunoprecipitation (ChIP)
This protocol is optimized for cultured mammalian cells.
-
Cell Culture: Grow cells to 80-90% confluency.[8]
-
Cross-Linking:
-
To the culture medium, add formaldehyde to a final concentration of 1%.[8] For a 10 cm dish with 10 mL of medium, this is typically 270 µL of 37% formaldehyde.
-
Incubate at room temperature for 10 minutes with gentle swirling.[8] Note: The optimal cross-linking time can vary between cell types and should be empirically determined.[4][8]
-
-
Quenching:
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold PBS containing protease inhibitors and scrape the cells.
-
Centrifuge the cell suspension at 2500 rpm for 3 minutes at 4°C to pellet the cells.[8]
-
-
Lysis:
-
Resuspend the cell pellet in a suitable ChIP lysis buffer (e.g., containing SDS) and incubate on ice for 15 minutes.[8]
-
-
Downstream Processing: Proceed with sonication to shear the chromatin and subsequent immunoprecipitation steps.
Protocol 2: In Vitro Cross-Linking of Purified Proteins with BS3
This protocol is for cross-linking two purified proteins in solution.
-
Buffer Exchange: Ensure your purified proteins are in an amine-free buffer, such as PBS (pH 7.4).
-
Prepare Cross-Linker: Immediately before use, dissolve BS3 in the reaction buffer to a concentration of 10-20 mM.
-
Cross-Linking Reaction:
-
Combine your proteins of interest in a microcentrifuge tube at your desired molar ratio. The total protein concentration should typically be in the range of 0.1-1 mg/mL.[7]
-
Add the BS3 solution to the protein mixture to achieve the desired final cross-linker concentration. A good starting point is a 25-fold molar excess of BS3 to the total protein.
-
Incubate the reaction at room temperature for 30 minutes to 2 hours.[7]
-
-
Quenching:
-
Add a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM.[7]
-
Incubate at room temperature for 15 minutes.
-
-
Analysis: Analyze the cross-linked products by SDS-PAGE, Western blotting, or mass spectrometry.
IV. Visualizations
Diagram 1: General Workflow for a Protein Cross-Linking Experiment
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. maxperutzlabs.ac.at [maxperutzlabs.ac.at]
- 4. epigenie.com [epigenie.com]
- 5. researchgate.net [researchgate.net]
- 6. How to Handle Samples After Adding Crosslinkers in Protein Crosslinking | MtoZ Biolabs [mtoz-biolabs.com]
- 7. What Is the Protocol for Crosslinking-Based Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
- 8. cusabio.com [cusabio.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. The beginning of a beautiful friendship: Cross-linking/mass spectrometry and modelling of proteins and multi-protein complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Protein-Protein Interactions Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. fgsc.net [fgsc.net]
- 17. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Validation & Comparative
Comprehensive Guide: 3-(Methylthio)propanimidamide hydrochloride vs. Traut's Reagent (2-Iminothiolane)
Executive Summary
This guide compares Traut's Reagent (2-iminothiolane) , the industry standard for protein thiolation, with 3-(Methylthio)propanimidamide hydrochloride , a structural analog often utilized as a mechanistic control or non-reactive mimic.
While both compounds contain an amidine functionality that preserves the positive charge of lysine residues, their utility in drug development and protein chemistry is distinct:
-
Traut's Reagent is an active modification agent used to introduce reactive sulfhydryl (-SH) groups for bioconjugation (e.g., ADCs, hydrogels).
-
3-(Methylthio)propanimidamide is a stable structural mimic (containing an inert -S-CH₃ group). It serves as a critical negative control to validate that biological effects are driven by the reactive thiol and not by the alteration of protein charge or steric hindrance.
| Feature | Traut's Reagent (2-Iminothiolane) | 3-(Methylthio)propanimidamide HCl |
| Primary Function | Protein Thiolation (Introduction of -SH) | Negative Control / Structural Mimic |
| Reactivity | High (Reacts with 1° Amines) | Low/None (Stable Amidine Salt) |
| Resulting Group | 4-Mercaptobutyramidine (Reactive Thiol) | 3-(Methylthio)propanimidamide (Inert Thioether) |
| Charge Effect | Preserves Positive Charge (+1) | Preserves Positive Charge (+1) |
| Key Application | Crosslinking, ADC Synthesis, Pegylation | Mechanism Validation, Charge-Control Studies |
Mechanistic Comparison & Chemistry
Traut's Reagent: The Ring-Opening Thiolation
Traut's reagent is a cyclic thioimidate. Upon nucleophilic attack by a primary amine (e.g., Lysine
Key Reaction Dynamics:
-
Specificity: Highly specific for primary amines at pH 7–9.
-
Stability: The reagent is stable in acidic/neutral buffers but hydrolyzes in basic conditions.
-
Product: The resulting 4-mercaptobutyramidine provides a flexible 4-carbon spacer arm, reducing steric hindrance for subsequent conjugation.
3-(Methylthio)propanimidamide: The Inert Mimic
3-(Methylthio)propanimidamide hydrochloride is a linear amidine with a methyl-capped sulfur (thioether).
-
Non-Reactive: As a free amidine, it does not spontaneously react with lysine residues. To attach this specific group to a protein (creating a "dead" thiol mimic), researchers typically use its precursor, Methyl 3-(methylthio)propionimidate (an imidoester).
-
Control Utility: When used as a free ligand or a comparison standard, it mimics the electrostatic and steric profile of the Traut's-modified lysine but lacks the reactive -SH. This allows researchers to isolate the specific contribution of the thiol group in functional assays.
Pathway Visualization
Figure 1: Mechanistic divergence. Traut's reagent opens to form a reactive thiol, whereas the methylthio analog (introduced via its imidoester precursor) forms a chemically inert thioether, serving as a perfect structural control.
Experimental Protocols
Protocol A: Protein Thiolation with Traut's Reagent
Objective: Introduce 3–7 sulfhydryl groups per IgG molecule for maleimide conjugation.
Materials:
-
Traut’s Reagent (2-Iminothiolane HCl) [Freshly prepared]
-
Reaction Buffer: PBS (pH 8.0) + 2-5 mM EDTA (EDTA is critical to prevent metal-catalyzed oxidation).
-
Desalting Column (e.g., Zeba Spin or PD-10).
Step-by-Step:
-
Preparation: Dissolve protein to 2–10 mg/mL in Reaction Buffer. Ensure buffer is amine-free (no Tris/Glycine).
-
Reagent Stock: Dissolve Traut’s Reagent in water to 14 mM (2 mg/mL). Note: Use immediately; reagent hydrolyzes.
-
Reaction: Add a 10-fold molar excess of Traut’s Reagent to the protein solution.
-
Calculation:
-
-
Incubation: Incubate for 45–60 minutes at Room Temperature (RT).
-
Purification: Immediately desalt into PBS/EDTA to remove excess reagent.
-
Validation: Quantify free thiols using Ellman’s Reagent (DTNB).
Protocol B: Creating the "Methylthio" Negative Control
Objective: Modify protein lysines with an inert methylthio-amidine group to control for charge alteration. Note: Since 3-(Methylthio)propanimidamide HCl is the stable salt, this protocol assumes the use of the reactive imidoester precursor, Methyl 3-(methylthio)propionimidate , to generate the target structure on the protein.
Step-by-Step:
-
Preparation: Dissolve protein in PBS (pH 8.0).
-
Reagent Stock: Dissolve Methyl 3-(methylthio)propionimidate in water (prepare fresh).
-
Reaction: Add a 20-fold molar excess to the protein. (Imidoesters hydrolyze faster than Traut's, requiring higher excess).
-
Incubation: Incubate for 1 hour at RT.
-
Purification: Desalt into PBS.
-
Validation:
-
Ellman's Assay: Should be NEGATIVE (no free thiols).
-
TNBSA Assay: Should show reduced free amines (confirming modification).
-
Mass Spec: Confirm mass shift corresponding to the amidine addition (+117 Da approx).
-
Performance Analysis & Data
Stability Comparison
One of the primary challenges with Traut's reagent is the stability of the generated thiol. The "Methylthio" analog demonstrates superior stability, making it an excellent standard for analytical methods.
| Parameter | Traut's Modified Protein (-SH) | Methylthio Control Protein (-SMe) |
| Oxidation Risk | High (Forms disulfides/dimers) | Negligible (Thioether is stable) |
| Shelf Life (4°C) | < 24 hours (requires TCEP/DTT) | Weeks to Months |
| pH Sensitivity | Thiol pKa ~8.5 | Stable across pH 4–10 |
| Maleimide Reactivity | Rapid Conjugation | No Reaction |
Impact on Protein Solubility
Both reagents maintain the cationic nature of lysine.
-
Data Insight: Unlike succinimidyl esters (e.g., SATA), which convert the positively charged amine to a neutral amide, both Traut's and the Methylthio analog convert the amine to an amidine (pKa ~12).
-
Result: Protein solubility and isoelectric point (pI) are preserved. This is critical for antibodies and enzymes that precipitate near their pI.
Troubleshooting & Critical Considerations
Common Pitfalls with Traut's Reagent
-
Low Thiol Yield:
-
Cause: Hydrolysis of reagent or oxidation of product.
-
Fix: Use pH 8.0 (optimal balance). Add EDTA.[1] Use degassed buffers.
-
-
Protein Aggregation:
-
Cause: Over-thiolation leading to inter-protein disulfide crosslinks.
-
Fix: Reduce molar excess (try 5x instead of 10x). Keep protein concentration < 5 mg/mL during reaction.
-
When to Use 3-(Methylthio)propanimidamide
-
Assay Interference: If you suspect your biological effect is due to the loss of lysine charge rather than the addition of a drug/linker, use the Methylthio analog. It blocks the lysine and adds the spacer but does not conjugate.
-
NMR/X-Ray Standards: Use as a stable, non-oxidizing analog to model the structure of the linker in structural biology studies.
References
-
Traut, R. R., et al. (1973).[2] "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosome." Biochemistry. Link
-
Thermo Fisher Scientific. "Traut's Reagent (2-Iminothiolane) User Guide." Thermo Fisher Scientific Instructions. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Chemical Modification of Amino Acids). Link
-
PubChem. "3-(Methylthio)propanimidamide hydrochloride (Compound Summary)." National Library of Medicine. Link
-
Jue, R., et al. (1978). "Addition of sulfhydryl groups to Escherichia coli ribosomes by protein modification with 2-iminothiolane." Biochemistry. Link
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A Researcher's Guide to Validating Protein Modification by 3-(Methylthio)propanimidamide Hydrochloride: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of proteomics and drug development, the precise chemical modification of proteins is a cornerstone technique. It enables the study of protein function, the creation of antibody-drug conjugates, and the enhancement of analytical characterization. While a variety of reagents are available for targeting specific amino acid residues, this guide focuses on the validation of protein modifications mediated by the amine-reactive compound, 3-(Methylthio)propanimidamide hydrochloride (MTP).
This guide will provide a comprehensive comparison of MTP with established reagents, offering insights into its potential reaction mechanism and, most critically, detailing rigorous experimental workflows for validating the resulting protein modifications. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in scientific integrity.
The Chemistry of Targeting Primary Amines: A Comparative Overview
The most abundant and accessible reactive sites on a protein's surface are often the primary amines found at the N-terminus and on the side chain of lysine residues[1]. Consequently, a vast arsenal of reagents has been developed to target these functional groups. Understanding the reaction chemistry of established reagents is crucial for postulating the activity of MTP and designing appropriate validation strategies.
Guanidination: Enhancing Mass Spectrometry Analysis
Guanidination is the conversion of lysine's primary amine into a guanidinium group, resulting in a homoarginine residue. This modification is widely employed in proteomics to improve the outcomes of mass spectrometry (MS) analysis. The increased basicity of the guanidinium group enhances ionization efficiency, leading to stronger signals and more complete sequence coverage in peptide mass fingerprinting[2][3].
-
Established Reagent: O-Methylisourea. This is a classic reagent for guanidination. It reacts with primary amines to yield a guanidinium group, resulting in a characteristic mass increase of 42.0218 Da[3].
-
Alternative Reagent: 1H-pyrazole-1-carboxamidine hydrochloride (HPCA). HPCA is another effective guanidinating agent that can be used under aqueous conditions at room temperature[2].
Amdination: Preserving Charge for Structural Studies
Imidoesters are a class of amine-reactive reagents that form amidine bonds upon reaction with primary amines[4]. A key feature of this modification is that the resulting amidine is protonated at physiological pH, thus preserving the positive charge of the original amine[4][5]. This charge preservation can be critical for maintaining the native structure and function of the protein, making imidoesters valuable tools for cross-linking studies to investigate protein-protein interactions and quaternary structure[4][5].
Thiolation: Introducing a Handle for Further Conjugation
Thiolation involves the introduction of a sulfhydryl (-SH) group onto a protein. Reagents like 2-iminothiolane (Traut's Reagent) react with primary amines to append a thiol group[6]. This newly introduced sulfhydryl group can then be used for subsequent, highly specific conjugation reactions, for example, with maleimide-containing molecules[7][8].
Postulated Reactivity of 3-(Methylthio)propanimidamide (MTP)
Based on its chemical name, 3-(Methylthio)propanimidamide hydrochloride possesses an imidamide functional group. This structure is a close relative of the amidine group formed by imidoester reactions. Therefore, it is highly probable that MTP reacts with primary amines on proteins, such as the ε-amino group of lysine, to form a stable, positively charged amidine-like linkage. The "3-(methylthio)propan" portion of the molecule would be added to the amine. The key difference from simple amidination would be the incorporation of a thioether moiety.
Comparative Analysis: MTP vs. Established Reagents
To effectively evaluate the utility of MTP, a direct comparison with established reagents is necessary. The following table summarizes the key features of these reagents.
| Feature | 3-(Methylthio)propanimidamide (MTP) (Predicted) | O-Methylisourea (Guanidination) | Dimethyl Pimelimidate (Amidation/Cross-linking) | 2-Iminothiolane (Thiolation) |
| Reactive Group | Imidamide | Isourea | Imidoester | Iminothiolane |
| Target Residue | Lysine, N-terminus | Lysine, N-terminus | Lysine, N-terminus | Lysine, N-terminus |
| Resulting Linkage | Amidine-like | Guanidinium | Amidine | Thiolane ring opening to sulfhydryl |
| Charge Preservation | Yes | Yes | Yes | Yes (initially)[6] |
| Mass Shift | To be determined experimentally | +42.0218 Da[3] | Dependent on cross-linker structure | +57.07 Da (net addition of C2H3S) |
| Primary Application | Protein modification, potentially for structural studies or introducing a unique tag | Enhancing MS signal[3] | Protein cross-linking, structural analysis[4] | Introducing sulfhydryl groups for further conjugation[6] |
| Reversibility | Likely irreversible | Irreversible | Reversible at very high pH[5] | Irreversible amine modification |
Experimental Validation Workflow: A Step-by-Step Guide
Rigorous validation is paramount to confirm the successful and specific modification of a protein by MTP. The following workflow outlines the key experimental steps, from initial reaction optimization to detailed characterization.
Caption: Experimental workflow for the validation of protein modification.
Reaction and Purification
Protocol: Protein Modification with MTP
-
Buffer Preparation: Prepare a reaction buffer with a pH in the range of 8.0-10.0 (e.g., 50 mM sodium borate buffer). The alkaline pH is crucial for deprotonating the lysine amine group, making it nucleophilic[4].
-
Reagent Preparation: Immediately before use, dissolve MTP hydrochloride in the reaction buffer. Fresh preparation is recommended to avoid potential hydrolysis.
-
Reaction Incubation: Add the MTP solution to the protein solution at a defined molar excess (e.g., 10-fold, 20-fold, 50-fold molar excess of MTP to protein). Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-2 hours).
-
Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to consume any excess MTP.
-
Purification: Remove excess reagent and byproducts by size exclusion chromatography or dialysis against a suitable buffer (e.g., PBS).
Causality: The choice of an alkaline pH is dictated by the reaction mechanism of imidoesters and related compounds, which require a deprotonated primary amine for nucleophilic attack[4]. Optimizing the molar ratio of MTP to protein is essential to control the extent of modification and minimize potential non-specific reactions or protein aggregation.
Initial Validation
Protocol: SDS-PAGE and Intact Mass Spectrometry
-
SDS-PAGE: Analyze the unmodified and MTP-modified protein samples on an SDS-PAGE gel. A successful modification may result in a slight shift in the protein's electrophoretic mobility.
-
Intact Protein Mass Spectrometry: Desalt the protein samples and analyze them by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). Compare the deconvoluted mass of the modified protein to the unmodified control.
Causality: SDS-PAGE provides a quick, qualitative assessment of the modification. A definitive confirmation of the modification and its extent (i.e., the number of MTP molecules added per protein) is achieved by intact mass spectrometry[9]. The observed mass increase will be a direct measure of the molecular weight of the added MTP moiety.
Detailed Characterization: Pinpointing the Modification Sites
Protocol: Bottom-Up Proteomics (LC-MS/MS)
-
Denaturation and Reduction/Alkylation: Denature the protein in a chaotropic agent like urea or guanidine hydrochloride[10]. Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.
-
Proteolytic Digestion: Dilute the denatured protein solution to reduce the concentration of the chaotropic agent and digest the protein into smaller peptides using a protease like trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS)[11].
-
Data Analysis: Use specialized software to search the acquired MS/MS spectra against the known protein sequence. Include the predicted mass shift of the MTP modification as a variable modification on lysine residues.
Causality: A "bottom-up" proteomics approach is the gold standard for identifying the specific sites of modification within a protein[11][12]. Trypsin is a common choice for digestion. However, if a lysine residue is modified, trypsin will not be able to cleave at that site. This "missed cleavage" is another piece of evidence for successful modification. The MS/MS fragmentation pattern of a modified peptide will provide unambiguous evidence of the modification and its precise location[13].
Caption: Postulated reaction mechanism of MTP with a protein's lysine residue.
Concluding Remarks for the Practicing Scientist
While 3-(Methylthio)propanimidamide hydrochloride is not as extensively documented as other protein modification reagents, its chemical structure strongly suggests a predictable reactivity towards primary amines. For the researcher venturing to use this novel reagent, the validation workflow presented here provides a robust framework for confirming its efficacy and specificity. By systematically comparing its performance to established reagents and meticulously characterizing the resulting modification through mass spectrometry, scientists can confidently employ MTP in their research and development endeavors. The key to success lies not just in performing the experiments, but in understanding the chemical principles that underpin each step of the validation process.
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Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. (2011). Journal of the American Society for Mass Spectrometry, 22(9), 1634–1643. Retrieved from [Link]
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Comparison of Chaotropic Reagents in Peptide Mapping Workflows. (n.d.). Phenomenex. Retrieved from [Link]
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Characterization of Proteoform Post-Translational Modifications by Top-Down and Bottom-Up Mass Spectrometry in Conjunction with Annotations. (2023). Journal of Proteome Research, 22(11), 3599–3608. Retrieved from [Link]
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Protein Analysis, Modification and Interaction Crosslinkers. (n.d.). Fisher Scientific. Retrieved from [Link]
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γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides. (2023). Bioconjugate Chemistry, 34(12), 2235–2243. Retrieved from [Link]
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Comparison of four methods for the biofunctionalization of gold nanorods by the introduction of sulfhydryl groups to antibodies. (2017). Beilstein Journal of Nanotechnology, 8, 339–348. Retrieved from [Link]
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Comprehensive Analysis of Protein N-Terminome by Guanidination of Terminal Amines. (2020). Analytical Chemistry, 92(1), 1117–1125. Retrieved from [Link]
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Comprehensive Analysis of Protein Modifications by Top-Down Mass Spectrometry. (2011). Circulation: Cardiovascular Genetics, 4(6), 705–714. Retrieved from [Link]
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Effects of Guanidination with Trypsin, Lys-C, or Glu-C Digestion on Mass Spectrometric Signal Intensity and Protein Sequence Coverage. (2012). Journal of the American Society for Mass Spectrometry, 23(8), 1394–1402. Retrieved from [Link]
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Case Study: Identifying Post-Translational Modifications in Proteins. (2025). ResolveMass. Retrieved from [Link]
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Chemical Proteomics to Study Post-Translational Modifications. (2012, October 12). YouTube. Retrieved from [Link]
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Novel amidinating cross-linker for facilitating analyses of protein structures and interactions. (2010). Analytical Chemistry, 82(18), 7736–7743. Retrieved from [Link]
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Description Storage Introductions Additional Materials Required Procedure for Sulfhydryl Modification of Protein. (n.d.). Sangon Biotech. Retrieved from [Link]
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Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives. (2017). Chemistry – An Asian Journal, 12(18), 2355–2359. Retrieved from [Link]
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Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. (2016). Angewandte Chemie International Edition, 55(24), 6988–6992. Retrieved from [Link]
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Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. (2022). Journal of the American Chemical Society, 144(1), 239–247. Retrieved from [Link]
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Development of Novel Maleimide Reagents for Protein Modification. (2015). UCL Discovery. Retrieved from [Link]
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Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2023). International Journal of Molecular Sciences, 24(17), 13426. Retrieved from [Link]
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Propargylamine Amino Acids as Constrained N ε -Substituted Lysine Mimetics. (2019). The Journal of Organic Chemistry, 84(15), 9481–9489. Retrieved from [Link]
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NIPAm-Based Modification of Poly(L-lysine): A pH-Dependent LCST-Type Thermo-Responsive Biodegradable Polymer. (2022). Polymers, 14(4), 793. Retrieved from [Link]
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A Researcher's Guide to Peptide Modification: 3-(Methylthio)propanimidamide Hydrochloride in Mass Spectrometry
A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the intricate world of proteomics and peptide analysis, chemical modification is a cornerstone technique for enhancing detection and elucidating structure through mass spectrometry (MS).[1][2][3][4][5] Among the diverse array of reagents available, 3-(Methylthio)propanimidamide hydrochloride (MTP) presents a unique profile for targeting primary amines. This guide provides a comprehensive comparison of MTP with other common peptide modification reagents, supported by experimental insights to inform your research decisions.
The "Why" of Peptide Modification in Mass Spectrometry
Before delving into reagent specifics, it's crucial to understand the rationale behind modifying peptides prior to MS analysis. Chemical derivatization serves several key purposes:
-
Improved Ionization Efficiency: Modifications can increase the proton affinity of a peptide, leading to stronger signals in the mass spectrometer.
-
Directed and Predictable Fragmentation: Certain modifications can encourage fragmentation at specific bonds, simplifying spectral interpretation and increasing the confidence of peptide identification.[6][7]
-
Quantification: Isotopic labeling reagents allow for the relative or absolute quantification of proteins and peptides in complex mixtures.[8]
-
Structural Elucidation: Modification can help to pinpoint the location of post-translational modifications (PTMs) or to probe the accessibility of certain residues within a protein's three-dimensional structure.[1][9][10]
In Focus: 3-(Methylthio)propanimidamide Hydrochloride (MTP)
MTP, also known as the Traut's reagent analogue, is a chemical reagent that reacts specifically with primary amino groups, namely the N-terminus of a peptide and the ε-amino group of lysine residues. This reaction, termed S-methylthiopropionimidoylation, results in a mass increase of 84.021 Da per modified site.
The primary advantage of MTP lies in its ability to introduce a fixed positive charge and a predictable fragmentation pattern upon collision-induced dissociation (CID) in the mass spectrometer. This often leads to the generation of prominent fragment ions, which can be invaluable for de novo sequencing and confident peptide identification.[11]
The Chemistry of MTP Modification
The reaction of MTP with primary amines is a nucleophilic addition-elimination process. The amine group attacks the electrophilic carbon of the imidamide, leading to the formation of a tetrahedral intermediate. Subsequent elimination of methanethiol results in the formation of a stable amidine bond.
Comparative Analysis: MTP vs. Alternative Reagents
The choice of a modification reagent is dictated by the specific goals of the experiment. Here, we compare MTP to other commonly used reagents for modifying primary amines.
| Reagent | Target Residues | Mass Shift (Da) | Key Advantages | Key Disadvantages |
| 3-(Methylthio)propanimidamide hydrochloride (MTP) | N-terminus, Lysine | +84.021 | Introduces a fixed positive charge, predictable fragmentation.[11] | Can be less reactive than other reagents. |
| Iodoacetamide (IAA) | Cysteine | +57.021 | Standard for alkylating cysteines to prevent disulfide bond formation.[12] | Can have side reactions with other residues like lysine and histidine.[12] |
| N-ethylmaleimide (NEM) | Cysteine | +125.048 | Alternative to IAA for cysteine alkylation. | Prone to side reactions, particularly with N-terminal amines and lysine.[12] |
| Tandem Mass Tags (TMT) | N-terminus, Lysine | Variable (e.g., TMT10plex: +229.163) | Enables multiplexed quantitative proteomics.[8][13] | Can suppress fragmentation of the peptide backbone, complicating identification. |
| Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | N-terminus, Lysine | Variable (e.g., iTRAQ 4-plex: +144.102) | Allows for multiplexed quantification. | Similar to TMT, can lead to reporter ion dominance in MS/MS spectra. |
| Acetylation (e.g., Acetic Anhydride) | N-terminus, Lysine | +42.011 | Simple and cost-effective. | Neutralizes the positive charge on amines, which can reduce ionization efficiency.[3] |
| Formaldehyde (Reductive Amination) | N-terminus, Lysine | +14.016 (monomethylation), +28.031 (dimethylation) | Can be used for stable isotope labeling (e.g., using deuterated formaldehyde). | Can lead to a heterogeneous mixture of products (mono- and di-methylated). |
Experimental Considerations and Protocols
The success of any peptide modification strategy hinges on careful optimization of the experimental protocol.
Protocol: MTP Modification of Peptides
-
Peptide Preparation: Ensure the peptide sample is desalted and dissolved in a suitable buffer, typically a slightly alkaline buffer such as 50 mM triethylammonium bicarbonate (TEAB), pH 8.0-8.5.
-
Reagent Preparation: Prepare a fresh solution of MTP in the reaction buffer. A 10-20 fold molar excess of MTP over the total amine concentration is a good starting point.
-
Reaction: Add the MTP solution to the peptide sample and incubate at room temperature for 1-2 hours.
-
Quenching: Quench the reaction by adding a small amount of a primary amine-containing compound, such as ammonium bicarbonate, or by acidifying the solution with formic acid.
-
Desalting: Desalt the modified peptide sample using a C18 ZipTip or a similar reversed-phase cleanup method to remove excess reagent and salts.
-
Mass Spectrometry Analysis: Analyze the desalted sample by LC-MS/MS.
LC-MS/MS Analysis of MTP-Modified Peptides
For the analysis of MTP-modified peptides, standard reversed-phase chromatography with a formic acid-containing mobile phase is generally suitable.[14][15][16] During MS/MS analysis, the S-methylthiopropionimidoylated peptides often exhibit characteristic fragmentation patterns. The presence of the fixed positive charge can influence the fragmentation, leading to the formation of specific b- and y-type ions that can aid in sequence confirmation.[6][11]
Visualizing the Workflow
Figure 1. A generalized workflow for the modification of peptides with MTP and subsequent mass spectrometry analysis.
Conclusion: Selecting the Right Tool for the Job
The choice of a peptide modification reagent is a critical decision in the design of a proteomics experiment. While reagents like iodoacetamide are indispensable for cysteine alkylation, and isobaric tags like TMT and iTRAQ are the gold standard for multiplexed quantification, MTP offers a valuable alternative for applications where enhancing peptide ionization and directing fragmentation for improved identification are paramount. Its ability to introduce a fixed positive charge and generate predictable fragment ions makes it a powerful tool in the arsenal of researchers, scientists, and drug development professionals. As with any chemical modification, careful optimization and validation are essential to ensure the integrity and interpretability of the resulting mass spectrometry data.
References
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Johnson, H., & Eyers, C. E. (2010). Analysis of post-translational modifications by LC-MS/MS. Methods in Molecular Biology, 658, 93–108. [Link]
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Johnson, H., & Eyers, C. E. (2010). Analysis of Post-translational Modifications by LC-MS/MS. ResearchGate. [Link]
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MSn analysis of nonderivatized and Mtpp-derivatized peptides. (2021). Analytik NEWS. [Link]
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Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. (n.d.). Waters Corporation. [Link]
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Wang, H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. PMC. [Link]
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McLafferty, F. W. (2009). MCLAFFERTY REARRANGEMENT OF PEPTIDES AND SUBSTITUENT EFFECTS ON PEPTIDE FRAGMENTATION: THEORETICAL AND EXPERIMENTAL INVESTIGATIO. SOAR. [Link]
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Grant, F. A., & Kinter, M. (2007). Mass Spectrometry for Post-Translational Modifications. Neuroproteomics. [Link]
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Introduction to LC–MS/MS for peptide and protein identification. (n.d.). University of Washington. [Link]
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Lee, K. A., & Lee, S. (2017). Common errors in mass spectrometry-based analysis of post-translational modifications. Experimental & Molecular Medicine, 49(12), e408. [Link]
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G. A. Valaskovic, and F. W. McLafferty. (1995). A Comparison of the Peptide Fragmentation Obtained from a Reflector Matrix-Assisted Laser Desorption-Ionization Time,of-Flight a. CORE. [Link]
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Analysis of a Synthetic Peptide and Its Impurities. (2020). Agilent. [Link]
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TFA alternatives, peptide purification. (2008). Chromatography Forum. [Link]
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Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2022). BioPharmaSpec. [Link]
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Gessulat, S., et al. (2022). PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS. [Link]
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Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024). PMC. [Link]
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Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. (2011). University of Alabama at Birmingham. [Link]
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Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. (2023). ChemRxiv. [Link]
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Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. (2023). MDPI. [Link]
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Peptide Modifications. (n.d.). GenScript. [Link]
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Chemoselective modifications for the traceless ligation of thioamide-containing peptides and proteins. (2019). Organic & Biomolecular Chemistry. [Link]
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Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (2021). Journal of Biomolecular Techniques. [Link]
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McLachlin, D. T., & Chait, B. T. (2001). Analysis of phosphorylated proteins and peptides by mass spectrometry. Current Opinion in Chemical Biology, 5(5), 591–602. [Link]
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Thermodynamic Overview of Bioconjugation Reactions Pertinent to Lysine and Cysteine Peptide and Protein Residues. (2023). MDPI. [Link]
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Exploiting Protein N-Terminus for Site-Specific Bioconjugation. (2021). AIR Unimi. [Link]
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N-Terminal selective modification of peptides and proteins using 2-ethynylbenzaldehydes. (2020). Nature Communications. [Link]
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Selective N-terminal modification of peptides and proteins: Recent progresses and applications. (2022). Chinese Chemical Letters. [Link]
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A Comparative Guide to Amidine-Based Enzyme Inhibitors: Evaluating the Potential of Novel Scaffolds like 3-(Methylthio)propanimidamide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
While 3-(Methylthio)propanimidamide hydrochloride is a defined chemical entity, it lacks a substantial body of research regarding its specific biological applications.[1][2] This guide, therefore, takes a broader, more practical approach for drug discovery professionals. We will focus on the core functional group, the amidine moiety, a well-established pharmacophore in medicinal chemistry.[3][4][5] By using the highly selective and potent inducible nitric oxide synthase (iNOS) inhibitor, 1400W , as a case study, we will provide a framework for evaluating the potential of novel amidine-containing compounds like 3-(Methylthio)propanimidamide hydrochloride. This guide offers a comparative analysis, detailed experimental protocols, and the scientific rationale needed to screen and characterize new chemical entities based on this privileged scaffold.
Introduction: The Amidine Pharmacophore
Amidines are a class of organic compounds characterized by the RC(NH)NH₂ functional group. Their significance in medicinal chemistry stems from their ability to act as bioisosteres of guanidinium groups, such as that found in the amino acid L-arginine.[6] This mimicry allows them to interact with a wide range of biological targets. The key chemical properties of amidines that drive their utility include:
-
High Basicity: The amidine group is one of the strongest organic bases, being protonated at physiological pH. This positive charge is crucial for forming strong electrostatic and hydrogen-bonding interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites.[3]
-
Resonance Stabilization: The positive charge of the protonated amidinium cation is delocalized across both nitrogen atoms, enhancing its stability and interaction potential.
-
Versatility: The "R" group of the amidine can be extensively modified to tune selectivity, potency, and pharmacokinetic properties, making it a versatile scaffold for drug design.[5]
These properties have led to the successful development of amidine-containing drugs and research tools for various targets, including proteases, antiparasitic agents, and, notably, nitric oxide synthases (NOS).[7]
Case Study: Amidine-Based Inhibition of Nitric Oxide Synthase (NOS)
Nitric oxide (NO) is a critical signaling molecule produced by three main NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS).[8][9] While nNOS and eNOS are involved in vital physiological processes, the overexpression of iNOS is linked to pathological conditions like chronic inflammation, septic shock, and certain cancers.[10][11] This makes the selective inhibition of iNOS a major therapeutic goal.
L-arginine, the natural substrate for all NOS isoforms, contains a guanidinium group. Amidine-containing molecules can act as competitive inhibitors by mimicking this group and binding to the enzyme's active site.[6][12]
Comparative Compound: 1400W, a Selective iNOS Inhibitor
To illustrate the principles of evaluating a novel amidine, we will use 1400W (N-(3-(Aminomethyl)benzyl)acetamidine) as our benchmark.[13] 1400W is a potent, slow, tight-binding, and highly selective inhibitor of iNOS, making it an excellent tool for research and a model for therapeutic design.[13][14][15] It has demonstrated neuroprotective effects and can reduce tumor growth in preclinical models by mitigating the cytotoxic effects of excessive NO production.[10][13]
Comparative Analysis: 1400W vs. a Novel Amidine Scaffold
When a novel compound like 3-(Methylthio)propanimidamide hydrochloride is synthesized, a systematic evaluation is required to understand its potential. The comparison below outlines the key parameters a researcher would investigate, using known data for 1400W and hypothetical data points for our topic compound.
Table 1: Physicochemical and Potency Comparison
| Property | 1400W (Benchmark) | 3-(Methylthio)propanimidamide HCl (Hypothetical) | Rationale for Investigation |
| Molecular Weight | 250.17 g/mol (as 2HCl salt)[13] | 154.66 g/mol [2] | Lower molecular weight may improve cell permeability and oral bioavailability. |
| Structure | Aromatic with benzylamine side chain | Aliphatic with a methylthio group | The aliphatic nature may alter binding site interactions and solubility. The methylthio group can influence metabolism and lipophilicity.[16][17] |
| iNOS Inhibition (Kd or IC50) | Kd ≤ 7 nM[14] | To be determined (TBD) | Primary endpoint. Determines the potency against the target enzyme. |
| Selectivity (IC50) | >50-fold more potent against iNOS than eNOS[13] | TBD | Critical for safety. Inhibition of eNOS can have significant cardiovascular side effects. |
| Mechanism of Action | Slow, tight-binding, competitive with L-arginine[13][14] | TBD | Understanding if inhibition is reversible, irreversible, or time-dependent is crucial for dosing and safety profiling.[18] |
Experimental Workflow for Evaluating a Novel Amidine Inhibitor
The following diagram and protocol outline a logical, step-by-step process for characterizing a new amidine-containing compound for NOS inhibition.
Workflow Diagram
Caption: Experimental workflow for the evaluation of a novel amidine-based NOS inhibitor.
Detailed Protocol: In Vitro NOS Inhibition Assay (Griess Assay)
This protocol provides a robust method for measuring nitrite, a stable breakdown product of NO, to quantify enzyme activity.[8][19]
Objective: To determine the IC₅₀ value of a test compound against a purified NOS isoform.
Materials:
-
Purified iNOS enzyme
-
NOS Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
L-arginine (substrate)
-
NADPH, FAD, FMN, Tetrahydrobiopterin (H4B) (cofactors)[8][12]
-
Test Compound (e.g., 3-(Methylthio)propanimidamide hydrochloride) and Positive Control (e.g., 1400W)
-
Griess Reagent A (1% sulfanilamide in 5% phosphoric acid)[19]
-
Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, NEDD)[19]
-
Sodium Nitrite (for standard curve)
-
96-well microplate
Procedure:
-
Prepare Nitrite Standard Curve: Create a series of sodium nitrite dilutions (e.g., 100 µM down to 0 µM) in Assay Buffer to generate a standard curve.[8]
-
Prepare Test Compound Dilutions: Prepare a serial dilution of the test compound and the positive control (1400W) in Assay Buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent and non-inhibitory (typically ≤1%).[8]
-
Set Up Reaction Plate: In a 96-well plate, add the following to designated wells (in triplicate):
-
Blank: Assay Buffer only.
-
Standards: Each dilution of the sodium nitrite standard.
-
Control (100% Activity): Assay Buffer + enzyme.
-
Test Wells: Dilutions of your test compound + enzyme.
-
Positive Control Wells: Dilutions of 1400W + enzyme.
-
-
Prepare Reaction Master Mix: Create a master mix containing L-arginine and all necessary cofactors (NADPH, H4B, FAD, FMN) in the Assay Buffer.[8]
-
Initiate Reaction: Add the purified iNOS enzyme to all wells except the Blank and Standard wells. Then, add the Reaction Master Mix to all wells except the Blank and Standards to start the reaction.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.[8]
-
Measure Nitrite (Griess Reaction):
-
Read Absorbance: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the Blank from all readings.
-
Plot the standard curve (Absorbance vs. Nitrite Concentration) and determine the linear regression equation.[8]
-
Use this equation to calculate the nitrite concentration produced in each sample well.
-
Calculate the percentage of inhibition for each concentration of your test compound relative to the control (100% activity) well.
-
Plot percent inhibition vs. log[inhibitor concentration] and use a non-linear regression to determine the IC₅₀ value.
-
Mechanism of Action: How Amidines Interact with the NOS Active Site
The potency and selectivity of amidine inhibitors are dictated by their precise interactions within the enzyme's active site.
Caption: Key interactions of an amidine-based inhibitor within the NOS active site.
The protonated amidinium group anchors the molecule by forming strong hydrogen bonds and electrostatic interactions with a conserved glutamate residue in the active site (e.g., Glu371 in iNOS).[20] The rest of the molecule (the 'R' group) extends into the substrate access channel, where its interactions with non-conserved residues determine isoform selectivity.[12] For a compound like 3-(Methylthio)propanimidamide, the flexible aliphatic chain and the methylthio group would have different steric and electronic properties compared to the rigid benzylamine of 1400W, which would be expected to result in a different potency and selectivity profile.
Conclusion and Future Directions
While 3-(Methylthio)propanimidamide hydrochloride remains an under-investigated molecule, its core amidine structure suggests potential as a bioactive compound, particularly as an enzyme inhibitor. By following the comparative and experimental framework laid out in this guide, researchers can systematically evaluate its potential. The key to success lies not in focusing on a single, uncharacterized molecule, but in understanding the properties of its core pharmacophore. By applying established protocols and comparing results against well-characterized benchmarks like 1400W, drug discovery programs can efficiently screen, identify, and optimize novel amidine-containing candidates for a wide range of therapeutic targets, from inflammation to oncology and infectious diseases.[7][11][21]
References
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- MedchemExpress. (n.d.). 1400W (W1400) | iNOS Inhibitor.
- Selleck Chemicals. (2024, May 22). 1400W 2HCl | NOS inhibitor | CAS 214358-33-5.
- BenchChem. (n.d.). Application Notes and Protocols for In vitro Nitric Oxide Synthase Inhibition Assay of Inflexuside A.
- BenchChem. (n.d.). Application Note: Protocol for Measuring Nitric Oxide Synthase Inhibition by Meliadubin B.
- Hurst, J., Födisch, T., & Joachim, S. C. (2020). The inducible nitric oxide synthase-inhibitor 1400W as a potential treatment for retinal diseases.
- Al-Mokadem, M., et al. (2023). Small Molecules Incorporating Privileged Amidine Moiety as Potential Hits Combating Antibiotic-Resistant Bacteria. Molecules, 28(15), 5678.
- Li, L., et al. (2020). Nitric Oxide Synthase Inhibitors 1400W and L-NIO Inhibit Angiogenesis Pathway of Colorectal Cancer. Cancer Management and Research, 12, 5825–5836.
- Al-Mokadem, M., et al. (2024). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Heliyon, 10(15), e32010.
- Li, H., & Poulos, T. L. (2005). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines. Biochemistry, 44(13), 5069–5077.
- Gong, Z., Li, Y., et al. (2025). DNA-compatible synthesis of amidine pharmacophores via late-stage amine modification. Organic Chemistry Frontiers, 12, 5883-5888.
- Soeiro, M. N. C., et al. (2013). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. Parasitology, 140(8), 929–951.
- da Silva, E. N., et al. (2024). Amidines: The Main Discoveries in the Synthesis and Anti-Leishmanial Effects of New Chemotherapeutic Agents. Journal of the Brazilian Chemical Society, 35, e230234.
- Al-Mokadem, M., et al. (2024).
- Southan, G. J., et al. (1995). Amidines are potent inhibitors of nitric oxide synthases: preferential inhibition of the inducible isoform. European journal of pharmacology, 291(3), 381–387.
- Li, H., & Poulos, T. L. (2015). Mechanistic Studies of Inactivation of Inducible Nitric Oxide Synthase by Amidines.
- MedchemExpress. (n.d.). NO Synthase | Inhibitors.
- Truman, A. W., et al. (2021). Discovery and characterisation of an amidine-containing ribosomally-synthesised peptide that is widely distributed in nature. Chemical Science, 12(4), 1435–1444.
- Sigma-Aldrich. (n.d.). Nitric Oxide Synthase Inhibitor Screening Kit (MAK323).
- Li, H., et al. (2006). Crystal Structures of Constitutive Nitric Oxide Synthases in Complex with De Novo Designed Inhibitors. Journal of the American Chemical Society, 128(41), 13438–13449.
- Swift-Ramirez, W. R., & Weiss, G. A. (2023). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
- Swift-Ramirez, W. R., & Weiss, G. A. (2023). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
- Gong, Z., Li, Y., et al. (2025).
- Fluorochem. (n.d.). 3-(methylthio)propanimidamide hydrochloride (CAS 88570-29-0).
- OKCHEM. (2024, September 2). Mastering the Chemistry of Methylthio Compounds: A Guide for Global Chemical Buyers.
- Yildiz, O., et al. (2024). In Vitro Determination of Nitric Oxide Synthase Inhibition, Antioxidant Capacity and Phenolic Content of Various Natural Products (Bee and Herbal Products). Chemistry & Biodiversity, 21(5), e202301330.
- BioAssay Systems. (n.d.). Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services.
- PubChem. (n.d.). 3-(Methylthio)propanimidamide hydrochloride.
- Brullo, C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1145.
- ResearchGate. (n.d.). Bioactive molecules with alkylthio‐substituted catechol motif.
- Sigma-Aldrich. (n.d.). 3-(Methylthio)-1-propanamine hydrochloride.
- ResearchGate. (n.d.). (A) Functional compounds containing methylthio groups and related....
- Larsen, G. L., et al. (1988).
- Google Patents. (n.d.). US5925794A - Process for the preparation of 3-(methylthio)propanal.
- Patsnap Eureka. (2018, March 9). Method for preparing 3-methylthio propylamine.
- Ambeed. (n.d.). 2419-62-7 | 3-(Methylthio)propan-1-amine hydrochloride.
- MedChemExpress. (n.d.). 3-(Methylthio)propionic acid (3-Methylsulfanylpropionic acid) | Antifungal Agent.
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alternatives to 3-(Methylthio)propanimidamide hydrochloride for protein modification
Technical Comparison: Alternatives to 3-(Methylthio)propanimidamide Hydrochloride for Protein Modification
Executive Summary
3-(Methylthio)propanimidamide hydrochloride is a specialized alkyl imidate reagent used to modify primary amines (lysine residues, N-terminus) on proteins. Its chemical signature is the formation of an amidine bond (preserving the positive charge of the amine) while introducing a methylthio ether group.
While effective for specific structural mimicry or blocking applications, it is often non-ideal for bioconjugation because the resulting thioether (–S–CH₃) is chemically inert compared to a free thiol (–SH).
The Core Decision Matrix:
-
If you need to conjugate the protein: Switch to Traut’s Reagent (2-Iminothiolane) . It preserves the charge (amidine) but yields a reactive free thiol.
-
If you need storage stability: Switch to SATA/SATP . It neutralizes the charge (amide) but provides a protected thiol preventing premature oxidation.
-
If you need reversible crosslinking: Switch to DTBP . It uses the same imidate chemistry to link two amines via a disulfide bond.
Critical Mechanism Analysis
To choose the right alternative, one must understand the structural consequences of the modification.
The Baseline: 3-(Methylthio)propanimidamide
-
Chemistry: Imidate (Imidoester) reaction.
-
Result: Converts Lysine (–NH₂⁺) to an Amidine (–C(=NH₂⁺)–R).
-
Physiological Impact: The amidine group has a pKa ~12.5, meaning it remains protonated and positively charged at physiological pH. This preserves the protein's isoelectric point (pI) and solubility.
-
Limitation: The methylthio group is "capped" and cannot easily react with maleimides or iodoacetyls for conjugation.
Alternative A: Traut’s Reagent (2-Iminothiolane)[1][2]
-
Mechanism: A cyclic thioimidate reacts with primary amines. The ring opens to form an amidine linkage (preserving charge) and reveals a terminal free sulfhydryl (–SH).
-
Advantage: Immediate reactivity for conjugation; maintains protein solubility.
Alternative B: SATA (N-Succinimidyl S-acetylthioacetate)[1]
-
Mechanism: NHS-ester reaction forms an amide bond .[1]
-
Result: Converts Lysine (–NH₂⁺) to an Amide (Neutral).
-
Advantage: The thiol is "protected" (acetylated).[1] The protein can be stored indefinitely. Activation with hydroxylamine releases the thiol only when needed.
-
Risk: Loss of positive charge can alter protein pI, potentially causing precipitation in sensitive proteins.
Comparative Performance Data
The following table contrasts the baseline reagent with its functional alternatives.
| Feature | 3-(Methylthio)propanimidamide | Traut’s Reagent (2-IT) | SATA / SATP | SPDP |
| Reaction Group | Alkyl Imidate | Cyclic Imidothioester | NHS Ester | NHS Ester |
| Resulting Bond | Amidine | Amidine | Amide | Amide |
| Charge Effect | Preserves (+) Charge | Preserves (+) Charge | Neutralizes Charge | Neutralizes Charge |
| Sulfur State | Thioether (-S-CH₃) | Free Thiol (-SH) | Protected Thiol (-S-COCH₃) | Disulfide (-S-S-Py) |
| Reactivity | Inert (Blocking/Labeling) | High (Immediate Conjugation) | Latent (Requires activation) | Cleavable Crosslinker |
| Spacer Arm | ~6.0 Å | 8.1 Å | 2.8 Å (SATA) / 4.1 Å (SATP) | 6.8 Å |
| Stability | High (Hydrolysis resistant) | Moderate (Thiol oxidizes rapidly) | High (Stable powder/modified protein) | High |
Decision Logic & Pathways (Visualization)
The following diagram illustrates the chemical pathways and decision points for selecting the correct alternative.
Caption: Decision tree for selecting lysine modification reagents based on charge requirements and downstream application.
Detailed Experimental Protocols
Protocol A: Charge-Preserving Thiolation (Traut’s Reagent)
Best for: Antibodies, enzymes, and proteins prone to precipitation.
Reagents:
-
Reaction Buffer: PBS (pH 8.0) + 2-5 mM EDTA. Note: EDTA is critical to chelate metals that catalyze thiol oxidation.
-
Traut’s Reagent: Dissolve in water immediately before use (hydrolyzes rapidly).
Workflow:
-
Preparation: Dissolve protein at 2–10 mg/mL in Reaction Buffer.
-
Calculations: Add a 10-fold to 20-fold molar excess of Traut’s Reagent to the protein.
-
Insight: A 10-fold excess typically yields 2–5 sulfhydryls per IgG molecule.
-
-
Incubation: React for 45–60 minutes at Room Temperature (RT).
-
Purification: IMMEDIATELY desalt using a Zeba Spin Column or dialysis to remove excess reagent.
-
Critical: The generated thiols will oxidize to disulfides if left in solution with oxygen. Proceed to conjugation immediately.
-
Protocol B: Stable "Protected" Thiolation (SATA)
Best for: Long-term storage of modified proteins or two-step conjugations.
Reagents:
-
SATA: Dissolve in anhydrous DMSO (50 mg/mL).
-
Deacetylation Solution: 0.5 M Hydroxylamine, 25 mM EDTA in PBS, pH 7.2.
Workflow:
-
Modification: Add 10–20 fold molar excess of SATA (in DMSO) to protein in PBS (pH 7.2–7.5).
-
Incubation: React for 30 minutes at RT.
-
Quench/Clean: Desalt to remove excess SATA. At this stage, the protein is stable and can be stored at -20°C.
-
Activation (Day of Conjugation): Add Deacetylation Solution (10% v/v of final volume). Incubate 2 hours at RT.
-
Purification: Desalt again to remove Hydroxylamine and Acetate. The protein now has free thiols.
Validation: The Self-Validating Step
Regardless of the reagent chosen, you must quantify the number of thiols introduced to ensure batch-to-batch consistency.
Ellman’s Assay (DTNB) Protocol:
-
Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Reaction Buffer (0.1 M Sodium Phosphate, pH 8.0).
-
Blank: 50 µL Ellman’s + 2.5 mL Buffer.
-
Sample: 50 µL Ellman’s + 250 µL Protein Sample + 2.25 mL Buffer.
-
Measurement: Incubate 15 min at RT. Measure Absorbance at 412 nm .[2][3][4][5]
-
Calculation:
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive source for imidate and NHS-ester chemistry mechanisms).
-
Thermo Fisher Scientific. Traut's Reagent (2-Iminothiolane) User Guide. Detailed kinetics on ring-opening thiolation.
-
Thermo Fisher Scientific. SATA and SATP Modification Reagents. Comparison of spacer arm lengths and deprotection protocols.
-
Ellman, G. L. (1959).[4] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics, 82(1), 70-77. (The original validation assay).
-
Schramm, H. J., & Dülffer, T. (1977). The use of 2-iminothiolane as a protein crosslinking reagent.[6][7][8] Hoppe-Seyler's Zeitschrift für physiologische Chemie. (Foundational work on amidine preservation).
Sources
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- 5. bmglabtech.com [bmglabtech.com]
- 6. 제품 [insung.net]
- 7. egrove.olemiss.edu [egrove.olemiss.edu]
- 8. "Covalent Modification Of Recombinant Protein With Reactive Thiols" by Sawyer Dulaney and Bailey Taylor [egrove.olemiss.edu]
A Senior Application Scientist's Guide to Quantitative Sulfhydryl Incorporation
In the landscape of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other protein therapeutics, the precise introduction of sulfhydryl (-SH) groups is a cornerstone technique. These nucleophilic thiol groups serve as versatile handles for covalently attaching payloads, linkers, or labels. However, not all proteins possess readily available, reactive cysteine residues. This guide provides an in-depth, quantitative comparison of common reagents used to introduce sulfhydryl groups onto proteins, focusing on amine-reactive strategies. We will delve into the mechanisms, protocols, and critical considerations to empower researchers in making informed decisions for their specific applications.
The Prerequisite: Efficient Disulfide Bond Reduction
Before sulfhydryl groups can be introduced or utilized, it's often necessary to reduce existing disulfide bonds within a protein, particularly in antibodies where interchain disulfides are common targets for conjugation.[][] The choice of reducing agent is critical and can significantly impact the outcome of the subsequent conjugation.
Tris(2-carboxyethyl)phosphine (TCEP) and dithiothreitol (DTT) are two of the most widely used reducing agents.[3][4] TCEP is often favored due to its stability, lack of odor, and effectiveness over a broader pH range (1.5-8.5).[3][4][5] Unlike DTT, TCEP is a thiol-free reductant, which means it does not need to be removed before reactions with certain sulfhydryl-reactive reagents like maleimides, although its presence can still reduce labeling efficiency.[5][6][7] DTT, while effective, has a strong odor and its reducing power is limited to a pH greater than 7.[3] It can also be rapidly oxidized in the presence of trace metals, a process that TCEP is resistant to.[6][7]
| Feature | Tris(2-carboxyethyl)phosphine (TCEP) | Dithiothreitol (DTT) |
| Mechanism | Irreversible, phosphine-based reduction | Reversible, thiol-disulfide exchange |
| Optimal pH | 1.5 - 8.5[3] | > 7.0[3] |
| Stability | More resistant to air oxidation[4][5] | Prone to oxidation, especially by metal ions[6] |
| Odor | Odorless[4][5] | Strong, unpleasant odor[3] |
| Compatibility | Compatible with maleimide chemistry (though may reduce efficiency)[6][7] | Must be removed before maleimide reactions[6] |
Introducing Sulfhydryl Groups: A Quantitative Comparison of Amine-Reactive Reagents
When a protein lacks a suitably located cysteine, new sulfhydryl groups can be introduced by modifying other amino acid residues. The most common targets are the primary amines found on lysine residues and the N-terminus of the protein. Here, we compare three widely used amine-reactive thiolation reagents: Traut's Reagent (2-Iminothiolane), N-Succinimidyl S-acetylthioacetate (SATA), and Succinimidyl 3-(2-pyridyldithio)propionate (SPDP).
Traut's Reagent (2-Iminothiolane)
Traut's reagent reacts directly with primary amines at a pH of 7-9 to introduce a sulfhydryl group in a single step.[8][9] A key advantage of this reagent is that it converts the primary amine into an amidine, which retains a positive charge similar to the original amine, thus minimizing perturbations to the protein's overall charge and isoelectric point.[8]
Mechanism of Action:
Mechanism of Traut's Reagent.
Advantages:
-
One-step reaction: Simple and rapid modification.[8]
-
Charge preservation: The resulting amidine group is positively charged, mimicking the original primary amine.[8]
Disadvantages:
-
Instability of the introduced sulfhydryl: The introduced thiol group can be unstable and may recyclize or oxidize over time. Therefore, it should be used immediately in subsequent reactions.[8]
-
Random modification: Like other amine-reactive reagents, modification of lysine residues occurs randomly, which could potentially impact protein function if critical residues are affected.[10]
N-Succinimidyl S-acetylthioacetate (SATA)
SATA is a two-step reagent that introduces a protected sulfhydryl group.[11][12][13] The N-hydroxysuccinimide (NHS) ester of SATA reacts with primary amines to form a stable amide bond.[11] The introduced sulfhydryl group is protected by an acetyl group, which can be later removed by treatment with hydroxylamine.[11][12]
Mechanism of Action:
The reaction proceeds in two distinct steps: acylation of the amine followed by deprotection of the thiol.[11]
Workflow for Ellman's Assay.
Experimental Protocol: Quantitative Comparison of Thiolation Reagents
This protocol outlines a general procedure to compare the sulfhydryl incorporation efficiency of Traut's Reagent and SATA on a model protein like Bovine Serum Albumin (BSA).
1. Protein Preparation: a. Prepare a solution of BSA at a concentration of 5-10 mg/mL in a non-amine containing buffer, such as Phosphate Buffered Saline (PBS), pH 7.5. [8][14] b. If the protein has existing disulfide bonds that need to be reduced, incubate with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. [4] c. Remove excess TCEP using a desalting column equilibrated with the reaction buffer. [4] 2. Thiolation with Traut's Reagent: a. Prepare a fresh solution of Traut's Reagent in the reaction buffer. b. Add a 10 to 50-fold molar excess of Traut's Reagent to the protein solution. [8] c. Incubate for 1 hour at room temperature. [8] d. Immediately proceed to sulfhydryl quantification using the Ellman's assay.
3. Thiolation with SATA: a. Prepare a fresh solution of SATA in an organic solvent like DMSO. b. Add a 10 to 20-fold molar excess of the SATA solution to the protein solution. c. Incubate for 30-60 minutes at room temperature. [14] d. Remove excess SATA using a desalting column. e. To deprotect the sulfhydryl groups, add hydroxylamine to a final concentration of 0.5 M and incubate for 2 hours at room temperature. [11][14] f. Remove excess hydroxylamine using a desalting column. g. Proceed to sulfhydryl quantification using the Ellman's assay.
4. Ellman's Assay Protocol: a. Prepare a 4 mg/mL solution of DTNB (Ellman's Reagent) in 0.1 M sodium phosphate buffer, pH 8.0. [15] b. Prepare a series of cysteine standards of known concentrations in the same buffer. [16][15] c. In a microplate or cuvette, add a known volume of the thiolated protein sample or cysteine standard. d. Add the DTNB solution and bring the total volume to a fixed amount with the reaction buffer. [15] e. Incubate for 15 minutes at room temperature. [16][15] f. Measure the absorbance at 412 nm. [16][15] g. Create a standard curve by plotting the absorbance of the cysteine standards versus their concentration. h. Determine the concentration of sulfhydryl groups in the protein samples from the standard curve. The number of sulfhydryls per protein can then be calculated based on the protein concentration.
Conclusion and Expert Recommendations
The choice of sulfhydryl incorporation reagent is highly dependent on the specific application and experimental constraints.
-
For rapid, single-step modifications where immediate use of the thiolated product is planned, Traut's Reagent is an excellent choice due to its simplicity and charge-preserving properties.
-
When stability of the modified intermediate is crucial, or when purification and storage are required before the final conjugation step, the two-step SATA method offers superior control.
-
If quantification of the incorporated sulfhydryl groups is desired without resorting to a separate assay, or if a cleavable linkage is a design feature, SPDP provides an elegant solution.
By coupling these modification strategies with a robust quantitative method like the Ellman's assay, researchers can precisely control and validate the level of sulfhydryl incorporation, a critical parameter for the successful development of next-generation bioconjugates.
References
- Ellman's assay for in-solution quantification of sulfhydryl groups - BMG Labtech.
- Ellman's Assay Protocol - BroadPharm. (2022, January 18).
- Quantitation of sulfhydryls DTNB, Ellman's reagent - Interchim.
- Disulfide reduction using TCEP reaction - Bio-Synthesis. (2012, February 6).
- Technical Support Information Bulletin 1190 - Ellman Test - Aapptec Peptides.
- A Protocol for the Determin
- SATA and S
- Traut's Reagent - ThermoFisher.
- TCEP HCl vs DTT: Preferred Reducing Agents - AG Scientific.
- S-S bond reduction by TCEP Tris(2-carboxyethyl)phosphine hydrochloride (TCEP•HCl) - BroadPharm. (2022, January 18).
- A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed. (1999, August 15).
- A Comparison between the Sulfhydryl Reductants Tris(2-carboxyethyl)phosphine and Dithiothreitol for Use in Protein Biochemistry1.
- S
- Pierce Premium Grade SPDP - Thermo Fisher Scientific.
- SATA (N-Succinimidyl S-acetylthioacet
- SPDP CAS 68181-17-9 | 573112 - Merck Millipore.
- Description Storage Introductions Additional Materials Required Procedure for Sulfhydryl Modific
- SATA - N-Succinimidyl-S-acetylthioacet
- SPDP, lc-SPDP, Sulfo-lc-SPDP Heterobifunctional cross-linkers - Interchim.
- Poster Number 1 EXPLORING THE TRAUT'S REAGENT AS A VERSATILE BIFUNCTIONAL LINKER FOR OLIGONUCLEOTIDE CONJUG
- Thiol-Based Conjugation Methods for ADC - Bioconjug
- What is SPDP Crosslinker? - AxisPharm. (2022, November 8).
- Cross-Linker SPDP | CAS 68181-17-9 Dojindo.
- Traut's reagent - Enamine.
- Recent advances of thiol-selective bioconjugation reactions | Request PDF - ResearchG
- Covalent Modification Of Recombinant Protein With Reactive Thiols - eGrove.
- Techniques for the Analysis of Cysteine Sulfhydryls and Oxid
- Several Ways of Thiol Coupling in ADCs - BOC Sciences. (2024, February 27).
- 2-Iminothiolane - Wikipedia.
- Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjug
- Tunable Linkers for Dynamic Thiol-Based Bioconjugation Str
- Synthesis and properties of sulfhydryl-group-specific reagents containing 125I - PubMed.
- Comparison of Ellman's reagent with N-(1-pyrenyl)maleimide for the determination of free sulfhydryl groups in reduced cellobiohydrolase I from Trichoderma reesei - Loma Linda University.
- Quantifying sulfhydryl oxidation rates using Ellman's procedure - AIP Publishing. (2025, January 7).
- Comparison of four methods for the biofunctionalization of gold nanorods by the introduction of sulfhydryl groups to antibodies - PubMed Central. (2017, February 6).
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confirming covalent modification with 3-(Methylthio)propanimidamide hydrochloride
Technical Assessment: Covalent Amidination with 3-(Methylthio)propanimidamide HCl
Executive Summary & Mechanism of Action
3-(Methylthio)propanimidamide hydrochloride (often abbreviated as SMTP in proteomic literature) is a specialized amidination reagent . Unlike standard acylation reagents (e.g., NHS-esters) that convert positively charged amines into neutral amides, SMTP reacts with primary amines (Lysine residues and N-termini) to form amidines .
This chemistry is critical for two reasons:
-
Charge Preservation: The resulting amidine bond retains a positive charge at physiological pH (pKa ~12), maintaining protein solubility and ionization efficiency in Mass Spectrometry (MS).
-
Stable Mass Tagging: It introduces a distinct thioether-containing modification (+101.03 Da) often used in ratiometric pulse-chase proteomics or as a physicochemical probe.
Mechanism of Action
The reaction proceeds via nucleophilic attack of the deprotonated
Figure 1: Reaction pathway of 3-(Methylthio)propanimidamide with primary amines. The reaction preserves the positive charge on the nitrogen atom.
Comparative Analysis: SMTP vs. Alternatives
When designing a bioconjugation or labeling strategy, SMTP must be compared against NHS-Esters (standard labeling) and 2-Iminothiolane (Traut's Reagent, a functional analog).
| Feature | 3-(Methylthio)propanimidamide (SMTP) | NHS-Esters (e.g., NHS-Acetate) | 2-Iminothiolane (Traut's Reagent) |
| Reaction Type | Amidination | Acylation | Ring-opening Amidination |
| Charge Effect | Preserves +1 Charge | Neutralizes Charge (0) | Preserves +1 Charge |
| Resulting Group | Methyl-Thioether (Stable, capped) | Amide | Free Sulfhydryl (-SH) |
| Primary Utility | Mass coding, Solubility maintenance | Stable labeling, Crosslinking | Introducing thiols for crosslinking |
| MS Signature | +101.03 Da | +42.01 Da (Acetylation) | +101.03 Da (Same mass, different structure*) |
| Solubility Impact | High (Prevents precipitation) | Low (Can cause precipitation) | High |
*Note on Traut's Reagent: While Traut's reagent theoretically adds the same elemental composition if the thiol remains reduced, it is chemically distinct because it generates a reactive thiol intended for further conjugation. SMTP generates a methyl-capped thioether, which is chemically inert under standard conditions.
Experimental Protocols
Protocol A: Covalent Modification (Amidination)
Objective: Complete modification of surface lysines while maintaining protein solubility.
Reagents:
-
Buffer: 250 mM HEPES or Triethanolamine, pH 8.5 – 9.0. (Avoid primary amine buffers like Tris or Glycine).
-
Stock Solution: Dissolve 3-(Methylthio)propanimidamide HCl in dry buffer immediately before use (imidates hydrolyze over time).
Workflow:
-
Preparation: Adjust protein concentration to 1–5 mg/mL in Buffer.
-
Reaction: Add a 50–100 molar excess of SMTP to the protein solution.
-
Why: Lysine pKa is ~10.5. At pH 8.5, only a fraction is deprotonated. Excess reagent drives the equilibrium.
-
-
Incubation: Incubate for 30–60 minutes at Room Temperature (25°C).
-
Quenching: Add 100 mM Tris-HCl (pH 8.0) or dilute with 1% Formic Acid if proceeding directly to MS.
-
Cleanup: Remove excess reagent via Zeba Spin Desalting Columns (7K MWCO) or dialysis.
Protocol B: Validation via LC-MS/MS (Bottom-Up Proteomics)
Objective: Confirm the specific mass shift on Lysine residues.
Workflow Visualization:
Figure 2: Validation workflow. Note that amidination blocks Trypsin cleavage at Lysine, restricting cleavage to Arginine residues.
Data Analysis Parameters:
-
Enzyme: Trypsin (Cut at Arg only). Note: Amidinated Lysine mimics Arginine but is generally resistant to Trypsin cleavage.
-
Variable Modification:
-
Name: Propionamidination (or Custom).
-
Composition: C4 H7 N S
-
Monoisotopic Mass Shift: +101.0299 Da .
-
Target: Lysine (K), N-terminus.[1]
-
Expected Results & Data Interpretation
To confirm success, you must look for specific spectral evidence.
Intact Mass Shift (Top-Down)
If analyzing the intact protein, you will observe a "ladder" of mass shifts corresponding to the number of accessible lysines.
-
Formula:
-
Example: A protein with 5 modified lysines will shift by +505.15 Da.
Peptide Fragmentation (Bottom-Up)
Amidinated peptides exhibit unique fragmentation behavior compared to native peptides.[2]
-
b1-Ion Prominence: Amidinated N-terminal peptides often show a dominant b1 ion in MS/MS spectra due to the formation of a stable cyclic intermediate.[2]
-
Reporter Ion: The modification is stable and does not typically undergo neutral loss, making identification high-confidence.
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Modification Efficiency | pH too low (< 8.0) | Adjust buffer to pH 8.5–9.0 to deprotonate Lysines. |
| Protein Precipitation | Over-modification / Aggregation | Amidination usually prevents this; check if sample was denatured prior to reaction. |
| Hydrolysis of Reagent | Old stock solution | Prepare reagent fresh; imidates hydrolyze rapidly in water. |
| Unexpected Crosslinking | Disulfide scrambling | Ensure no reducing agents (DTT) are present during reaction if disulfides must be intact. |
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Amine-Reactive Reagents).
-
Beardsley, R. L., & Reilly, J. P. (2002). Amidination for proteome analysis.[2][3] Analytical Chemistry, 74(8), 1884-1890.
-
Unwin, R. D., et al. (2005). Quantitative proteomics analysis of post-translational modifications. Nature Protocols, discussing amidination strategies for mass coding.
-
Hale, J. E., et al. (2000). Ratiometric pulsed amidination mass spectrometry. Proceedings of the National Academy of Sciences. (Foundational work on using methylthio-imidates for kinetics).
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A Researcher's Guide to Reversible Cross-Linking: Evaluating Cleavage Efficiency and Reagent Choice
In the dynamic fields of proteomics, drug delivery, and materials science, the ability to form temporary, reversible covalent bonds is a cornerstone of innovation. Reversible cross-linking allows for the stabilization of transient protein-protein interactions for analysis, the creation of "smart" drug carriers that release their payload in specific environments, and the development of self-healing materials.[1][2] The efficacy of these applications, however, hinges on a critical factor: the controlled and efficient cleavage of the cross-link.
As a Senior Application Scientist, this guide is designed to move beyond a simple catalog of reagents. It provides a comparative analysis of common reversible cross-linking chemistries, explaining the causality behind their mechanisms and offering field-proven, self-validating experimental protocols to evaluate their reversibility. We will explore the nuances of disulfide, imine, and Diels-Alder chemistries, equipping you with the expertise to select the optimal reagent and cleavage strategy for your research.
The Chemistry of Controlled Reversal
The selection of a reversible cross-linker is fundamentally a choice of a cleavage stimulus. The stability of the cross-link and the conditions required for its reversal are dictated by the nature of the covalent bond formed.
Disulfide Bonds: The Redox Switch
Disulfide bonds, formed by the oxidation of two thiol groups, are the most common reversible cross-links found in nature.[3] Their stability is governed by the redox potential of the surrounding environment. This makes them an excellent choice for applications where a reducing environment can be used as a specific trigger.
-
Mechanism of Reversal: Cleavage of a disulfide bond is a reduction reaction.[3][4] Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) donate electrons to the sulfur-sulfur bond, breaking it and regenerating the two original thiol groups.[4][5] The high intracellular concentration of reduced glutathione, a natural antioxidant, ensures that most intracellular proteins are maintained in a reduced state, making disulfide cross-linkers particularly useful for probing extracellular or cell-surface interactions.[4]
Caption: Reversible formation and cleavage of a disulfide bond.
Imine Bonds: The pH-Trigger
Imines, or Schiff bases, are formed from the reaction of a primary amine with an aldehyde or ketone.[6] Their defining characteristic is their susceptibility to hydrolysis under acidic conditions, making them ideal for applications like drug delivery to acidic tumor microenvironments or within endosomes.[7]
-
Mechanism of Reversal: The C=N double bond of an imine is readily cleaved by hydrolysis. This reaction is reversible and acid-catalyzed.[6][8][9] At neutral or basic pH, the imine bond is generally stable. However, as the pH drops, the equilibrium shifts towards hydrolysis, breaking the imine and regenerating the original amine and carbonyl compounds.[8][10] The rate of cleavage is typically greatest around pH 5.[6]
Caption: pH-dependent formation and hydrolysis of an imine bond.
Diels-Alder Cycloadditions: The Thermal Switch
The Diels-Alder reaction, a cycloaddition between a conjugated diene and a dienophile, forms a highly stable cyclohexene ring. This bond, however, can be reversed at elevated temperatures through a retro-Diels-Alder reaction, offering a thermally-gated mechanism for cleavage.[11][12][13]
-
Mechanism of Reversal: The reversibility is based on thermodynamics. At lower temperatures, the cyclic adduct is favored. As temperature increases, typically above 120-150°C, the reverse reaction (retro-Diels-Alder) becomes favorable, breaking the ring and regenerating the diene and dienophile.[11][12][13] This property is particularly exploited in the development of self-healing and recyclable polymers.[13][14]
Quantitative Comparison of Reversible Cross-Linkers
The choice of reagent must be informed by data. The following table provides a comparative summary to guide your selection process.
| Cross-Linker Type | Formation Chemistry | Cleavage Stimulus | Typical Reagents/Conditions for Cleavage | Reversibility | Key Considerations |
| Disulfide | Oxidation of thiols | Reduction | 5-100 mM DTT or TCEP; β-mercaptoethanol[4] | High, can be cycled multiple times[5][15] | Can be reversed by endogenous reducing agents (e.g., glutathione).[4] May affect native disulfide bonds in proteins. |
| Imine (Schiff Base) | Primary Amine + Aldehyde/Ketone | Acidic pH | Lowering pH to < 6.0[7][8] | High, dependent on pH equilibrium[8][10] | Stability is highly pH-dependent.[6] Reaction kinetics can be slow. |
| Diels-Alder | Diene + Dienophile | Heat | Temperatures >120°C[11][16] | High, can be cycled multiple times[14][16] | High temperatures may not be suitable for sensitive biological samples. |
| MS-Cleavable | Various (e.g., NHS esters) | Gas-phase fragmentation (CID/HCD) | Collision-induced dissociation in a mass spectrometer[17] | Irreversible in solution; cleavable in MS | Designed specifically for proteomic analysis; simplifies data interpretation.[17] |
Experimental Protocols for Evaluating Reversibility
The following protocols are designed as self-validating systems. The inclusion of a non-treated control is essential for unambiguously demonstrating that the observed cleavage is a direct result of the applied stimulus.
Protocol 1: Evaluating Reversibility of Disulfide Cross-Links via SDS-PAGE
This protocol provides a robust method to visually assess the cleavage of a disulfide cross-linker, such as DSP (Dithiobis[succinimidyl propionate]), by observing the shift in molecular weight of the cross-linked species.
Caption: Experimental workflow for validating disulfide cross-link cleavage.
Methodology:
-
Cross-Linking: Incubate cells with a freshly prepared solution of a disulfide-containing cross-linker (e.g., 0.5 mM DSP) in PBS for 30 minutes at room temperature.[18] Quench any unreacted cross-linker.
-
Lysate Preparation: Prepare a whole-cell lysate using a suitable lysis buffer.
-
Aliquoting for Control: Divide the lysate into two aliquots.
-
Control: Add non-reducing Laemmli sample buffer (lacking DTT or β-mercaptoethanol).
-
Reduced: Add standard Laemmli sample buffer containing a reducing agent (e.g., 50 mM DTT).[18]
-
-
Denaturation and Reduction: Boil both samples for 5-10 minutes. This step denatures the proteins and ensures the DTT in the "Reduced" sample has sufficient time to cleave the disulfide bonds.[18]
-
Analysis: Separate the proteins by SDS-PAGE and transfer to a membrane for Western blotting against your protein of interest.
-
Interpretation of Results:
-
The Control lane should show a higher molecular weight band corresponding to the cross-linked protein complex.
-
The Reduced lane should show the disappearance of this higher molecular weight band and the appearance of a band at the expected molecular weight of the monomeric protein. This shift provides direct evidence of reversible, disulfide-dependent cross-linking.[19]
-
Protocol 2: Assessing pH-Mediated Reversibility of Imine Cross-Links via HPLC
This protocol is designed to quantify the cleavage of an imine-based cross-link by monitoring the appearance of the original components under acidic conditions using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Sample Preparation: Prepare the imine-cross-linked conjugate in a neutral buffer (e.g., PBS, pH 7.4).
-
Aliquoting and pH Adjustment:
-
Control (pH 7.4): Keep one aliquot of the conjugate in the neutral buffer.
-
Cleavage (pH 5.0): To a second aliquot, add a small volume of a suitable acid (e.g., 0.1 M HCl) to lower the pH to 5.0. This pH is chosen as it is representative of the endosomal environment and is known to promote imine hydrolysis.[7][8]
-
-
Incubation: Incubate both samples at a controlled temperature (e.g., 37°C) for a predetermined time course (e.g., 0, 1, 4, 8, and 24 hours) to assess cleavage kinetics.
-
Analysis by HPLC:
-
At each time point, inject an aliquot of the "Control" and "Cleavage" reactions onto a suitable HPLC column (e.g., a C18 reverse-phase column).
-
Use a mobile phase gradient that can effectively separate the intact conjugate from the expected cleavage products (the original amine- and aldehyde-containing molecules).
-
-
Interpretation of Results:
-
The Control chromatograms should show a stable peak corresponding to the intact conjugate with minimal appearance of cleavage products over time.
-
The Cleavage chromatograms should show a time-dependent decrease in the peak area of the intact conjugate and a corresponding increase in the peak areas of the cleavage products.
-
Quantification: The percentage of cleavage at each time point can be calculated by comparing the peak area of the released component to the initial peak area of the conjugate, allowing for a quantitative assessment of reversibility.
-
Conclusion: Strategic Selection for Scientific Success
The reversibility of a cross-link is not a passive feature but an active tool that can be precisely controlled. Disulfide linkers offer a redox-sensitive switch, imines provide a pH-dependent trigger, and Diels-Alder adducts act as a thermal release mechanism. By understanding the chemistry behind these bonds and employing rigorous, controlled experiments to evaluate their cleavage, researchers can move from trial-and-error to strategic design. The protocols and comparative data presented here provide a framework for making informed decisions, ensuring that the choice of a reversible cross-linker optimally serves the goals of your experiment.
References
- Stimuli-Responsive Polymer Networks: Application, Design, and Computational Exploration.American Chemical Society.
-
Influence of the Glass Transition Temperature and the Density of Crosslinking Groups on the Reversibility of Diels-Alder Polymer Networks. MDPI. Available at: [Link]
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Use of Diels–Alder Chemistry for Thermoreversible Cross-Linking of Rubbers: The Next Step toward Recycling of Rubber Products? ACS Publications. Available at: [Link]
-
Thermoreversible Diels–Alder Cross-Linking of BHMF-Based Polyesters: Synthesis, Characterization and Rheology. National Center for Biotechnology Information. Available at: [Link]
-
Bio-Based Aromatic Polyesters Reversibly Crosslinked via the Diels–Alder Reaction. MDPI. Available at: [Link]
-
A Comprehensive Review of Stimuli-Responsive Smart Polymer Materials—Recent Advances and Future Perspectives. MDPI. Available at: [Link]
-
The Preparation and Properties of Thermo-reversibly Cross-linked Rubber Via Diels-Alder Chemistry. Journal of Visualized Experiments. Available at: [Link]
-
Stimuli-Responsive Biomolecule-Based Hydrogels and Their Applications. National Center for Biotechnology Information. Available at: [Link]
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Review of Stimuli-Responsive Polymers in Drug Delivery and Textile Application. PolyU Institutional Research Archive. Available at: [Link]
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An optimized disulfide cross-linking protocol to determine interactions of proteins produced in Escherichia coli. National Center for Biotechnology Information. Available at: [Link]
-
A pH-responsive polymer based on dynamic imine bonds as a drug delivery material with pseudo target release behavior. RSC Publishing. Available at: [Link]
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Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. National Center for Biotechnology Information. Available at: [Link]
-
Dynamic Imine Chemistry at Complex Double Emulsion Interfaces. NSF Public Access Repository. Available at: [Link]
-
Quantitative cross-linking/mass spectrometry using isotope-labelled cross-linkers. National Center for Biotechnology Information. Available at: [Link]
-
Fundamentals and Advances in Stimuli-Responsive Hydrogels and Their Applications: A Review. MDPI. Available at: [Link]
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Cysteine, sulfur, disulfide bonds & reducing agents: oxidation, reduction, nucleophilicity, etc. The Bumbling Biochemist. Available at: [Link]
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Reversibly Cross-Linking Polymer Brushes Using Interchain Disulfide Bonds. ACS Publications. Available at: [Link]
-
Reversible Disulfide Bond Cross-Links as Tunable Levers of Phase Separation in Designer Biomolecular Condensates. National Center for Biotechnology Information. Available at: [Link]
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Reactive enamines and imines in vivo: Lessons from the RidA paradigm. National Center for Biotechnology Information. Available at: [Link]
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Mechanism of protein cleavage at asparagine leading to protein–protein cross-links. Nature. Available at: [Link]
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Cross-linking Protocols and Methods. Springer Nature Experiments. Available at: [Link]
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Oxidative Crosslinking of Peptides and Proteins: Mechanisms of Formation, Detection, Characterization and Quantification. MDPI. Available at: [Link]
-
Self-healing Hydrogels Containing Reversible Oxime Crosslinks. The Royal Society of Chemistry. Available at: [Link]
-
ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes. National Center for Biotechnology Information. Available at: [Link]
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15.7: Redox Reactions of Thiols and Disulfides. Chemistry LibreTexts. Available at: [Link]
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Reversible Disulfide Bond Cross-Links as Tunable Levers of Phase Separation in Designer Biomolecular Condensates. ACS Publications. Available at: [Link]
-
21.4: Imine formation. Chemistry LibreTexts. Available at: [Link]
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A Senior Application Scientist's Guide to Targeted Protein Level Reduction: Benchmarking PROTACs, RNAi, and CRISPR
An objective comparison of 3-(Methylthio)propanimidamide hydrochloride with established methods is not feasible at this time due to a lack of available scientific literature and performance data for this specific compound. To provide a valuable and data-rich resource for researchers, this guide will instead focus on a topic of high current interest in drug development and chemical biology: targeted protein degradation .
This guide will benchmark the performance of Proteolysis-Targeting Chimeras (PROTACs) , a novel chemical biology tool, against established gene silencing methods, namely RNA interference (RNAi) and CRISPR-Cas9 . This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of the distinct advantages and limitations of each technology.
The ability to reduce the levels of a specific protein is a cornerstone of modern biological research and therapeutic development. For decades, the primary methods for achieving this have been centered on gene silencing at the nucleic acid level. However, the emergence of chemically-induced protein degradation offers a powerful new modality that acts directly on the target protein. This guide provides a head-to-head comparison of these distinct approaches, offering field-proven insights into their mechanisms, performance characteristics, and experimental considerations.
The Technologies: A Mechanistic Overview
Understanding the fundamental mechanism of each technology is critical to appreciating its experimental outputs and potential liabilities. The choice between these methods is not merely about which is "better," but which is the most appropriate tool for the specific biological question or therapeutic goal.
-
RNA interference (RNAi): This technology leverages the cell's natural machinery for post-transcriptional gene silencing. Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) are introduced into a cell, where they are incorporated into the RNA-induced silencing complex (RISC). This complex then binds to the complementary messenger RNA (mRNA) of the target protein, leading to its cleavage and subsequent degradation. This prevents the mRNA from being translated into protein.
-
CRISPR-Cas9: This is a gene-editing tool that can be adapted for gene silencing by creating a functional knockout. The system uses a guide RNA (gRNA) to direct the Cas9 nuclease to a specific location in the genome. Cas9 then creates a double-strand break in the DNA. The cell's error-prone repair mechanism, non-homologous end joining (NHEJ), often introduces insertions or deletions (indels) that result in a frameshift mutation, leading to a non-functional, truncated protein or complete loss of expression.
-
Proteolysis-Targeting Chimeras (PROTACs): PROTACs are heterobifunctional small molecules that do not inhibit a protein's function but instead tag it for destruction. A PROTAC molecule has three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin to the target protein. This polyubiquitination marks the protein for degradation by the cell's own proteasome.
Diagram 1: Mechanisms of Protein Level Reduction
Caption: Comparative mechanisms of RNAi, CRISPR-Cas9, and PROTACs.
Performance Benchmarking: A Head-to-Head Comparison
The selection of a technology should be driven by data and the specific requirements of the experiment. The following table summarizes key performance indicators based on extensive experimental evidence from the scientific community.
| Performance Metric | RNA interference (RNAi) | CRISPR-Cas9 Knockout | PROTACs |
| Level of Action | Post-transcriptional (mRNA) | Genomic (DNA) | Post-translational (Protein) |
| Speed of Onset | Slow (24-72 hours) | Very Slow (days to weeks) | Fast (minutes to hours) |
| Reversibility | Reversible (transient) | Irreversible (permanent) | Reversible (washout) |
| Specificity | Moderate (prone to off-target mRNA binding) | High (gRNA dependent, but off-target DNA cleavage can occur) | High (dependent on ligand selectivity) |
| Effect on Scaffolding Functions | Ineffective | Effective | Effective |
| Catalytic Action | No (stoichiometric with RISC) | No (stoichiometric event) | Yes (sub-stoichiometric) |
| Delivery Method | Transfection/transduction | Transfection/transduction | Direct addition of small molecule |
| Therapeutic Modality | Oligonucleotide/Gene therapy | Gene therapy | Small molecule drug |
Experimental Protocols: A Validated Workflow
To ensure reproducibility and robustness, the following provides a generalized, high-level workflow for evaluating the efficacy of each technology.
Diagram 2: General Experimental Workflow for Efficacy Testing
Caption: Generalized workflows for RNAi, CRISPR, and PROTAC experiments.
A. Protocol: siRNA-mediated Knockdown Verification
-
Cell Seeding: Plate target cells (e.g., HeLa, HEK293T) in a 12-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
Transfection Complex Preparation: For each well, dilute 50 pmol of siRNA and 2 µL of a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) into separate 50 µL volumes of serum-free medium (e.g., Opti-MEM). Combine the two solutions, mix gently, and incubate for 15 minutes at room temperature.
-
Transfection: Add the 100 µL transfection complex dropwise to the cells.
-
Incubation: Incubate the cells for 48 hours at 37°C and 5% CO₂.
-
Harvesting and Analysis: Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease inhibitors. Determine protein concentration using a BCA assay. Analyze target protein levels via Western Blot and corresponding mRNA levels via RT-qPCR to confirm knockdown.
B. Protocol: PROTAC-mediated Degradation Assay
-
Cell Seeding: Plate target cells in a 12-well plate to achieve 80-90% confluency on the day of treatment.
-
Compound Preparation: Prepare a 10 mM stock solution of the PROTAC in DMSO. Create serial dilutions in cell culture medium to achieve final desired concentrations (e.g., 1 µM, 100 nM, 10 nM, 1 nM). Include a DMSO-only vehicle control.
-
Treatment: Aspirate the old medium from the cells and add the medium containing the PROTAC dilutions or vehicle control.
-
Incubation: Incubate for the desired time points (e.g., a time-course of 2, 4, 8, and 24 hours).
-
Harvesting and Analysis: Harvest cells as described in the siRNA protocol. Analyze target protein levels via Western Blot. It is crucial to show that the PROTAC reduces protein levels without significantly affecting mRNA levels (via RT-qPCR), confirming a post-translational mechanism.
Discussion: Causality and Experimental Choices
-
Why choose PROTACs over RNAi? PROTACs are ideal for targeting the non-enzymatic or scaffolding functions of a protein. RNAi merely prevents the synthesis of new protein, leaving existing protein pools untouched. A PROTAC actively removes the existing protein, allowing for the study of phenotypes associated with the complete loss of all protein functions, not just the enzymatic one. Furthermore, the rapid action of PROTACs allows for acute temporal control that is not possible with the slow kinetics of RNAi.
-
When is CRISPR a better choice than a PROTAC? CRISPR provides a permanent, genetic knockout. This is the gold standard for validating a target in cell line models, as it eliminates any ambiguity from incomplete knockdown or off-target effects. For creating stable cell lines for long-term studies or screening campaigns, CRISPR is the superior method. PROTACs require continuous exposure to maintain degradation and are better suited for studying the acute effects of protein loss.
-
Trustworthiness of Protocols: The described protocols include essential controls. For RNAi, confirming knockdown at both the mRNA (qPCR) and protein (Western Blot) level is critical. For PROTACs, the key validation is demonstrating protein loss without a corresponding decrease in mRNA levels. This confirms that the observed effect is due to protein degradation and not transcriptional repression, a crucial distinction that validates the on-target mechanism of the PROTAC.
This guide provides a foundational framework for selecting and implementing the appropriate technology for targeted protein level reduction. The choice is dictated by the scientific question, with each method offering a unique and powerful lens through which to study protein function.
Safety Operating Guide
Proper Disposal Procedures: 3-(Methylthio)propanimidamide Hydrochloride
[1]
Executive Summary
3-(Methylthio)propanimidamide hydrochloride (CAS 88570-29-0) is a functionalized amidine salt containing a thioether moiety. While chemically stable under ambient conditions, its disposal requires strict adherence to protocols that manage two primary risks: biological toxicity (harmful if swallowed/inhaled) and potential stench generation from the methylthio group.[1]
The Golden Rule: Never dispose of this compound down the drain. All waste must be segregated into approved organic waste streams for high-temperature incineration.
Chemical Profile & Hazard Assessment
Before initiating disposal, verify the material identity and risk profile.[2][3]
| Property | Specification | Disposal Implication |
| CAS Number | 88570-29-0 | Unique identifier for waste manifests. |
| Formula | C₄H₁₀N₂S[4][5] · HCl | Contains Nitrogen, Sulfur, and Chlorine. |
| Physical State | Solid (Crystalline) | Hygroscopic; keep dry until disposal. |
| Acidity | Acidic (Amidine salt) | Potential to release free base/ammonia if mixed with strong bases. |
| Odor | Characteristic (Sulfurous) | Thioether moiety can degrade to release stench; requires odor control. |
GHS Hazard Classification:
Waste Segregation & Incompatibilities
Effective disposal starts with what you do not mix.[8]
-
Strictly Segregate From:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides). The thioether group (
) is reducing; uncontrolled mixing can lead to exothermic oxidation to sulfoxides/sulfones. -
Strong Bases: (e.g., NaOH, KOH). Neutralization of the hydrochloride salt liberates the free amidine base, which may be more volatile and chemically aggressive.
-
Bleach (in bulk): While bleach is used for trace decontamination (see Section 5), mixing bulk quantities can generate N-chloro compounds (chloramines), which are unstable.
-
Standard Disposal Protocols
Scenario A: Solid Reagent (Excess or Expired)
-
Primary Method: Lab Pack for Incineration.
-
Protocol:
-
Keep the substance in its original container if possible.[8][9]
-
If transferring, use a high-density polyethylene (HDPE) or glass wide-mouth jar.
-
Label clearly: "Hazardous Waste - Solid - Toxic - 3-(Methylthio)propanimidamide HCl".
-
Seal with a parafilm wrap to prevent moisture ingress (hygroscopic nature can lead to caking or hydrolysis).
-
Scenario B: Reaction Mixtures (Liquid Waste)
-
Primary Method: Organic Solvent Waste Stream.
-
Protocol:
-
Dissolve the salt in a compatible combustible solvent (e.g., Ethanol, Methanol, or DMSO).
-
Transfer to the "Non-Halogenated Organic Waste" drum (unless chlorinated solvents were used in the process).
-
Critical Check: Ensure the waste drum pH is neutral to slightly acidic. Avoid adding to highly basic waste streams to prevent ammonia/amine off-gassing.
-
Decontamination & Spill Response (The "Stench" Protocol)
For cleaning contaminated glassware or neutralizing small spills, simple washing is insufficient due to the sulfur odor and toxicity. We utilize an oxidative degradation method.
The Mechanism:
Sodium hypochlorite (Bleach) oxidizes the sulfide (
Step-by-Step Decontamination:
-
Preparation: Prepare a 10% dilute bleach solution (1 part commercial bleach to 9 parts water).
-
Application: Soak glassware or cover the spill area with the solution.
-
Contact Time: Allow to stand for 30 minutes in a fume hood .
-
Why? Oxidation is not instant. The amidine nitrogen may also react to form chloramines; ventilation is mandatory to remove these vapors.
-
-
Rinse: Wash with copious amounts of water.[10][3][9] Collect the first rinse as hazardous waste if significant chemical residue was present.[8]
Waste Stream Decision Matrix
The following logic flow ensures compliance with RCRA and local safety regulations.
Figure 1: Decision matrix for the disposal of 3-(Methylthio)propanimidamide hydrochloride.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 20406047, 3-(Methylthio)propanimidamide hydrochloride. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[11] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. orgsyn.org [orgsyn.org]
- 3. echemi.com [echemi.com]
- 4. 3-(Methylthio)propanimidamide hydrochloride | C4H11ClN2S | CID 20406047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
- 11. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(Methylthio)propanimidamide hydrochloride
Hazard Analysis: Understanding the Imperative for Protection
3-(Methylthio)propanimidamide hydrochloride is a chemical that demands rigorous safety protocols. According to its classification, it presents a significant risk of severe skin burns and serious eye damage.[1] The primary hazards are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Class | Category | GHS Hazard Statement | Source |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage | [1][2] |
| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage | [1][2][3] |
A critical aspect of this compound's safety profile is that its toxicological properties have not been fully investigated.[2][4] This lack of comprehensive data necessitates a conservative and stringent approach to personal protection, treating the compound with the highest degree of caution to mitigate unknown risks. The hydrochloride salt form also implies it is likely a hygroscopic solid, which can easily form dust or aerosols that increase the risk of inhalation and exposure.[2]
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a procedural step but a critical control measure dictated by the chemical's properties. The following table outlines the minimum required PPE for handling 3-(Methylthio)propanimidamide hydrochloride.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double Nitrile Gloves | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Apron over Lab Coat | Mandatory use of a certified Chemical Fume Hood |
| Preparing Solutions | Double Nitrile Gloves | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Apron over Lab Coat | Mandatory use of a certified Chemical Fume Hood |
| Handling Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Work in a well-ventilated area; fume hood preferred |
| Spill Cleanup | Heavy-Duty Nitrile or Neoprene Gloves | Chemical Splash Goggles & Full-Face Shield | Chemical-Resistant Apron or Coveralls | Air-purifying respirator with appropriate cartridges (if outside a fume hood) |
Causality Behind PPE Choices
-
Hand Protection (Double Gloving): The use of two pairs of chemical-resistant nitrile gloves provides a dual barrier. The outer glove bears the primary contamination, while the inner glove protects the skin during the critical doffing (removal) process. This significantly reduces the risk of self-contamination.[5] Always dispose of contaminated gloves in accordance with hazardous waste procedures.[4]
-
Eye and Face Protection (Goggles & Face Shield): Given the classification as "Category 1" for serious eye damage, protection must be absolute.[2][3] Chemical splash goggles form a seal around the eyes to protect from splashes and dust. A full-face shield is worn over the goggles to protect the entire face from direct splashes, which is critical when handling a corrosive material that can cause severe skin burns.[1][6]
-
Body Protection (Layered Approach): A standard lab coat alone is insufficient. A chemical-resistant apron worn over the lab coat provides a necessary impermeable barrier to prevent corrosive splashes from soaking through to your personal clothing and skin.[7] Contaminated clothing must be removed immediately and decontaminated before reuse.[1][2]
-
Respiratory Protection (Engineering Controls): The primary line of defense against inhaling hazardous dust or aerosols is an engineering control, specifically a certified chemical fume hood.[8] All handling of the solid compound or any procedure that could generate aerosols must be performed within a fume hood.
Procedural Guide: Donning and Doffing PPE Workflow
The sequence of putting on and, more importantly, taking off PPE is a critical procedure to prevent exposure. The following workflow is designed to minimize the risk of cross-contamination.
Caption: PPE Donning & Doffing Workflow to prevent cross-contamination.
Step-by-Step Doffing (Removal) Protocol:
-
Remove Outer Gloves: Use a "glove-in-glove" or "beak" method to remove the most contaminated layer without touching your skin.
-
Remove Apron: Unfasten the apron and remove it by folding it away from your body, ensuring the contaminated front does not touch you.
-
Remove Lab Coat: Remove the lab coat by turning it inside out as you remove it, containing any potential contamination.
-
Wash Hands: Wash your gloved hands before proceeding to remove eye and face protection.
-
Remove Face Shield & Goggles: Handle only by the straps or sides. Remove by pulling away from your face.
-
Remove Inner Gloves: Carefully peel off the final pair of gloves, again avoiding contact with the outer surface.[4]
-
Final Hand Wash: Wash hands thoroughly with soap and water as the final step.[2][9]
Operational and Disposal Plan
Safe Handling and Storage
-
Ventilation: Always handle 3-(Methylthio)propanimidamide hydrochloride in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid or creating solutions.[8][10]
-
Avoidance of Contact: Take every precaution to avoid contact with skin, eyes, and clothing.[4] Do not breathe dust, fumes, or vapors.[1][2]
-
Hygiene: Wash hands thoroughly before breaks and immediately after handling the product.[4] Facilities must be equipped with an eyewash station and a safety shower.[8]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][4] The storage area should be secured and locked.[1][2]
Emergency Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Secure Area: Restrict access to the spill area. Ensure adequate ventilation.
-
Don PPE: Wear the appropriate spill cleanup PPE as outlined in the table above, including respiratory protection.
-
Containment: For solid spills, carefully sweep or scoop the material, avoiding dust generation. For liquid spills, cover with an inert, non-combustible absorbent material like sand or vermiculite.
-
Collection: Collect the contained material using spark-proof tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1]
-
Decontamination: Clean the spill area thoroughly with a suitable decontamination solution, and wash the area after pickup is complete.[8]
-
Disposal: All cleanup materials are considered hazardous waste and must be disposed of accordingly.
Waste Disposal Protocol
All materials contaminated with 3-(Methylthio)propanimidamide hydrochloride, including unused product, empty containers, and disposable PPE, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Arrange for disposal through a licensed professional waste disposal company.[2][4][8] Do not allow the material to enter drains or the environment.[4][11]
References
-
SAFETY DATA SHEET - Bioxetera. Bioxetera. [Link]
-
3-(Methylthio)propanimidamide hydrochloride | C4H11ClN2S | CID 20406047 - PubChem. PubChem. [Link]
-
SDS US - Athlon Solutions. Athlon Solutions. [Link]
-
Personal Protective Equipment - POGO Satellite Manual. POGO. [Link]
-
Lab Safety Equipment & PPE - ChemTalk. ChemTalk. [Link]
-
Protective Gear for Chemical Handling Must-Have Equipment - SAMS Solutions. SAMS Solutions. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 3-(Methylthio)propanimidamide hydrochloride | C4H11ClN2S | CID 20406047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. afgsci.com [afgsci.com]
- 5. pogo.ca [pogo.ca]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 8. synquestlabs.com [synquestlabs.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. files.dep.state.pa.us [files.dep.state.pa.us]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
